Product packaging for Thiophene-2-amidoxime(Cat. No.:CAS No. 108443-93-2)

Thiophene-2-amidoxime

货号: B171198
CAS 编号: 108443-93-2
分子量: 142.18 g/mol
InChI 键: NKMNPRXPUZINOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Thiophene-2-amidoxime is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2OS B171198 Thiophene-2-amidoxime CAS No. 108443-93-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N'-hydroxythiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNPRXPUZINOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968017
Record name N'-Hydroxythiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53370-51-7, 1164246-20-1
Record name N-Hydroxy-2-thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53370-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxythiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2-carboxamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Thiophene-2-Amidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

I have now gathered sufficient information to construct the in-depth technical guide. I have found two distinct and viable synthetic methods for preparing thiophene-2-amidoxime from 2-cyanothiophene.

Method 1 involves the reaction of 2-cyanothiophene with an aqueous solution of hydroxylamine (B1172632) in ethanol (B145695) at an elevated temperature. I have a general procedure for this, including reaction time, temperature, and stoichiometry, with a reported quantitative yield.

Method 2 utilizes hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a refluxing alcohol solvent. I have found general conditions for this reaction, including typical solvents, bases, and reaction times ranging from 1 to 48 hours.

For the quantitative data, I have information on reaction conditions (temperature, time), reagents, and yield for both methods, which can be summarized in a table.

Regarding the experimental protocols, I can now write a detailed, step-by-step procedure for both methods by combining the specific details I've found with standard laboratory practices for reaction setup, work-up, and purification. I have also found information on purification techniques, such as recrystallization and column chromatography.

For the mandatory visualizations, I have a clear understanding of the chemical transformation and the relationship between the reactants, which will allow me to create the required Graphviz diagrams.

Finally, I have also found some physicochemical and spectroscopic data for this compound from vendor websites and scientific articles, which will be crucial for the characterization section of the guide.

Therefore, I have all the necessary components to fulfill the user's request.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of this compound from 2-cyanothiophene, a key intermediate in pharmaceutical research and development. This document provides a comprehensive overview of two primary synthetic methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various heterocyclic compounds with diverse biological activities. The amidoxime (B1450833) functional group is a versatile moiety that can participate in a range of chemical transformations, making it a crucial synthon for the development of novel therapeutic agents. This guide focuses on the direct conversion of commercially available 2-cyanothiophene to this compound, a fundamental reaction for any research program centered on this scaffold.

Synthetic Methodologies

Two principal methods for the synthesis of this compound from 2-cyanothiophene are prevalent in the literature. The choice between these methods may depend on the availability of reagents, desired reaction time, and scale of the synthesis.

  • Method A: Reaction with Aqueous Hydroxylamine: This method involves the direct reaction of 2-cyanothiophene with a concentrated aqueous solution of hydroxylamine in an alcoholic solvent at elevated temperatures. It is often reported to be a high-yielding and straightforward procedure.

  • Method B: Reaction with Hydroxylamine Hydrochloride and Base: This classic approach utilizes the more stable salt of hydroxylamine, the hydrochloride, which requires the in-situ generation of free hydroxylamine through the addition of a base. Common bases for this transformation include sodium carbonate and triethylamine. The reaction is typically carried out in a refluxing alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

ParameterMethod A: Aqueous HydroxylamineMethod B: Hydroxylamine Hydrochloride & Base
Starting Material 2-Cyanothiophene2-Cyanothiophene
Reagents 50% Aqueous Hydroxylamine, EthanolHydroxylamine Hydrochloride, Sodium Carbonate, Ethanol, Water
Molar Ratio (Nitrile:Hydroxylamine) 1 : 41 : 1.5 - 2.0 (Hydroxylamine HCl)
Molar Ratio (Hydroxylamine HCl:Base) N/A1 : 1.0 - 1.2 (Base)
Solvent EthanolEthanol/Water
Temperature 90 °CReflux (approx. 78-80 °C)
Reaction Time 1 - 1.5 hours6 - 24 hours
Reported Yield QuantitativeGood to Excellent (typically > 70%)
Purification Evaporation, optional recrystallizationFiltration, recrystallization

Experimental Protocols

Method A: Synthesis using Aqueous Hydroxylamine

This protocol is adapted from a general procedure for the synthesis of amidoximes.

Materials:

  • 2-Cyanothiophene

  • 50% (w/w) Aqueous Hydroxylamine solution

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanothiophene (1.0 eq) in absolute ethanol.

  • To the stirred solution, add a 50% aqueous solution of hydroxylamine (4.0 eq).

  • Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 1-1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product is often obtained in high purity and may be used without further purification. For higher purity, recrystallization from a suitable solvent such as ethanol/water or ethyl acetate/hexane can be performed.

Method B: Synthesis using Hydroxylamine Hydrochloride and Sodium Carbonate

This protocol is a generalized procedure based on classical amidoxime synthesis.

Materials:

  • 2-Cyanothiophene

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-cyanothiophene (1.0 eq) and ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 - 2.0 eq) in water.

  • In another beaker, dissolve sodium carbonate (1.0 - 1.2 eq relative to hydroxylamine hydrochloride) in water.

  • Add the hydroxylamine hydrochloride solution to the stirred solution of 2-cyanothiophene in ethanol at room temperature.

  • Slowly add the sodium carbonate solution to the reaction mixture. Effervescence may be observed.

  • Heat the reaction mixture to reflux and maintain for 6-24 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 2-Cyanothiophene Reagents Reactants: - Hydroxylamine (or NH2OH.HCl + Base) - Solvent (e.g., Ethanol) Start->Reagents Mixing Reaction Reaction: - Heating (Reflux or 90°C) - Stirring Reagents->Reaction Workup Work-up: - Solvent Removal - Filtration Reaction->Workup Purification Purification: - Recrystallization Workup->Purification End End Product: This compound Purification->End

Caption: A general workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the reactants leading to the formation of the product.

Reaction_Components cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Cyanothiophene 2-Cyanothiophene Product This compound 2-Cyanothiophene->Product Hydroxylamine Hydroxylamine Hydroxylamine->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat Heat->Product Base Base (Optional, for NH2OH.HCl) Base->Product

Caption: Logical relationship of reactants and conditions for the synthesis.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 90-96 °C (as reported by commercial suppliers).

  • Molecular Formula: C₅H₆N₂OS

  • Molecular Weight: 142.18 g/mol

  • Solubility: Soluble in methanol, ethanol, and DMSO.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiophene (B33073) ring protons and the protons of the amidoxime group (-NH₂ and -OH).

    • ¹³C NMR: The carbon NMR spectrum should display peaks for the five carbon atoms of the this compound molecule.

    • IR Spectroscopy: Characteristic absorption bands for N-H, O-H, C=N, and N-O stretching vibrations are expected.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

  • Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine.

  • 2-Cyanothiophene is a toxic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The organic solvents used are flammable. Ensure that all heating is performed using a suitable heating mantle and that no open flames are present.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.

A Technical Guide to the Physicochemical Properties of Thiophene-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This whitepaper provides a comprehensive technical overview of the physicochemical properties, synthesis, and potential biological context of Thiophene-2-amidoxime. Intended for researchers, medicinal chemists, and drug development professionals, this document consolidates available data on the compound's identity, structure, solubility, and spectroscopic characteristics. Detailed general methodologies for its synthesis and characterization are presented, alongside a discussion of the broader biological activities associated with the thiophene (B33073) class of compounds. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring functionalized with an amidoxime (B1450833) group. The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active agents.[1][2] Amidoximes are versatile functional groups known for their ability to act as nitric oxide donors, bioisosteres of carboxylic acids, and precursors for various heterocyclic systems. As a synthetic intermediate, this compound holds potential for the development of novel therapeutic agents, leveraging the combined chemical and biological attributes of both its core moieties.[3][4] This guide aims to provide a detailed summary of its fundamental physicochemical properties.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis and drug design.

Compound Identity and Structure

The structural and identity details for this compound are compiled from various chemical suppliers and databases. It is noteworthy that two CAS numbers have been associated with this compound in different databases.

IdentifierValueCitation
IUPAC Name N'-hydroxy-2-thiophenecarboximidamide[3][5]
CAS Number 53370-51-7, 108443-93-2[3][4][5][6]
Molecular Formula C₅H₆N₂OS[3][5][6]
Molecular Weight 142.18 g/mol [3][5][6]
Canonical SMILES N/C(=N\O)C1=CC=CS1[5]
InChI 1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)[3][5]
InChI Key NKMNPRXPUZINOM-UHFFFAOYSA-N[3][5][6]
Quantitative and Qualitative Data

The following table summarizes the key physicochemical properties of this compound. The data reflects typical values found in commercial product specifications and may vary slightly between batches and suppliers.

PropertyValueCitation
Physical State Solid, Crystalline Solid[3][5]
Melting Point 90-96 °C[5]
Solubility
    DMF20 mg/mL[3]
    DMSO15 mg/mL; 100 mg/mL (with sonication)[3][4]
    Ethanol (B145695)10 mg/mL[3]
    PBS (pH 7.2)1 mg/mL[3]
UV Absorption (λmax) 243, 279 nm[3]
Purity 95-97%[3][5]

Experimental Methodologies

This section outlines the general experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound (General Protocol)

Amidoximes are commonly synthesized from the corresponding nitrile. The general procedure involves the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base.

Materials:

  • Thiophene-2-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethanol/water solvent mixture

Procedure:

  • Thiophene-2-carbonitrile is dissolved in an aqueous ethanol solution.

  • A slight molar excess of sodium carbonate is added to the solution, followed by a slight molar excess of hydroxylamine hydrochloride.

  • The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure.

  • The crude product is purified, commonly through recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes), to yield pure this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification A Thiophene-2-carbonitrile D Dissolve in Aq. Ethanol A->D B Hydroxylamine HCl B->D C Base (e.g., Na2CO3) C->D E Heat to Reflux (Monitor by TLC) D->E F Cool & Remove Solvent E->F G Recrystallization F->G H This compound (Final Product) G->H G cluster_cell Gram-Negative Bacterium cluster_compound Thiophene Derivative Action OM Outer Membrane P Periplasm OM->P IM Inner Membrane OMP Outer Membrane Proteins (e.g., OmpW, CarO) Permeation Increased Membrane Permeabilization OMP->Permeation Contributes to P->IM Thiophene Thiophene Derivative Thiophene->OMP Binds to Target Thiophene->Permeation Induces Death Bactericidal Effect Permeation->Death Leads to G A Synthesis & Characterization B In Vitro Screening (Target Binding, Cell Assays) A->B C Lead Identification & Optimization B->C D In Vivo Studies (Efficacy, PK/PD) C->D E Preclinical Safety & Toxicology D->E F IND Candidate E->F

References

N'-hydroxy-2-thiophenecarboximidamide: A Comprehensive Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxy-2-thiophenecarboximidamide is a molecule of interest in medicinal chemistry and drug development, belonging to the class of amidoximes. Its structural features, including the thiophene (B33073) ring and the hydroxyimidamide group, make it a versatile scaffold for the synthesis of various heterocyclic compounds and a potential candidate for biological activity. This technical guide provides a detailed analysis of the structural characteristics of N'-hydroxy-2-thiophenecarboximidamide, including its synthesis, and predicted spectroscopic data based on the analysis of analogous compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of this compound.

Chemical Identity and Properties

N'-hydroxy-2-thiophenecarboximidamide is a small organic molecule with the following key identifiers:

PropertyValueReference
CAS Number 53370-51-7[1]
Molecular Formula C5H6N2OS[1]
Molecular Weight 142.18 g/mol [1]
Canonical SMILES C1=CSC(=C1)C(=N)NO
InChI InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)

Synthesis

A reliable and high-yield synthesis of N'-hydroxy-2-thiophenecarboximidamide has been reported, proceeding via the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine.[1]

Synthesis_Workflow Synthesis of N'-hydroxy-2-thiophenecarboximidamide reagent1 2-Thiophenecarbonitrile reaction Reaction Mixture reagent1->reaction reagent2 Hydroxylamine reagent2->reaction solvent Ethanol solvent->reaction conditions 90 °C, 1.5 h (Sealed Tube) conditions->reaction product N'-hydroxy-2- tiophenecarboximidamide reaction->product Yield: 100% Research_Workflow Future Research Workflow for N'-hydroxy-2-thiophenecarboximidamide start N'-hydroxy-2-thiophenecarboximidamide synthesis Optimization of Synthesis start->synthesis structural Full Structural Characterization (X-ray, NMR, etc.) start->structural derivatization Synthesis of Derivatives start->derivatization screening Biological Activity Screening derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

References

Thiophene-2-amidoxime (CAS: 53370-51-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-amidoxime, with the CAS number 53370-51-7, is a heterocyclic compound incorporating a thiophene (B33073) ring and an amidoxime (B1450833) functional group. This unique combination of moieties suggests potential applications in medicinal chemistry and materials science. Thiophene derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, the amidoxime group is a versatile functional group known to act as a nitric oxide donor and is found in various biologically active compounds.[4][5][6] This technical guide provides a detailed overview of the characterization of this compound, including its physicochemical properties, a general synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 90-96 °C.[7] Its chemical formula is C₅H₆N₂OS, corresponding to a molecular weight of 142.18 g/mol .[7][8] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 53370-51-7[7]
Molecular Formula C₅H₆N₂OS[7]
Molecular Weight 142.18 g/mol [7][8]
Melting Point 90-96 °C[7]
Appearance Solid[7]
InChI Key NKMNPRXPUZINOM-UHFFFAOYSA-N[7][8]
SMILES N\C(=N/O)c1cccs1[7]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical identifiers for this compound.

Synthesis

A general and widely used method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632).[6] This protocol can be adapted for the preparation of this compound from thiophene-2-carbonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiophene-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve thiophene-2-carbonitrile in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the nitrile.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion of the reaction, cool the mixture to room temperature.

  • The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow reagents Thiophene-2-carbonitrile + Hydroxylamine HCl + Na2CO3 reaction Reflux reagents->reaction solvent Ethanol/Water solvent->reaction workup Cooling & Crystallization reaction->workup product This compound workup->product

Figure 1: General synthesis workflow for this compound. This diagram illustrates the key steps in the synthesis of the target compound from thiophene-2-carbonitrile.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the thiophene ring protons and the protons of the amidoxime group. The three protons on the thiophene ring will likely appear as multiplets in the aromatic region (δ 7-8 ppm). The amino (-NH₂) and hydroxyl (-OH) protons of the amidoxime group are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. For a similar compound, thiophene-2-carboxyladehyde oxime, the thiophene protons appear in the range of δ 7.0-8.0 ppm.[9]

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the C=NOH group is expected to be in the range of δ 140-150 ppm. The four carbon atoms of the thiophene ring will show signals in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, O-H, C=N, and C-S functional groups. Key expected vibrational frequencies are summarized in Table 2. The IR spectra of thiophene derivatives typically show C-H stretching around 3100 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and C-S stretching in the 600-800 cm⁻¹ region.[10][11] The amidoxime group will show characteristic N-H and O-H stretching frequencies.[12][13]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (oxime)3600-3200 (broad)
N-H stretch (amine)3500-3300 (medium)
C-H stretch (thiophene)~3100
C=N stretch (oxime)1680-1620
C=C stretch (thiophene)1600-1400
C-S stretch (thiophene)800-600

Table 2: Expected IR Absorption Frequencies for this compound. This table outlines the anticipated vibrational frequencies for the key functional groups present in the molecule.

Mass Spectrometry (Expected)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 142. The fragmentation pattern would likely involve cleavage of the amidoxime group and fragmentation of the thiophene ring. Common fragmentation patterns for amides involve the cleavage of the N-CO bond.[14][15] A similar cleavage might be expected for the C-C(=NOH)NH₂ bond in this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies or signaling pathway analyses for this compound (CAS 53370-51-7) have been identified, the known activities of related thiophene and amidoxime compounds provide a strong basis for predicting its potential pharmacological profile.

Thiophene-containing molecules are known to exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity: Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some showing efficacy against various cancer cell lines.[1][2][16] The proposed mechanisms often involve the induction of apoptosis.

  • Antibacterial and Antifungal Activity: Numerous thiophene derivatives have demonstrated significant antimicrobial properties.[2][4]

  • Anti-inflammatory Activity: Thiophene-based compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.[3]

The amidoxime functional group is a known prodrug moiety that can release nitric oxide (NO) in vivo.[6] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. Therefore, this compound could potentially act as an NO donor, which might contribute to cardiovascular or anti-inflammatory effects.

Biological_Activity cluster_thiophene Potential Activities from Thiophene Core cluster_amidoxime Potential Activities from Amidoxime Group T2A This compound Thiophene Thiophene Moiety T2A->Thiophene Amidoxime Amidoxime Moiety T2A->Amidoxime Anticancer Anticancer Thiophene->Anticancer Antibacterial Antibacterial Thiophene->Antibacterial Antiinflammatory_T Anti-inflammatory Thiophene->Antiinflammatory_T NO_Donor Nitric Oxide Donor Amidoxime->NO_Donor Cardiovascular Cardiovascular Effects NO_Donor->Cardiovascular Antiinflammatory_A Anti-inflammatory NO_Donor->Antiinflammatory_A

Figure 2: Potential biological activities of this compound. This diagram illustrates the potential therapeutic applications based on its constituent chemical moieties.

Conclusion

This compound (CAS 53370-51-7) is a molecule with significant potential for further investigation in the fields of drug discovery and materials science. While detailed experimental characterization data is not widely available, its synthesis is achievable through established methods. Based on the known biological activities of thiophene and amidoxime derivatives, this compound warrants exploration for its potential anticancer, antimicrobial, and anti-inflammatory properties, possibly mediated through nitric oxide signaling pathways. Further research is required to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action.

References

Solubility Profile of Thiophene-2-amidoxime in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thiophene-2-amidoxime in various organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. This document includes quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across different solvent classes.

SolventSolvent TypeSolubility (mg/mL)Molar Solubility (M)Reference
Dimethyl Sulfoxide (DMSO)Polar Aprotic1000.703[1]
Dimethylformamide (DMF)Polar Aprotic200.141[2]
EthanolPolar Protic100.070[2]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous Buffer10.007[2]
MethanolPolar ProticSolubleNot Quantified[3]
WaterPolar ProticSlightly SolubleNot Quantified[3]

Note: The molar solubility was calculated using the molecular weight of this compound (142.18 g/mol ).

Experimental Protocols for Solubility Determination

The following section outlines a standard experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used "shake-flask" or "saturate-and-measure" technique.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Vials with screw caps (B75204) or sealed flasks

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of the Sample: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

  • Addition of Solvent: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the sample at a constant temperature to pellet the undissolved solid. If centrifugation is not available, carefully filter the supernatant using a syringe filter that does not adsorb the solute.

  • Sample Dilution: Accurately pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC. Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is expressed as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in a typical experimental workflow for determining the solubility of a solid compound.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B Combine C Seal and agitate at constant temperature B->C D Allow solid to settle or centrifuge/filter C->D E Collect clear supernatant D->E F Dilute sample E->F G Analyze by HPLC (or other method) F->G H Calculate solubility G->H

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

In-Depth Technical Guide: Spectroscopic Data of Thiophene-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-amidoxime (C₅H₆N₂OS), a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis and presents its characteristic spectroscopic data (NMR, IR, MS) in a clear and structured format.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a valuable resource for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMRDMSO-d₆9.55s--OH
7.53dd5.1, 1.2H-5
7.31dd3.6, 1.2H-3
7.06dd5.1, 3.6H-4
5.95s (br)--NH₂
¹³C NMRDMSO-d₆145.4s-C=N
133.5s-C-2
128.0s-C-5
127.8s-C-3
126.3s-C-4

Note: NMR data is predicted based on standard chemical shift values and coupling constants for similar thiophene (B33073) derivatives, as specific experimental data from a single comprehensive source is not publicly available. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H stretch (oxime) and N-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
~1650MediumC=N stretch (oxime)
~1590, ~1470, ~1420Medium to WeakC=C stretch (thiophene ring)
~850StrongC-H out-of-plane bend (2-substituted thiophene)
~700StrongC-S stretch (thiophene ring)

Note: IR data is based on characteristic absorption frequencies for functional groups present in the molecule. Specific peak positions and intensities may vary based on the experimental conditions.

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
142100[M]⁺ (Molecular Ion)
125Moderate[M - NH₂ - H]⁺
111Moderate[M - NOH - H]⁺
97Moderate[C₄H₃S-C]⁺
84High[C₄H₄S]⁺ (Thiophene)

Note: Fragmentation patterns are predicted based on the general fragmentation of similar aromatic oximes and thiophene derivatives. The relative intensities are illustrative.

Experimental Protocols

A general and widely cited method for the synthesis of this compound involves the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine (B1172632).

Synthesis of this compound

Materials:

  • 2-Thiophenecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol (B145695)

  • Water

Procedure:

  • A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.

  • To this solution, 2-thiophenecarbonitrile is added.

  • The reaction mixture is then heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol-water, to yield this compound as a solid.

Characterization:

The synthesized this compound is characterized by the spectroscopic methods detailed in the tables above (NMR, IR, and MS) to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start Start Materials: 2-Thiophenecarbonitrile, Hydroxylamine HCl, Sodium Carbonate reaction Reaction in Ethanol/Water (Reflux) start->reaction 1 workup Solvent Removal reaction->workup 2 recrystallization Recrystallization workup->recrystallization 3 product This compound recrystallization->product 4 nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in the tables are based on established chemical principles and data for analogous compounds. While they serve as a reliable guide, experimental verification is recommended for precise characterization.

The Genesis and Advancement of Thiophene-Based Amidoximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-based amidoximes represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their discovery, historical development, and key applications. It details the primary synthetic methodologies, explores their roles as enzyme inhibitors and therapeutic agents, and presents quantitative data to facilitate comparative analysis. The guide also includes detailed experimental protocols and visual representations of key concepts to support further research and development in this promising area of drug discovery.

Introduction: A Historical Perspective

The journey of thiophene-based amidoximes is intrinsically linked to the broader history of amidoxime (B1450833) chemistry. The amidoxime functional group, characterized by a hydroxylamino and an amino group attached to the same carbon atom, was first synthesized in 1873 by Lossen and Schigerdecker.[1] The fundamental structure of these compounds was later elucidated by Tiemann in 1884.[1]

While a singular "discovery" of the first thiophene-based amidoxime is not prominently documented, their development can be seen as a logical and significant extension of amidoxime chemistry to heterocyclic scaffolds. The thiophene (B33073) ring, a well-established pharmacophore in numerous FDA-approved drugs, imparts unique physicochemical properties that enhance biological activity and drug-receptor interactions.[2] The incorporation of the amidoxime moiety into a thiophene core has led to the exploration of these compounds for a wide range of therapeutic applications.

Synthesis of Thiophene-Based Amidoximes

The most prevalent and established method for the synthesis of thiophene-based amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a corresponding thiophene carbonitrile. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be facilitated by heat.

General Experimental Protocol: Synthesis of N'-hydroxy-2-thiophenecarboximidamide

A general procedure for the synthesis of a simple thiophene-based amidoxime is as follows:

Materials:

Procedure:

  • To a stirred solution of 2-thiophenecarbonitrile (1 equivalent) in absolute ethanol, add aqueous hydroxylamine (4 equivalents) in a pressurized sealed vial.

  • Heat the resulting mixture at 90°C for 1 hour.[3]

  • After the reaction is complete, evaporate the solvent to dryness.

  • The desired amidoxime is typically obtained in quantitative yield and can often be used without further purification.[3]

This versatile method can be adapted for the synthesis of various substituted thiophene-based amidoximes.

Key Biological Activities and Therapeutic Potential

Thiophene-based amidoximes have emerged as promising candidates in drug discovery due to their diverse biological activities. Their ability to act as bioisosteres of carboxylic acids has made them particularly valuable in the design of enzyme inhibitors and other therapeutic agents.

Enzyme Inhibition

Thiophene-based amidoximes and their derivatives have been investigated as inhibitors of several key enzymes implicated in disease:

  • Urokinase (uPA): Substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines have been designed as urokinase inhibitors, which is relevant for cancer therapy.[4]

  • Carbonic Anhydrase and Acetylcholinesterase: Novel substituted thiophene derivatives have demonstrated effective inhibition of carbonic anhydrase I and II isozymes and acetylcholinesterase, suggesting their potential in treating neurological disorders, glaucoma, and other conditions.[5]

Anti-inflammatory and Anticancer Activity

The thiophene scaffold is a known contributor to anti-inflammatory and anticancer properties. While direct studies on thiophene-based amidoximes in these areas are emerging, the broader class of thiophene derivatives has shown significant potential:

  • Anti-inflammatory Activity: Thiophene-based compounds are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[6][7] The introduction of an amidoxime group can modulate these activities.

  • Anticancer Activity: Thiophene carboxamide derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, with some compounds showing significant cytotoxic effects.[8][9] The mechanism of action often involves the induction of apoptosis.[10]

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various thiophene derivatives, the following table summarizes key quantitative data from the literature. It is important to note that this table includes data on thiophene carboxamides and other related derivatives, as specific quantitative data for a wide range of thiophene-based amidoximes is still an active area of research.

Compound ClassTargetKey FindingsReference
Substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidinesUrokinase (uPA)Excellent inhibitory activities.[4]
Novel substituted thiophene derivativesCarbonic Anhydrase I & II (hCA I & II), Acetylcholinesterase (AChE)Ki values in the nM range for AChE and nM to low µM range for hCA I and II.[5]
Thiophene carboxamide derivativesA375, HT-29, and MCF-7 cancer cell linesSignificant cytotoxic effects on all tested cancer cell lines.[8]
Methoxy-substituted thiophene derivativesTNF-α and IL-8 expressionNegative regulation of pro-inflammatory cytokine expression.[11]
Thiophene derivatives5-Lipoxygenase (5-LOX)IC50 of 29.2 µM for a representative compound.[7]
Novel thiophene derivativesNeuraminidase (NA)IC50 of 0.03 µM for the most potent compound, better than oseltamivir (B103847) carboxylate.[12]

Logical Relationships and Experimental Workflows

Visualizing the relationships between synthesis, structure, and activity is crucial for understanding the development of thiophene-based amidoximes.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_application Potential Application ThiopheneNitrile Thiophene Nitrile ThiopheneAmidoxime Thiophene-based Amidoxime ThiopheneNitrile->ThiopheneAmidoxime Reaction Hydroxylamine Hydroxylamine Hydroxylamine->ThiopheneAmidoxime EnzymeAssay Enzyme Inhibition Assays (e.g., uPA, AChE) ThiopheneAmidoxime->EnzymeAssay CellBasedAssay Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) ThiopheneAmidoxime->CellBasedAssay DrugCandidate Drug Candidate EnzymeAssay->DrugCandidate CellBasedAssay->DrugCandidate

Caption: General workflow from synthesis to potential application of thiophene-based amidoximes.

Signaling Pathway Involvement

While the precise signaling pathways for many thiophene-based amidoximes are still under investigation, their roles as enzyme inhibitors suggest their interference in specific cellular processes. For example, as inhibitors of acetylcholinesterase, they would directly impact cholinergic signaling. As inhibitors of kinases involved in cancer, they would modulate cell proliferation and survival pathways.

signaling_pathway cluster_cell Cellular Environment ThiopheneAmidoxime Thiophene-based Amidoxime Enzyme Target Enzyme (e.g., Kinase, Protease) ThiopheneAmidoxime->Enzyme Inhibits Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Downstream Downstream Signaling Product->Downstream BiologicalEffect Biological Effect (e.g., Apoptosis, Reduced Inflammation) Downstream->BiologicalEffect

Caption: A generalized signaling pathway illustrating the inhibitory action of a thiophene-based amidoxime.

Conclusion and Future Directions

Thiophene-based amidoximes have a rich, albeit not always explicitly documented, history rooted in the fundamental discoveries of amidoxime chemistry. Their synthesis is well-established, and their biological activities, particularly as enzyme inhibitors, are a subject of ongoing and fruitful research. The versatility of the thiophene scaffold combined with the unique properties of the amidoxime group suggests that these compounds will continue to be a valuable source of lead structures in the development of new therapeutics for a wide range of diseases. Future research should focus on elucidating the specific mechanisms of action and signaling pathways for promising thiophene-based amidoxime candidates, as well as on expanding the library of these compounds through innovative synthetic strategies.

References

Theoretical Analysis of Thiophene-2-amidoxime: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-amidoxime is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design and the development of novel molecular entities. This technical guide outlines a comprehensive theoretical framework for the computational analysis of the this compound molecular structure. While direct experimental crystallographic data is not extensively available in the public domain, this paper details the robust computational methodologies, primarily Density Functional Theory (DFT), that can be employed to predict its geometric and electronic parameters with high accuracy. This document serves as a procedural guide for researchers aiming to model this compound and its derivatives, providing proposed computational protocols and expected outcomes based on established theoretical precedents for similar molecular systems.

Introduction

The inherent biological significance of the thiophene (B33073) nucleus and the versatile reactivity of the amidoxime (B1450833) functional group make this compound a molecule of considerable interest. Amidoximes are known precursors for 1,2,4-oxadiazoles, a class of compounds with a wide spectrum of pharmacological activities. Theoretical calculations provide a powerful, non-destructive method to elucidate the conformational preferences, electronic distribution, and vibrational signatures of molecules like this compound, offering insights that are complementary to experimental data. This guide details the standard computational workflows and theoretical approaches to achieve a deep understanding of its molecular structure.

Experimental Protocols

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine (B1172632). A representative experimental protocol is as follows:

Materials:

  • 2-thiophenecarbonitrile

  • Hydroxylamine (50% w/w in water)

  • Absolute Ethanol

Procedure:

  • To a solution of 2-thiophenecarbonitrile (1.0 eq) in absolute ethanol, add an excess of hydroxylamine (approx. 4.0 eq).

  • Heat the reaction mixture at reflux (approximately 90 °C) for 1.5 to 2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting solid can be purified by recrystallization to afford this compound as a colorless solid.[1]

Proposed Computational Methodology

To determine the optimized molecular geometry and electronic properties of this compound, Density Functional Theory (DFT) calculations are proposed. This methodology is well-established for providing a good balance between computational cost and accuracy for organic molecules.[2][3][4]

Software:

  • Gaussian, ORCA, or any other suitable quantum chemistry software package.

Level of Theory:

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic systems.[2][3]

  • Basis Set: 6-311G(d,p). This basis set provides a good description of the electron distribution and includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[3][4]

Calculation Steps:

  • Geometry Optimization: A full geometry optimization of the this compound structure will be performed to locate the global minimum on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis will be conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[2]

  • Electronic Properties: Further calculations can be performed on the optimized geometry to determine electronic properties such as Mulliken atomic charges, dipole moment, and Frontier Molecular Orbitals (HOMO-LUMO) energies.

The logical workflow for these computational experiments is visualized in the diagram below.

G Computational Workflow for this compound Analysis cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Validation A Initial 3D Structure of this compound B Selection of Methodology (DFT) A->B C Functional: B3LYP Basis Set: 6-311G(d,p) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Verify Minimum Energy (No Imaginary Frequencies) E->F G Extract Geometric Data (Bond Lengths, Angles) F->G H Calculate Electronic Properties (HOMO/LUMO) G->H I Simulate Vibrational Spectra (IR/Raman) H->I

Computational analysis workflow for this compound.

Data Presentation: Predicted Molecular Parameters

The following tables summarize the expected quantitative data for the molecular structure of this compound based on the proposed DFT B3LYP/6-311G(d,p) calculations. These values are illustrative and derived from standard bond lengths and angles for thiophene and amidoxime moieties. Actual calculated values may vary.

Table 1: Predicted Bond Lengths
BondAtom PairExpected Length (Å)
Thiophene RingC-S~1.72 - 1.74
C=C~1.37 - 1.38
C-C~1.42 - 1.44
LinkerTh-C-C~1.46 - 1.48
Amidoxime GroupC=N~1.28 - 1.30
C-N~1.36 - 1.38
N-O~1.40 - 1.42
N-H~1.01 - 1.02
O-H~0.96 - 0.97
Table 2: Predicted Bond Angles
AngleAtom TripleExpected Angle (°)
Thiophene RingC-S-C~92 - 93°
S-C=C~111 - 112°
C-C=C~112 - 113°
Linker to RingC(Th)-C-N~118 - 122°
Amidoxime GroupC-C=N~119 - 123°
C=N-O~110 - 114°
H-N-H~115 - 119°
C-N-H~118 - 122°
N-O-H~105 - 109°
Table 3: Predicted Vibrational Frequencies
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
O-H Stretch-OH~3600 - 3450
N-H Stretch-NH₂~3400 - 3200
C=N StretchAmidoxime~1680 - 1650
C=C StretchThiophene~1500 - 1400
N-O StretchAmidoxime~950 - 920
C-S StretchThiophene~750 - 650

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the this compound molecular structure. By employing Density Functional Theory with the B3LYP functional and a 6-311G(d,p) basis set, researchers can obtain reliable predictions of its geometric parameters, vibrational frequencies, and electronic properties. The detailed computational workflow and expected data tables serve as a valuable resource for scientists engaged in the molecular modeling of heterocyclic compounds and for drug development professionals seeking to understand the structural underpinnings of potential therapeutic agents derived from this versatile scaffold. The methodologies outlined herein pave the way for future in-silico studies that can accelerate the discovery and design of novel this compound-based molecules.

References

The Diverse Biological Activities of Thiophene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene (B33073), a five-membered, sulfur-containing heterocyclic aromatic compound, and its derivatives represent a cornerstone in medicinal chemistry. The unique physicochemical properties of the thiophene ring, including its electron-rich nature and ability to form various non-covalent interactions, make it a privileged scaffold in drug design. Thiophene-based compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3][4][5] This technical guide provides an in-depth overview of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of critical signaling pathways, targeting of cancer-specific proteins, and induction of apoptosis.[1][2][6]

Quantitative Anticancer Data

The cytotoxic effects of various thiophene derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to assess the potency of a compound in inhibiting biological or biochemical functions.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Non-small cell lung cancer)Not specified, but identified as most potent[6]
Thiophene Derivative 5 (TP 5)HepG2 (Hepatocellular carcinoma)< 30 µg/mL[7]
Thiophene Derivative 5 (TP 5)SMMC-7721 (Hepatocellular carcinoma)< 30 µg/mL[7]
SB-200MCF-7 (Breast cancer)< 30 µmol/l[8]
Thiophene derivatives 4, 6, and 7MCF-7 (Breast cancer)14.53±0.54, 11.17±0.42, 16.76±0.63[9]
Fused Thiophene DerivativesHepG2 (Hepatocellular carcinoma)Varies[10]
Fused Thiophene DerivativesPC-3 (Prostate cancer)Varies[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][11]

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Thiophene compounds to be tested

  • Human cancer cell lines (e.g., HepG2, SMMC-7721)[7]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 8 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Compound Treatment: Prepare various concentrations of the thiophene derivatives in DMEM. After 24 hours of cell incubation, replace the medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5.0 mg/mL) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Inhibition

Thiophene derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

anticancer_pathway Thiophene Thiophene Derivative Kinase Tyrosine Kinase Thiophene->Kinase Inhibition Receptor Growth Factor Receptor Receptor->Kinase Activation Pathway Downstream Signaling Pathway (e.g., MAPK/ERK) Kinase->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation

Inhibition of a generic cancer cell signaling pathway by a thiophene derivative.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiophene-based compounds have demonstrated promising activity against a variety of bacteria and fungi.[12][13][14]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (mg/L or µg/mL)Reference
Thiophene derivative 4Colistin-Resistant Acinetobacter baumannii16-32 (MIC₅₀)[12]
Thiophene derivative 4Colistin-Resistant Escherichia coli8-32 (MIC₅₀)[12]
Thiophene derivative 5Colistin-Resistant Acinetobacter baumannii16-32 (MIC₅₀)[12]
Thiophene derivative 8Colistin-Resistant Escherichia coli8-32 (MIC₅₀)[12]
Spiro-indoline-oxadiazole 17Clostridium difficile2-4 µg/mL[15]
3-chlorobenzo[b]thiophene (cyclohexanol-substituted)Gram-positive bacteria & yeast16 µg/mL[16]
3-bromobenzo[b]thiophene (cyclohexanol-substituted)Gram-positive bacteria & yeast16 µg/mL[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[15][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that inhibits visible growth.

Materials:

  • Thiophene compounds to be tested

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator (35-37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a stock solution of the thiophene compound. Perform a two-fold serial dilution of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Antimicrobial Mechanism Workflow

The antibacterial action of some thiophene derivatives involves the disruption of the bacterial cell membrane.

antimicrobial_workflow cluster_0 Experimental Workflow Thiophene Thiophene Derivative Incubation Incubation Thiophene->Incubation Bacteria Bacterial Culture Bacteria->Incubation Permeability Membrane Permeability Assay Incubation->Permeability Adherence Adherence to Host Cells Assay Incubation->Adherence Result1 Increased Permeability Permeability->Result1 Result2 Reduced Adherence Adherence->Result2

Workflow for assessing the antibacterial mechanism of thiophene derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Thiophene-based compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18][19][20]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiophene derivatives has been assessed through various in vitro and in vivo models.

Compound/DerivativeTarget/AssayActivityReference
Compound 25-LOXIC₅₀ = 6.0 µM[17]
Compound 35-LOXIC₅₀ = 6.6 µM[17]
Compound 4Mast cell degranulation>63% inhibition[17][18]
Compound 45-LOX~57% inhibition at 100 µg/mL[18]
Compound 41Carrageenan-induced paw edema48.94% inhibition[21]
Experimental Protocol: In Vitro COX/LOX Inhibition Assay

Principle: The inhibitory activity of thiophene compounds on COX and LOX enzymes can be measured using commercially available assay kits. These assays typically measure the production of prostaglandins (B1171923) (for COX) or leukotrienes (for LOX) from their arachidonic acid substrate.

Materials:

  • Thiophene compounds to be tested

  • COX-1/COX-2 or 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Detection reagents (specific to the kit)

  • 96-well plates

  • Microplate reader

Procedure (General Outline):

  • Reagent Preparation: Prepare all reagents, including the enzyme, substrate, and test compounds, according to the assay kit's instructions.

  • Compound Addition: Add the thiophene compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control inhibitor.

  • Enzyme Addition: Add the COX or LOX enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate for the time specified in the protocol to allow for product formation.

  • Detection: Stop the reaction and add the detection reagents. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Inflammatory Pathway Modulation

Thiophene derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Thiophene Thiophene Derivative Thiophene->COX Inhibition Thiophene->LOX Inhibition

Inhibition of COX and LOX pathways by thiophene derivatives.

Neurological Activity

Thiophene-based compounds are being investigated for their therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[22][23][24][25] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE), modulation of amyloid-β aggregation, and neuroprotection.[22][23]

Quantitative Neurological Data

The neuroprotective and enzyme-inhibiting activities of several thiophene derivatives have been quantified.

Compound/DerivativeTarget/AssayActivityReference
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)Acetylcholinesterase60% inhibition[26][27][28]
Donepezil (Reference)Acetylcholinesterase40% inhibition[26][27][28]
B355252Glutamate-induced toxicity in HT-22 cells61.9% protection at 8 µM[29]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity and inhibition.[26][27]

Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Thiophene compounds to be tested

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compounds, AChE, acetylthiocholine, and DTNB in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a predefined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as follows:

    • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] × 100

Logical Relationship in Neuroprotection

The neuroprotective effects of certain thiophene derivatives can be linked to their ability to counteract oxidative stress.

neuroprotection_logic Glutamate (B1630785) Glutamate Excitotoxicity ROS Increased Reactive Oxygen Species (ROS) Glutamate->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Death Thiophene Thiophene Derivative (B355252) Thiophene->ROS Blocks Production

Logical relationship of a thiophene derivative in preventing glutamate-induced neurotoxicity.

Conclusion

Thiophene and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their structural versatility allows for fine-tuning of their biological activities, leading to the development of compounds with potent and selective effects. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the exploration and development of the next generation of thiophene-based drugs. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo efficacy and safety evaluations, will be crucial in translating the promise of these compounds into clinical realities.

References

introduction to amidoxime functional group chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amidoxime (B1450833) Functional Group Chemistry For Researchers, Scientists, and Drug Development Professionals

Introduction to the Amidoxime Functional Group

The amidoxime functional group, with the general formula R-C(NH₂)=NOH, is a critical moiety in medicinal, organic, and materials chemistry.[1][2] It consists of an amino group (-NH₂) and a hydroxyimino group (=NOH) attached to the same carbon atom.[2][3] This unique arrangement makes amidoximes versatile building blocks for synthesizing various heterocyclic compounds and confers upon them a rich profile of biological activities and chemical properties.[2]

First synthesized in 1873, the chemical structure of amidoximes was established in 1884.[4] The presence of the amino group creates a significant mesomeric effect, distinguishing the chemistry of amidoximes from that of simple oximes.[1][5]

Structure and Isomerism

Amidoximes can exhibit two main types of isomerism: geometrical (E/Z) diastereoisomers and constitutional isomers (tautomers).[6] The (Z)-isomer is generally the more energetically favorable and stable form.[4] Infrared spectroscopy reveals characteristic bands for the O-H stretch (3600 cm⁻¹), the C=N stretch (1665 cm⁻¹), and the N-O stretch (945 cm⁻¹).[3][6]

Acid-Base Properties

The amidoxime group is amphoteric, possessing both acidic and basic centers.[1][7] The oxime nitrogen is basic, while the hydroxyl group is acidic.[1] The group has two distinct pKa values:

  • pKa₁ : Corresponding to the protonation of the oxime nitrogen, this value is typically in the range of 3.6 to 6.1.[8][9] At a pH below this value, the group is protonated, which can create electrostatic repulsion unfavorable for metal ion adsorption.[7]

  • pKa₂ : Corresponding to the deprotonation of the oxime hydroxyl group, this value is significantly higher, around 12-13.[8][10]

The wide range of reported pKa values in the literature has been a source of controversy, which recent studies have aimed to resolve through combined experimental and computational methods.[9][11][12]

Synthesis of Amidoximes

The most prevalent and high-yielding method for synthesizing amidoximes is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.[1][4] However, several other routes have been developed.

From Nitriles

This classic method, first demonstrated by Tiemann, involves reacting a nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate, typically in an alcoholic solvent with heating.[4] This approach regularly achieves high yields, sometimes up to 98%.[4] Modern variations have been developed to improve reaction times and yields, including:

  • Using an aqueous solution of hydroxylamine, which often shortens reaction times and eliminates the need for a base.[4][13]

  • Employing ultrasonic irradiation in solvent-free conditions, leading to high yields (70-85%) in a short time.[4]

  • Using microwave irradiation to accelerate the reaction, with preparation times as short as 5-15 minutes.[4]

Other Synthetic Routes

While less common, amidoximes can be prepared from other starting materials:

  • From Thioamides, Amidines, or Iminoethers : Reaction with hydroxylamine can afford amidoximes in yields ranging from 60% to 100%.[4] In some cases, using thioamides gives better results than starting from the corresponding nitriles.[4]

  • Ring-Opening of Heterocycles : Certain nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, can be opened using reducing agents like lithium aluminum hydride (LiAlH₄) or aqueous NaOH to yield N-substituted amidoximes.[4]

  • From Secondary Amides : A one-pot approach using a Ph₃P–I₂-mediated dehydrative condensation allows for the synthesis of N-substituted amidoximes under mild conditions.[14]

Key Reactions and Chemical Properties

The dual functionality of amidoximes allows them to participate in a wide array of chemical transformations.

Reduction to Amidines

Amidoximes can be efficiently reduced to the corresponding amidines. A common method is catalytic hydrogenation over palladium in an environment of acetic acid and acetic anhydride.[15][16] This conversion is particularly important in drug development, where the amidoxime serves as a prodrug that is converted in vivo to the active amidine form.[2]

Oxidation and Nitric Oxide (NO) Release

In vivo, amidoximes can undergo microsomal oxidation, a process dependent on cytochrome P450 (CYP450) enzymes.[4] This oxidative cleavage of the C=N bond generates the corresponding amide or nitrile and results in the simultaneous release of nitric oxide (NO).[4][17] This property is the basis for the cardiovascular effects of some amidoxime-containing compounds, such as vasodilation and reduction of arterial pressure.[4][17]

Cyclization Reactions

As versatile building blocks, amidoximes are key intermediates in the synthesis of various heterocycles.[2] For instance, they can undergo carbonylative cyclization with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form 1,2,4-oxadiazol-5-ones.[14] These heterocyclic structures are often used as bioisosteres for carboxylic acids in drug design.[18]

Coordination Chemistry and Metal Chelation

Amidoxime-based ligands exhibit a strong affinity for a wide range of metal ions, including transition metals, lanthanides, and actinides, while showing little attraction to alkali or alkaline earth metals.[19] This selectivity makes them highly effective for metal extraction. Poly(amidoxime) resins are a technically feasible platform for extracting uranium from seawater.[1][3] The amidoxime anion typically acts as a bidentate ligand, coordinating with a metal ion through both the oxime oxygen and the amino nitrogen to form a stable five-membered ring complex.[7][19]

Applications in Drug Development

The unique properties of the amidoxime group have made it a valuable tool for medicinal chemists to overcome pharmacokinetic challenges and design novel therapeutic agents.[2]

Amidoxime Prodrugs

Strongly basic functional groups like amidines often suffer from poor oral bioavailability.[20][21] Converting the amidine to a less basic amidoxime creates a prodrug that can be absorbed more readily. Following absorption, the amidoxime is converted back to the active amidine by an in vivo N-reductive enzyme system.[20] This system involves a molybdoenzyme known as the mitochondrial amidoxime reducing component (mARC).[20][22] This strategy has been successfully applied to develop antiprotozoal, antithrombotic, and antiviral agents.[23]

Bioisosteric Replacement

Amidoximes are frequently used as bioisosteres for carboxylic acids.[4] This strategy involves replacing a functional group within a drug candidate to improve its metabolic stability, lipophilicity, and overall pharmacokinetic profile without losing its potency.[18][24] The amidoxime moiety and its cyclized derivatives, like 1,2,4-oxadiazoles, have been incorporated into drug candidates to enhance their properties.[25]

Biological Activities

Beyond their role as prodrugs and bioisosteres, amidoxime-containing compounds possess a vast range of intrinsic biological activities, including:

  • Antimicrobial and Antiviral[2][26]

  • Antineoplastic and Anticancer[2][21]

  • Cardiotonic and Antihypertensive (via NO donation)[4][26]

  • Anti-inflammatory and Antioxidant[2]

  • Inhibitors of Serine Proteases[20][26]

Quantitative Data Summary

Quantitative data provides a basis for understanding the physicochemical properties and synthetic efficiency related to amidoximes.

Table 1: pKa Values of Representative Amidoximes

Compound pKa₁ (Oxime N Protonation) pKa₂ (Oxime OH Deprotonation) Method Reference
Acetamidoxime 4.41 12.82 ¹H NMR Titration [10]

| Benzamidoxime | 4.85 | 12.36 | UV/vis Titration |[8][10] |

Table 2: Summary of Common Amidoxime Synthesis Methods

Starting Material Reagents & Conditions Typical Yield Reference
Nitrile NH₂OH·HCl, Na₂CO₃, Ethanol, 60-80 °C High (up to 98%) [4]
Nitrile Aqueous NH₂OH High [4][13]
Nitrile NH₂OH, Ultrasonic Irradiation, Solvent-free 70-85% [4]
Thioamide NH₂OH 60-100% [4]
1,2,4-Oxadiazole LiAlH₄ 70-72% [4]

| Secondary Amide | Ph₃P–I₂, Et₃N, NH₂OH·HCl | Good to Excellent |[14] |

Detailed Experimental Protocols

The following protocols provide generalized methodologies for common transformations involving amidoximes.

Protocol 1: General Synthesis of an Amidoxime from a Nitrile

This protocol is adapted from the classical Tiemann method and subsequent improvements.[4][15]

  • 1. Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting nitrile (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

  • 2. Addition of Hydroxylamine : Add hydroxylamine hydrochloride (1.2-1.5 eq) and a base, typically sodium carbonate (Na₂CO₃) or potassium tert-butoxide (1.2-1.5 eq), to the solution.[4][15] Alternatively, a 50% aqueous solution of hydroxylamine can be used directly without an additional base.[4][13]

  • 3. Reaction : Heat the mixture to reflux (typically 75-80 °C) and stir for several hours (e.g., 4-18 hours).[4][15] The reaction progress can be monitored by Thin Layer Chromatography (TLC). For reactions utilizing sonication or microwave irradiation, heating is replaced by the respective energy source for a shorter duration.[4]

  • 4. Work-up : After the reaction is complete, cool the mixture to room temperature. Remove the solvent in vacuo.

  • 5. Isolation and Purification : Treat the residue with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[15] Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amidoxime can be further purified by recrystallization from an appropriate solvent.

Protocol 2: Catalytic Hydrogenation of an Amidoxime to an Amidine

This protocol describes the reduction of an amidoxime to its corresponding amidine.[15][16]

  • 1. Catalyst Setup : In a hydrogenation vessel, add the amidoxime (1.0 eq) and a palladium catalyst (e.g., 10% Pd on carbon).

  • 2. Solvent Addition : Add a solvent system consisting of acetic acid and acetic anhydride.

  • 3. Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 3 atm) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) until the uptake of hydrogen ceases.[15]

  • 4. Work-up : After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • 5. Isolation : Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the solvent.

  • 6. Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude amidine can be purified by standard techniques such as crystallization or chromatography, often after conversion to a salt (e.g., hydrochloride) for better handling and stability.

Visualizations of Key Processes

The following diagrams illustrate fundamental workflows and mechanisms in amidoxime chemistry.

G cluster_reactants Reactants cluster_conditions Conditions Nitrile R-C≡N (Nitrile) process Nitrile->process Hydroxylamine H₂N-OH (Hydroxylamine) Hydroxylamine->process Base Base (e.g., Na₂CO₃) Base->process Solvent Solvent & Heat (e.g., EtOH, 80°C) Solvent->process Product R-C(NH₂)=NOH (Amidoxime) process->Product Nucleophilic Addition

Caption: General workflow for the synthesis of amidoximes from nitriles.

G Prodrug Amidoxime Prodrug (R-C(NH₂)=NOH) ActiveDrug Active Amidine Drug (R-C(NH₂)=NH) Prodrug->ActiveDrug Enzymatic Reduction Enzyme mARC Enzyme System (Mitochondrial Amidoxime Reducing Component) Enzyme->ActiveDrug Catalysis Cofactor_out NAD⁺ Enzyme->Cofactor_out Cofactor_in NADH Cofactor_in->Enzyme

Caption: Bioactivation pathway of an amidoxime prodrug to an active amidine.

G structure R-C(NH₂)=NO⁻ Metal Metal Ion (Mⁿ⁺) structure:e->Metal:w N-coordination structure:n->Metal:s O-coordination Complex Stable 5-Membered Chelate Complex Metal->Complex Coordination Bonds N_node O_node

Caption: Mechanism of bidentate chelation of a metal ion by an amidoxime.

References

In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Thiophene-2-amidoxime (CAS No: 53370-51-7), a crucial intermediate in pharmaceutical synthesis. Due to its hazardous properties, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference(s)
Molecular Formula C₅H₆N₂OS[1]
Molecular Weight 142.18 g/mol [1]
Appearance Solid[1]
Melting Point 90-96 °C[1]
Purity ≥96%[1]
Solubility Soluble in DMSO (100 mg/mL)[2]
InChI Key NKMNPRXPUZINOM-UHFFFAOYSA-N[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryGHS CodeSignal WordHazard StatementReference(s)
Acute Toxicity, Oral 3H301Danger Toxic if swallowed[1]
Skin Corrosion/Irritation 2H315Danger Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 1H318Danger Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure) 3H335Danger May cause respiratory irritation. Target Organ: Respiratory system.[1]

Pictograms:

alt text
alt text

Toxicology Profile

While detailed toxicological studies on this compound are not extensively available in the public domain, its classification as acutely toxic upon oral exposure necessitates handling it with extreme caution. The thiophene (B33073) moiety in drug molecules has been associated with metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[3] These metabolites have the potential to cause cellular damage.[3] Given the acute toxicity of this compound, it should be handled as a potent and hazardous compound at all times.

Experimental Protocols

The following protocols are designed to minimize exposure and ensure safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment ppe_gloves Nitrile Gloves (double-gloved recommended) ppe_coat Chemical Resistant Lab Coat ppe_goggles Chemical Splash Goggles ppe_mask Face Shield (when handling larger quantities or if there is a splash risk) ppe_respirator NIOSH-approved Respirator (if handling outside of a fume hood or if aerosolization is possible)

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Weighing of Solid this compound

The following workflow outlines the steps for safely handling and weighing the solid compound.

Weighing_Workflow start Start: Prepare for Weighing fume_hood Work within a certified Chemical Fume Hood start->fume_hood don_ppe Don appropriate PPE (see PPE diagram) fume_hood->don_ppe prepare_surface Cover work surface with absorbent, disposable liner don_ppe->prepare_surface get_reagent Retrieve this compound from secure storage prepare_surface->get_reagent weigh Carefully weigh the required amount into a tared, sealed container get_reagent->weigh clean_tools Decontaminate spatula and other tools weigh->clean_tools store_reagent Return stock container to secure storage clean_tools->store_reagent dispose_waste Dispose of liner and any contaminated materials as hazardous waste store_reagent->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safely weighing solid this compound.

Preparation of a Solution
  • Preparation: Perform all operations within a certified chemical fume hood. Cover the work surface with a disposable absorbent liner.

  • Personal Protective Equipment: Wear nitrile gloves (double-gloving is recommended), a chemical-resistant lab coat, and chemical splash goggles. A face shield is recommended if there is a risk of splashing.

  • Weighing: Following the "Safe Handling and Weighing" protocol, weigh the desired amount of this compound into a suitable container.

  • Dissolution: Add the solvent (e.g., DMSO) to the container with the solid.[2] Cap the container securely.

  • Mixing: Use a vortex mixer or sonicator to ensure complete dissolution. If sonication is used, ensure the container is properly sealed to prevent aerosol generation.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Storage: Store the solution in a clearly labeled, sealed container in a designated and secure location.

  • Cleanup: Decontaminate all equipment used. Dispose of all contaminated materials (e.g., weigh boats, pipette tips, absorbent liner) as hazardous chemical waste.

  • Final Steps: Remove PPE and wash hands thoroughly.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a poison center or doctor.[4][5]
Spill Response

The following diagram outlines the appropriate response to a spill of this compound.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (including respirator) evacuate->ppe contain Cover with an inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect the absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the appropriate safety personnel dispose->report end End report->end

Caption: Emergency response workflow for a this compound spill.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] It should be stored in a designated area for toxic compounds, away from incompatible materials. The storage class is 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

Incompatibility and Decomposition

  • Incompatible Materials: Information on specific chemical incompatibilities is limited. Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon oxides and sulfur oxides.[5]

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all personnel are adequately trained in the handling of hazardous materials.

References

A Guide to the Thermal Stability Analysis of Thiophene-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-amidoxime is a chemical compound of interest in pharmaceutical synthesis. Understanding its thermal stability is a critical aspect of its characterization, ensuring its safe handling, storage, and application in drug development processes. This technical guide provides a comprehensive overview of the standard methodologies used to assess the thermal stability of a compound like this compound, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not publicly available, this document outlines the established protocols and data presentation that would be integral to such an analysis.

Introduction to Thermal Stability Analysis

Thermal analysis techniques are a group of methods where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For pharmaceutical compounds like this compound, these analyses are crucial for:

  • Determining the upper temperature limit for storage and handling.

  • Identifying potential polymorphic transitions.

  • Understanding decomposition pathways and kinetics.

  • Assessing purity.[1]

The two primary techniques employed for these purposes are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the thermal stability and composition of a material.[3]

2.1. Experimental Protocol for TGA

A typical TGA experiment for a compound like this compound would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed into a tared TGA crucible. The crucible material is chosen to be inert to the sample over the experimental temperature range (e.g., alumina, platinum).

  • Instrument Setup:

    • The TGA instrument is calibrated for mass and temperature.

    • A controlled atmosphere is established by purging the furnace with a specific gas (e.g., nitrogen for an inert atmosphere, or air for an oxidative one) at a constant flow rate (e.g., 20-100 mL/min).

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).[4]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting plot of mass versus temperature is called a thermogram or TGA curve.[2]

2.2. Data Presentation

The quantitative data obtained from a TGA experiment on this compound would be summarized in a table similar to the one below. This table would present key thermal events.

Thermal EventOnset Temperature (°C)Peak Temperature (°C) (from DTG)Weight Loss (%)Residual Mass (%)
Decomposition Step 1Tonset1Tpeak1Δm1mintermediate
Decomposition Step 2Tonset2Tpeak2Δm2mfinal

Note: Tonset is the temperature at which weight loss begins. The peak temperature is obtained from the first derivative of the TGA curve (DTG curve) and indicates the point of maximum rate of mass loss.

2.3. Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_output Data Output start Start weigh Accurately weigh 1-10 mg of This compound start->weigh place Place sample in TGA crucible weigh->place load Load crucible into TGA place->load purge Purge with inert gas (e.g., Nitrogen) load->purge heat Heat at a constant rate (e.g., 10 °C/min) purge->heat record Record mass vs. temperature heat->record plot Generate TGA and DTG curves record->plot end End plot->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, providing information on the energetics of these processes.[5]

3.1. Experimental Protocol for DSC

A standard DSC experiment for this compound would follow these steps:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

    • The sample and reference pans are placed in the DSC cell.

    • A controlled atmosphere is established, typically with a purge of inert gas like nitrogen.

  • Temperature Program: The sample is subjected to a controlled temperature program, which often includes heating and cooling cycles to observe all relevant thermal transitions. A typical heating rate is 10 °C/min.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting plot is a DSC thermogram.

3.2. Data Presentation

The quantitative data from a DSC analysis of this compound would be presented in a table format as shown below.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
MeltingTonset_mTpeak_mΔHm
CrystallizationTonset_cTpeak_cΔHc
DecompositionTonset_dTpeak_dΔHd

Note: Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are identified by the direction of the peaks on the thermogram.

3.3. Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_output Data Output start Start weigh Accurately weigh 1-5 mg of This compound start->weigh seal Seal sample in DSC pan weigh->seal load Load sample and reference pans seal->load purge Purge with inert gas load->purge heat_cool Apply heating/cooling cycle (e.g., 10 °C/min) purge->heat_cool record Record differential heat flow heat_cool->record plot Generate DSC thermogram record->plot end End plot->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Integrated Thermal Analysis

For a comprehensive understanding, TGA and DSC are often used in conjunction. The combination of mass loss data from TGA with the energetic information from DSC allows for a more complete picture of the thermal events. For instance, a weight loss event in TGA that corresponds to an endothermic peak in DSC is likely due to evaporation or sublimation, while one that corresponds to an exothermic peak suggests a decomposition reaction.

Conclusion

The thermal stability analysis of this compound, through the application of TGA and DSC, is a fundamental requirement for its development as a pharmaceutical intermediate. The experimental protocols and data presentation formats outlined in this guide represent the industry standard for such an investigation. While specific data for this compound is not currently available, these methodologies provide a robust framework for researchers and scientists to conduct a thorough thermal stability assessment, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

Methodological & Application

Thiophene-2-amidoxime: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-2-amidoxime, a heterocyclic compound incorporating both a thiophene (B33073) ring and an amidoxime (B1450833) functional group, stands as a promising scaffold in medicinal chemistry. Its unique structural features offer a gateway to a diverse range of biological activities, positioning it as a valuable building block for the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its derivatives.

The thiophene ring, a well-known pharmacophore, is present in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] The amidoxime moiety is recognized for its ability to act as a bioisostere for carboxylic acids and to participate in critical interactions with biological targets.[3][4] Furthermore, amidoximes can function as prodrugs of amidines, which are potent inhibitors of various enzymes, and can also act as nitric oxide (NO) donors, a key signaling molecule in various physiological processes.[5][6]

This document outlines the potential applications of this compound in medicinal chemistry, including its use as an antimicrobial agent, an enzyme inhibitor, a nitric oxide donor, and a prodrug. Detailed experimental protocols are provided to guide researchers in the synthesis and evaluation of this versatile compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of 2-cyanothiophene with hydroxylamine (B1172632).[7] This reaction is typically carried out in the presence of a base to generate free hydroxylamine from its hydrochloride salt.

G 2-Cyanothiophene 2-Cyanothiophene Reaction Reaction 2-Cyanothiophene->Reaction Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Reaction Base (e.g., Na2CO3, Et3N) Base (e.g., Na2CO3, Et3N) Base (e.g., Na2CO3, Et3N)->Reaction Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol)->Reaction Heat This compound This compound Reaction->this compound

General synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Cyanothiophene

  • Hydroxylamine hydrochloride

  • Sodium carbonate (or triethylamine)

  • Ethanol (or methanol)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve 2-cyanothiophene (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water and stir. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Application 1: Antimicrobial Agent

Thiophene derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3][5] The incorporation of the amidoxime group can further enhance this activity. This compound and its derivatives can be screened for their efficacy against various pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some thiophene derivatives against various microbial strains, illustrating the potential of this class of compounds.

CompoundOrganismMIC (µg/mL)Reference
Thiophene Derivative 1Staphylococcus aureus125-500[1]
Thiophene Derivative 2Bacillus subtilis7.8-125[1]
Thiophene Derivative 3Escherichia coli31.25-250[1]
Thiophene Derivative 4Pseudomonas aeruginosa31.25-250[1]
Thiophene Derivative 5Candida albicans31.25-62.5[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial Inoculum Preparation Bacterial Inoculum Preparation Inoculation of 96-well plate Inoculation of 96-well plate Bacterial Inoculum Preparation->Inoculation of 96-well plate Compound Serial Dilution Compound Serial Dilution Compound Serial Dilution->Inoculation of 96-well plate Incubation Incubation Inoculation of 96-well plate->Incubation Visual Inspection/OD Reading Visual Inspection/OD Reading Incubation->Visual Inspection/OD Reading MIC Determination MIC Determination Visual Inspection/OD Reading->MIC Determination

Workflow for MIC determination.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]

Application 2: Enzyme Inhibitor

The amidine functionality, which can be generated from the amidoxime group in vivo, is a known pharmacophore for inhibiting various enzymes, particularly serine proteases like urokinase and thrombin. This compound can be evaluated as a potential inhibitor of clinically relevant enzymes.

Quantitative Data: Enzyme Inhibition by Thiophene and Amidoxime Derivatives

The following table presents IC₅₀ and Kᵢ values for related compounds, highlighting their potential as enzyme inhibitors.

Compound ClassTarget EnzymeIC₅₀ / KᵢReference
Thiophene-2-carboximidamidesNeuronal Nitric Oxide Synthase (nNOS)Kᵢ = 5 nM[10]
2,5-bis(4-amidinophenyl)thiopheneBotulinum Neurotoxin Serotype AKᵢ = 10.88 µM[11]
Thiophene derivativesNeuraminidaseIC₅₀ = 0.03 µM[12]
Experimental Protocol: In Vitro Enzyme Inhibition Assay

This is a general protocol for a spectrophotometric enzyme inhibition assay and should be adapted for the specific enzyme of interest.[13][14]

G Enzyme + Inhibitor (Pre-incubation) Enzyme + Inhibitor (Pre-incubation) Substrate Addition Substrate Addition Enzyme + Inhibitor (Pre-incubation)->Substrate Addition Reaction Monitoring (Spectrophotometer) Reaction Monitoring (Spectrophotometer) Substrate Addition->Reaction Monitoring (Spectrophotometer) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Reaction Monitoring (Spectrophotometer)->Data Analysis (IC50 determination)

Workflow for an enzyme inhibition assay.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally one that produces a colorimetric or fluorometric product)

  • Assay buffer (optimized for the specific enzyme)

  • Test inhibitor (this compound)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

    • Include control wells: a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Application 3: Nitric Oxide (NO) Donor

Amidoximes are known to release nitric oxide (NO) under physiological conditions, a property with significant therapeutic potential in cardiovascular and other diseases.[6] The ability of this compound to release NO can be assessed using the Griess assay.

Experimental Protocol: Nitric Oxide Release (Griess Assay)

The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.[1][15]

G NO Donor + Buffer (Incubation) NO Donor + Buffer (Incubation) Sample Collection Sample Collection NO Donor + Buffer (Incubation)->Sample Collection Addition of Griess Reagent Addition of Griess Reagent Sample Collection->Addition of Griess Reagent Color Development Color Development Addition of Griess Reagent->Color Development Absorbance Measurement (540 nm) Absorbance Measurement (540 nm) Color Development->Absorbance Measurement (540 nm) Nitrite Quantification Nitrite Quantification Absorbance Measurement (540 nm)->Nitrite Quantification

Workflow for the Griess assay.

Materials:

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Dissolve this compound in PBS at various concentrations.

    • Incubate the solutions at 37 °C for a defined period (e.g., 1, 2, 4, 8 hours) to allow for NO release and conversion to nitrite.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in PBS.

  • Griess Reaction:

    • In a 96-well plate, add a portion of the incubated sample or nitrite standard to each well.

    • Add the Griess Reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (PBS + Griess Reagent) from all readings.

    • Plot the absorbance of the nitrite standards versus their concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of nitrite in the samples, which corresponds to the amount of NO released.

Application 4: Prodrug for Amidine-Based Therapeutics

Amidoximes can serve as prodrugs for amidines, which often have poor oral bioavailability due to their basicity.[16] The amidoxime is converted to the active amidine in vivo by reductase enzymes.[17] This strategy can be employed for this compound to deliver a corresponding thiophene-2-amidine.

Signaling Pathway: Prodrug Activation

G This compound (Prodrug) This compound (Prodrug) Reductase Enzymes (e.g., in liver) Reductase Enzymes (e.g., in liver) This compound (Prodrug)->Reductase Enzymes (e.g., in liver) Metabolism Thiophene-2-amidine (Active Drug) Thiophene-2-amidine (Active Drug) Reductase Enzymes (e.g., in liver)->Thiophene-2-amidine (Active Drug) Biological Target Biological Target Thiophene-2-amidine (Active Drug)->Biological Target Binding/Inhibition Therapeutic Effect Therapeutic Effect Biological Target->Therapeutic Effect

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with Thiophene-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their high surface area, tunable pore size, and versatile chemical functionalities make them promising candidates for a wide range of applications, including gas storage, catalysis, separation, and drug delivery.[2][3] The incorporation of thiophene-based ligands is of particular interest due to the unique electronic properties and potential for enhanced host-guest interactions conferred by the sulfur heteroatom.[4] These characteristics can lead to MOFs with specialized capabilities in areas such as luminescence sensing and catalysis.[5][6] This document provides detailed protocols for the synthesis of specific thiophene-containing MOFs, summarizes key quantitative data, and outlines their primary applications relevant to researchers in chemistry and drug development.

General Synthesis Methodologies

The synthesis of thiophene-based MOFs typically employs methods common to general MOF synthesis, with solvothermal and hydrothermal techniques being the most prevalent.[7] In these methods, the metal salt and organic linker are dissolved in a suitable solvent or solvent mixture and heated in a sealed vessel, allowing for the crystallization of the MOF structure over time.[7] Other methods like microwave-assisted synthesis can accelerate the crystallization process through rapid, efficient heating.[7] The final step in any synthesis is "activation," where guest solvent molecules are removed from the pores to make the internal surface area accessible for applications.[7]

G cluster_react prep Precursor Preparation dissolve Dissolution in Solvent(s) prep->dissolve react Reaction & Crystallization dissolve->react cool Cooling to Room Temp. react->cool solvo Solvothermal / Hydrothermal react->solvo micro Microwave-Assisted react->micro electro Electrochemical react->electro isolate Product Isolation (Filtration / Centrifugation) cool->isolate wash Washing & Solvent Exchange isolate->wash activate Activation (Heating under Vacuum) wash->activate final_mof Activated Thiophene (B33073) MOF activate->final_mof

Figure 1: General experimental workflow for the synthesis of thiophene-based MOFs.

Detailed Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Nickel-Thiophene MOF Fluorescent Probe

This protocol is based on the synthesis of a nickel-based MOF with the chemical formula C₃₆H₂₈N₄Ni₂O₁₂S₂, which has applications as a fluorescent probe.[8]

Materials and Reagents:

Procedure:

  • Prepare a solution by dissolving 0.249 g of Ni(CH₃COO)₂·4H₂O, 0.0861 g of 2,5-tdc, and 0.1 g of phenanthroline in 6 mL of distilled water.[8]

  • Add 4 mL of anhydrous methanol to the solution.[8]

  • Magnetically stir the mixture at room temperature for 30 minutes.[8]

  • Adjust the pH of the solution to a range of 5-6 using ammonia water.[8]

  • Continue stirring for an additional 30 minutes to ensure a uniformly mixed solution.[8]

  • Transfer the resulting solution to a 25 mL Teflon-lined hydrothermal reactor.[8]

  • Place the reactor in an oven and heat to 140°C for 72 hours to facilitate crystallization.[8]

  • After 72 hours, initiate a programmed cooling sequence: cool from 140°C to 100°C at a rate of 10°C per hour, then hold at 100°C for 10 hours.[8]

  • Turn off the oven and allow the reactor to cool naturally to room temperature.[8]

  • Collect the resulting bright green needle-like crystals by filtration and air-dry them at room temperature.[8]

Expected Yield: ~72%[8]

Protocol 2: Solvothermal Synthesis of a Zinc-Thiophene MOF for CO₂ Conversion

This protocol details the synthesis of [Zn₂(DMTDC)₁.₅(OH)(ttmtb)]ₙ (Zn-MOF-3), a framework shown to be an effective catalyst for the cycloaddition of CO₂.[6]

Materials and Reagents:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H₂DMTDC)

  • 1,3,5-tris(1,2,4-triazol-1-ylmethyl)-2,4,6-trimethylbenzene (ttmtb)

  • N,N-dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Combine 0.015 g (0.05 mmol) of Zn(NO₃)₂·6H₂O, 0.013 g (0.05 mmol) of H₂DMTDC, and 0.009 g (0.025 mmol) of ttmtb in a vial.[6]

  • Add a solvent mixture of 4 mL of DMF and 2 mL of H₂O (2:1 v/v).[6]

  • Seal the vial and place it in an oven.

  • Heat the mixture to 100°C for 72 hours.

  • After the reaction period, allow the oven to cool to room temperature.

  • Isolate the resulting crystals by filtration, wash with fresh DMF, and dry under ambient conditions.

Note: A similar procedure can be used to synthesize {[Zn(DMTDC)(H₂O)(bptb)]·DMF}ₙ (Zn-MOF-4) by replacing the ttmtb ligand with 1,3-bis(5-(pyrid-4-yl)-1,2,4-triazol-3-yl)benzene (bptb), which yields light yellow block crystals with a 63.8% yield.[6]

Data Presentation: Summary of Thiophene-Based MOFs

The following table summarizes quantitative data for several thiophene-based MOFs reported in the literature.

MOF Name / FormulaMetal Ion(s)Thiophene LigandSynthesis MethodYield (%)BET Surface Area (m²/g)Key Application(s)Reference
C₃₆H₂₈N₄Ni₂O₁₂S₂Ni²⁺Thiophene-2,5-dicarboxylic acidHydrothermal72Not ReportedLuminescence Sensing[8]
[Zn₂(DMTDC)₁.₅(OH)(ttmtb)]ₙZn²⁺3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acidSolvothermalNot ReportedNot ReportedCatalysis (CO₂ Conversion)[6]
{[Zn(DMTDC)(H₂O)(bptb)]·DMF}ₙZn²⁺3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acidSolvothermal63.8Not ReportedCatalysis (CO₂ Conversion)[6]
[M₂(DMF)₄(ttdc)₃]Y³⁺, La³⁺, Tb³⁺Thieno[3,2b]thiophene-2,5-dicarboxylateSolvothermalNot ReportedNot ReportedLuminescence Sensing (Cinnamaldehyde, Quinoline)[4]
[Li₂Zn₂(dmf)₂(fdc)₃]·2DMF·2H₂O (Compound 3)Li⁺, Zn²⁺Thiophene-dicarboxylate (and Furan-dicarboxylate)SolvothermalNot Reported287Heavy Metal Sorption & Luminescence Sensing (Cd²⁺)[9]

Key Applications

The unique structural and chemical properties of thiophene-based MOFs make them suitable for a variety of advanced applications.

G mof Thiophene-Based MOFs feat1 Sulfur Atom Functionality mof->feat1 feat2 Tunable Porosity & High Surface Area mof->feat2 feat3 Inherent Luminescence mof->feat3 feat4 Active Metal Sites mof->feat4 app1 Luminescence Sensing (Heavy Metals, Pollutants) feat1->app1 analyte interaction app3 Adsorptive Desulfurization feat1->app3 π-complexation feat2->app3 app4 Drug Delivery Platforms feat2->app4 high loading capacity feat3->app1 quenching/enhancement app2 Heterogeneous Catalysis (e.g., CO₂ Conversion) feat4->app2 Lewis acid sites

Figure 2: Relationship between the structural features of thiophene-based MOFs and their applications.
  • Luminescence Sensing: Many thiophene-based MOFs exhibit strong fluorescence, which can be quenched or enhanced in the presence of specific analytes. This property has been exploited for the highly selective and sensitive detection of environmental contaminants, including heavy metal ions like Hg(II) and Cu(II), anions such as Cr(VI), and organic molecules like salicylaldehyde.[5] Rare-earth MOFs containing thieno[3,2b]thiophene-2,5-dicarboxylate have demonstrated the ability to sense cinnamaldehyde (B126680) and quinoline (B57606) at low concentrations.[4]

  • Catalysis: The presence of coordinatively unsaturated metal sites and functional atoms (O/S) within the framework can create active Lewis acid and basic sites.[6] This has been successfully applied in the catalytic conversion of CO₂. For instance, two zinc-based MOFs functionalized with a dimethyl-thiophene dicarboxylate ligand showed significant activity in the cycloaddition of epoxides and CO₂, with yields up to 90%.[6]

  • Adsorptive Desulfurization: While not a direct synthesis application, the affinity between the sulfur atom in thiophene-based adsorbates and the components of a MOF is a key principle in fuel purification.[10][11] MOFs containing thiophene ligands could themselves be explored for selective adsorption, leveraging their inherent chemical similarity to target molecules. MOF-5 doped with silver, for example, has shown a high thiophene adsorption efficiency of 86.8%.[10]

  • Drug Delivery: MOFs are extensively researched as drug delivery systems due to their high porosity, which allows for large drug loading capacities, and their tunable nature, which enables controlled release.[1][2][12] While specific studies on thiophene-based MOFs for drug delivery are emerging, the principles remain applicable. The ability to functionalize the thiophene ligand or modify the metal centers could allow for the design of smart carriers that respond to specific biological stimuli, enhancing therapeutic efficacy and minimizing side effects.[1]

References

Application Notes and Protocols for the Complexation of Thiophene-2-amidoxime with Lanthanide Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide metal complexes are of significant interest in various fields, including medical imaging, diagnostics, and therapeutics, owing to their unique luminescent and magnetic properties. The organic ligand plays a crucial role in sensitizing the lanthanide ion's luminescence and modulating the complex's overall physicochemical properties. Thiophene-2-amidoxime is an attractive ligand for complexing lanthanide ions due to the presence of both a soft sulfur donor in the thiophene (B33073) ring and hard nitrogen and oxygen donors in the amidoxime (B1450833) group, which can lead to stable complexes with interesting biological activities. This document provides a detailed protocol for the synthesis and characterization of lanthanide(III) complexes with this compound.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the characterization of lanthanide-thiophene-2-amidoxime complexes. The data presented here are based on values reported for structurally related lanthanide complexes and should be considered as representative examples.

Table 1: Physicochemical Properties of Ln(T-A)₃·nH₂O Complexes

Lanthanide (Ln)Molecular FormulaFormula Weight ( g/mol )ColorMolar Conductance (Ω⁻¹ cm² mol⁻¹) in DMFMagnetic Moment (μB)
La(III)C₁₅H₁₅LaN₆O₃S₃·2H₂O666.42White12.5Diamagnetic
Eu(III)C₁₅H₁₅EuN₆O₃S₃·2H₂O683.47Pale Pink10.83.42
Gd(III)C₁₅H₁₅GdN₆O₃S₃·2H₂O688.76White11.27.98
Tb(III)C₁₅H₁₅TbN₆O₃S₃·2H₂O690.43White13.19.75

Table 2: Spectroscopic Data for this compound and its Europium(III) Complex

CompoundSelected IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm) (in Ethanol)Luminescence Properties (Eu³⁺ Complex)
This compound (T-A)~3450 (N-H), ~3350 (O-H), ~1660 (C=N), ~940 (N-O)275N/A
Eu(T-A)₃·2H₂O~3400 (O-H of H₂O), ~1620 (C=N, shifted), ~930 (N-O, shifted), ~450 (Eu-N/O)285, 320Excitation λₘₐₓ: 332 nm, Emission peaks: 592 nm (⁵D₀→⁷F₁), 613 nm (⁵D₀→⁷F₂)[1]

Table 3: Stability Constants of Lanthanide Complexes with Amidoxime-related Ligands

Lanthanide (Ln)LigandLog K₁Log K₂Log β₂
La(III)Iminodiacetic Acid5.894.8510.74
Sm(III)Iminodiacetic Acid6.555.4211.97
Gd(III)Iminodiacetic Acid6.675.6112.28
Er(III)Iminodiacetic Acid7.025.8812.90

Note: Data for iminodiacetic acid is provided as a proxy for amidoxime ligands to illustrate the general trend of increasing stability across the lanthanide series.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (T-A)

This protocol describes the synthesis of the ligand from thiophene-2-carbonitrile.

Materials:

Procedure:

  • In a round bottom flask, dissolve thiophene-2-carbonitrile (1 eq.) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.) in water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of thiophene-2-carbonitrile.

  • Heat the mixture to reflux for 4-6 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The resulting aqueous solution is cooled in an ice bath to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry in a desiccator.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of Lanthanide(III)-Thiophene-2-amidoxime Complexes [Ln(T-A)₃·nH₂O]

This protocol outlines a general procedure for the synthesis of lanthanide(III) complexes with this compound.

Materials:

  • This compound (T-A)

  • Lanthanide(III) chloride hexahydrate (e.g., LaCl₃·6H₂O, EuCl₃·6H₂O, GdCl₃·6H₂O)

  • Methanol (B129727) or Ethanol

  • Triethylamine (B128534) or dilute NaOH solution

  • Magnetic stirrer

  • Round bottom flask

Procedure:

  • Dissolve this compound (3 eq.) in hot methanol or ethanol in a round bottom flask.

  • In a separate beaker, dissolve the lanthanide(III) chloride hexahydrate (1 eq.) in the same solvent.

  • Slowly add the lanthanide salt solution to the ligand solution with vigorous stirring.

  • Adjust the pH of the reaction mixture to slightly basic (pH 7.5-8.5) by the dropwise addition of triethylamine or a dilute NaOH solution. This facilitates the deprotonation of the amidoxime group for coordination.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • A precipitate will form. Collect the solid complex by filtration.

  • Wash the precipitate with the solvent used for the reaction, followed by a small amount of cold water to remove any unreacted salts.

  • Dry the complex in a vacuum oven at a low temperature (e.g., 50-60 °C).

Protocol 3: Characterization of the Ligand and Complexes

Methods:

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the synthesized compounds.

  • FTIR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-O, N-H).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the diamagnetic ligand and its complexes (e.g., La(III)).

  • UV-Visible Spectroscopy: To study the electronic transitions within the ligand and the complex.

  • Luminescence Spectroscopy: For luminescent lanthanide complexes (e.g., Eu(III), Tb(III)), measure the excitation and emission spectra to determine the characteristic emission peaks and the efficiency of energy transfer from the ligand to the metal ion.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in a suitable solvent like DMF.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the paramagnetic lanthanide complexes.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and determine the number of coordinated or lattice water molecules.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation ligand_prep This compound Synthesis complex_synth Lanthanide Complex Synthesis ligand_prep->complex_synth 3 eq. purification Purification (Filtration & Washing) complex_synth->purification spectroscopy Spectroscopic Analysis (FTIR, NMR, UV-Vis, Luminescence) purification->spectroscopy physicochemical Physicochemical Analysis (Conductivity, Magnetism, TGA) purification->physicochemical elemental Elemental Analysis purification->elemental ln_salt LnCl₃·6H₂O ln_salt->complex_synth 1 eq. bio_activity In vitro/In vivo Activity Screening spectroscopy->bio_activity physicochemical->bio_activity elemental->bio_activity

Caption: Experimental workflow for the synthesis, characterization, and evaluation of lanthanide-thiophene-2-amidoxime complexes.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway Modulation ligand_complex Ln(T-A)₃ Complex receptor Toll-like Receptor (e.g., TLR4) ligand_complex->receptor Inhibition? cell_membrane Cell Membrane nf_kb_pathway NF-κB Signaling Cascade receptor->nf_kb_pathway Activation pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb_pathway->pro_inflammatory Gene Expression inflammation Inflammatory Response pro_inflammatory->inflammation

Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Thiophene Derivatives in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of thiophene-based compounds as potential anti-inflammatory agents. The thiophene (B33073) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant anti-inflammatory properties.[1][2][3] This guide focuses on the synthesis of various thiophene derivatives, their biological evaluation, and the underlying mechanisms of action.

Introduction to Thiophene Derivatives as Anti-inflammatory Agents

Thiophene, a five-membered heterocyclic ring containing a sulfur atom, is a versatile building block for the synthesis of novel therapeutic agents.[4] Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4][5] Their anti-inflammatory properties are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX), lipoxygenase (LOX), tumor necrosis factor-alpha (TNF-α), and the nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][3][6][7][8]

Key Signaling Pathways in Inflammation Targeted by Thiophene Derivatives

Several signaling pathways are implicated in the pathogenesis of inflammatory diseases. Thiophene derivatives have been designed to modulate these pathways at different levels.

COX/LOX Inhibition

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are major sources of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by inhibiting COX enzymes.[3] Thiophene derivatives have been developed as potent inhibitors of both COX and LOX enzymes.[1][2]

COX_LOX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->COX Inhibition Thiophene_Derivatives->LOX Inhibition

Figure 1: Inhibition of COX/LOX Pathways
NRF2 Activation

The NRF2 pathway is a key regulator of the cellular antioxidant response. Activation of NRF2 leads to the expression of antioxidant and anti-inflammatory genes. Some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as potent NRF2 activators, thereby reducing inflammation.[6][8]

NRF2_Pathway Oxidative_Stress Oxidative Stress KEAP1 KEAP1 Oxidative_Stress->KEAP1 dissociation NRF2 NRF2 KEAP1->NRF2 inhibition ARE ARE NRF2->ARE activation Anti_inflammatory_Genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_Genes Inflammation Inflammation Anti_inflammatory_Genes->Inflammation inhibition Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->KEAP1 inhibition

Figure 2: Activation of the NRF2 Pathway
TNF-α Inhibition

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Inhibition of TNF-α production is a key therapeutic strategy for many inflammatory diseases. Certain thiophene-based compounds have been shown to effectively inhibit the production of TNF-α.

TNFa_Pathway Inflammatory_Stimulus Inflammatory Stimulus Macrophages Macrophages Inflammatory_Stimulus->Macrophages TNFa TNF-α Macrophages->TNFa production Inflammatory_Response Inflammatory Response TNFa->Inflammatory_Response Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->TNFa Inhibition

Figure 3: Inhibition of TNF-α Production

Synthesis of Thiophene Derivatives

A common and versatile method for the synthesis of 2-aminothiophene derivatives is the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel thiophene-based anti-inflammatory agents.

Experimental_Workflow Synthesis Synthesis of Thiophene Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Assays In Vitro Anti-inflammatory Assays Purification->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Models In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and SAR Studies In_Vivo_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Figure 4: Experimental Workflow
Protocol: Synthesis of 2-Aminothiophene-3-carbonitrile (B183302) Derivatives

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carbonitrile derivatives via the Gewald reaction.[9]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the ketone/aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).

  • Add a catalytic amount of morpholine (0.5 mL).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with constant stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carbonitrile derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assays

Protocol: Determination of COX-2 Inhibitory Activity

This protocol outlines a common method for assessing the in vitro COX-2 inhibitory activity of synthesized thiophene derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Synthesized thiophene derivatives

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitor to the respective wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate for 5 minutes at room temperature.

  • Add a colorimetric substrate solution to each well and incubate for an additional 5-10 minutes.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

In Vivo Anti-inflammatory Assays

Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[9]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Synthesized thiophene derivatives

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control, reference, and test groups (different doses of synthesized compounds).

  • Administer the test compounds or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]

  • Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Quantitative Data Presentation

The following tables summarize the anti-inflammatory activity of representative thiophene derivatives from various studies.

Table 1: In Vitro COX-2 Inhibitory Activity of Thiophene Derivatives

CompoundIC50 (µM) for COX-2Reference
Thiophene Derivative A0.25Fictional Data
Thiophene Derivative B1.5Fictional Data
Celecoxib (Reference)0.05Fictional Data

Table 2: In Vivo Anti-inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema Model

Compound (Dose)Paw Edema Inhibition (%) at 3hReference
Thiophene Derivative C (20 mg/kg)55.2Fictional Data
Thiophene Derivative D (20 mg/kg)68.7Fictional Data
Indomethacin (10 mg/kg)62.5Fictional Data

Table 3: Inhibition of Pro-inflammatory Cytokines by Thiophene Derivatives in LPS-stimulated RAW 264.7 Cells [6][8]

Compound (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
THBT Derivative E (10 µM)72.465.8Fictional Data
THBT Derivative F (10 µM)85.178.3Fictional Data

Note: The data presented in the tables are for illustrative purposes and should be replaced with actual experimental data.

Conclusion

Thiophene derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their synthetic accessibility and the possibility of diverse substitutions allow for the fine-tuning of their pharmacological properties. The protocols and information provided in this document offer a comprehensive guide for researchers interested in exploring the potential of thiophene-based compounds in inflammation research and drug discovery. The ability of these compounds to target multiple inflammatory pathways underscores their therapeutic potential.[3]

References

Application Notes and Protocols for the Development of Antibacterial Agents from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the synthesis, antibacterial activity, or mechanism of action of Thiophene-2-amidoxime derivatives. The following application notes and protocols are based on closely related and well-documented thiophene (B33073) derivatives, such as thiophene-2-carboxamides, which can serve as a valuable starting point for research in this area.

Introduction

Thiophene and its derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents.[1] The thiophene ring system is a key structural motif in several approved drugs and is known to be a "privileged structure" due to its ability to interact with a wide range of biological targets. The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities, and thiophene derivatives have shown considerable promise as potent antibacterial agents against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.[2]

This document provides an overview of the synthesis, antibacterial activity, and potential mechanisms of action of antibacterial thiophene derivatives. It also includes detailed protocols for their synthesis and microbiological evaluation to aid researchers and drug development professionals in this field.

Data Presentation: Antibacterial Activity of Thiophene Derivatives

The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antibacterial activity of a compound. The following table summarizes the MIC values of various thiophene derivatives against a panel of bacterial strains.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiophene-2-carboxamide4aE. coli ST131 (ESBL)>50 (Zone of Inhibition: 13 ± 2 mm at 50 µg)[3]
Thiophene-2-carboxamide4cE. coli ST131 (ESBL)>50 (Zone of Inhibition: 15 ± 2 mm at 50 µg)[3]
3-Aminothiophene-2-carboxamide7b (methoxy substituted)P. aeruginosa(86.9% activity index)[4]
3-Aminothiophene-2-carboxamide7b (methoxy substituted)S. aureus(83.3% activity index)[4]
3-Aminothiophene-2-carboxamide7b (methoxy substituted)B. subtilis(82.6% activity index)[4]
Thienopyridine25a (acetyl substituted)B. subtilis & S. aureusNot specified, noted as remarkable activity
Thienopyridine25b (ethoxycarbonyl substituted)E. coli & S. typhiNot specified, noted as remarkable activity
Thiophenyl pyrimidine (B1678525)F20Gram-positive strains (including MRSA and VREs)24 - 48[5]
Thiophenyl pyrimidineF20E. coli96[5]
Thiophenyl pyrimidineF20K. pneumoniae & P. aeruginosa>96[5]
Thiophene derivative4Colistin-Resistant A. baumanniiMIC₅₀: 16[2]
Thiophene derivative5Colistin-Resistant A. baumanniiMIC₅₀: 16[2]
Thiophene derivative8Colistin-Resistant A. baumanniiMIC₅₀: 32[2]
Thiophene derivative4Colistin-Resistant E. coliMIC₅₀: 8[2]
Thiophene derivative5Colistin-Resistant E. coliMIC₅₀: 32[2]
Thiophene derivative8Colistin-Resistant E. coliMIC₅₀: 32[2]
Tetrahydrobenzo[b]thiopheneS₁S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminothiophene-3-carboxylate Derivatives (Gewald Reaction)

This protocol describes a general method for the synthesis of substituted 2-aminothiophenes, which are common precursors for more complex thiophene derivatives.[1]

Materials:

  • Cyclohexanone (or other suitable ketone/aldehyde)

  • Ethyl cyanoacetate (B8463686) (or other active methylene (B1212753) nitrile)

  • Elemental sulfur

  • Diethylamine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Condenser

  • Stirring hotplate

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the ketone (e.g., cyclohexanone) and the active methylene nitrile (e.g., ethyl cyanoacetate) in ethanol.

  • Add elemental sulfur to the mixture in a slight molar excess.

  • Add a catalytic amount of a suitable base, such as diethylamine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution. The precipitate can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene-3-carboxylate derivative.

G ketone Ketone/ Aldehyde reaction Gewald Reaction ketone->reaction nitrile Active Methylene Nitrile nitrile->reaction sulfur Sulfur sulfur->reaction base Base (e.g., Diethylamine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product 2-Aminothiophene Derivative reaction->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of synthesized thiophene derivatives against various bacterial strains.[7]

Materials:

  • Synthesized thiophene compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (positive control, e.g., ciprofloxacin)

  • Solvent for compounds (e.g., DMSO, negative control)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions Prepare Compound Serial Dilutions dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results (Visual/OD600) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Potential Mechanism of Action

While the specific mechanism of action for this compound derivatives is not yet elucidated, studies on other thiophene derivatives suggest several potential antibacterial mechanisms. These include:

  • Disruption of Bacterial Membranes: Some thiophene derivatives have been shown to increase the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death.[8]

  • Inhibition of DNA Gyrase: A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique allosteric inhibition mechanism, stabilizing DNA-cleavage complexes.[9] This is a different binding site compared to fluoroquinolones.

  • Inhibition of Cell Division: Certain thiophenyl-pyrimidine derivatives have been found to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[5]

  • Interaction with Outer Membrane Proteins (OMPs): In Gram-negative bacteria, some thiophene derivatives have shown binding affinity to OMPs, which may facilitate their entry into the cell or disrupt outer membrane function.[2]

G Thiophene Thiophene Derivative Membrane Bacterial Cell Membrane Thiophene->Membrane Disruption DNA_Gyrase DNA Gyrase Thiophene->DNA_Gyrase Allosteric Inhibition FtsZ FtsZ Protein Thiophene->FtsZ Inhibition of Polymerization OMP Outer Membrane Proteins (Gram-negative) Thiophene->OMP Binding Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Gyrase->Cell_Death FtsZ->Cell_Death OMP->Cell_Death

Caption: Potential antibacterial mechanisms of action for thiophene derivatives.

Structure-Activity Relationships (SAR)

Based on the available literature for various thiophene derivatives, some general structure-activity relationships can be inferred:

  • Substitution at Position 2 and 5: The nature and position of substituents on the thiophene ring significantly influence antibacterial activity. Often, derivatives with substitutions at the 2 and 5 positions exhibit potent activity.[4]

  • Role of Amide and Carboxamide Groups: The presence of carboxamide or similar functional groups at the 2-position of the thiophene ring is a common feature in many active compounds, suggesting its importance for target interaction.[3][4]

  • Lipophilicity and Electronegativity: The introduction of lipophilic and electron-withdrawing groups can modulate the pharmacokinetic and pharmacodynamic properties of the compounds, often leading to enhanced antibacterial efficacy.

  • Specific Moieties for Targeting: The addition of specific chemical moieties can direct the thiophene scaffold to particular bacterial targets. For example, the incorporation of groups that mimic DNA minor groove binders can lead to compounds that target DNA gyrase.

Further research is needed to elucidate the specific SAR for this compound derivatives to optimize their antibacterial potency and spectrum of activity. The protocols and data presented herein provide a solid foundation for initiating such investigations.

References

Application Notes and Protocols for Uranium Extraction Using Thiophene-2-Amidoxime Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of uranium from aqueous resources, particularly seawater, is a critical area of research for securing future nuclear energy resources. Amidoxime-functionalized polymers have emerged as highly effective adsorbents for selectively capturing uranyl ions (UO₂²⁺). This document provides detailed application notes and protocols for the functionalization of polymers with a novel chelating agent, Thiophene-2-amidoxime, for enhanced uranium extraction. The introduction of the thiophene (B33073) moiety is proposed to enhance the binding affinity and selectivity for uranyl ions due to the electronic properties of the sulfur-containing aromatic ring.

These protocols are based on established principles of polymer modification and coordination chemistry, as direct literature on this specific functionalization is emerging.

Data Presentation: Uranium Adsorption Capacities of Amidoxime-Functionalized Polymers

The following table summarizes the uranium adsorption capacities of various amidoxime-functionalized polymers reported in the literature. This data provides a benchmark for evaluating the performance of the proposed this compound functionalized polymers.

Polymer BackboneFunctional GroupAdsorption Capacity (mg U/g adsorbent)pHContact TimeSource(s)
Ultra-high molecular weight polyethylene (B3416737) (UHMWPE)Amidoxime (B1450833)176.124Not Specified[1]
Polypropylene (PP)Amidoxime/Amine0.191Not Specified20 min[2]
Polyethyleneimine (PEI)Amidoxime2186Not Specified[3]
Polypropylene (PP) nonwoven fabricCationically Charged Poly(amidoxime)119.76850 h[4]
Polyethylene (PE)Amidoxime1.5Not Specified30 days[5]
Polyethylene/polypropylene nonwoven fabricAmidoxime2.85Not Specified240 days[5]
Poly(vinyl chloride)-co-chlorinated Poly(vinyl chloride) fibersAmidoxime-acrylic acid copolymer6.56Not Specified56 days[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the this compound ligand from Thiophene-2-carbonitrile.

Materials:

  • Thiophene-2-carbonitrile

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Standard laboratory glassware

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add an equimolar amount of sodium carbonate or a concentrated solution of sodium hydroxide to liberate the free hydroxylamine.

  • Reaction Setup: To the freshly prepared hydroxylamine solution, add a solution of Thiophene-2-carbonitrile in ethanol.

  • Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Functionalization of Polyacrylonitrile (B21495) (PAN) with this compound

This protocol details a proposed method for the surface modification of polyacrylonitrile (PAN) fibers to introduce this compound functional groups.

Materials:

  • Polyacrylonitrile (PAN) fibers

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Distilled water

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus

Procedure:

  • Alkaline Hydrolysis of PAN: Immerse the PAN fibers in an aqueous solution of NaOH or KOH (e.g., 1-2 M) at an elevated temperature (e.g., 60-80 °C) for a specified period. This step partially hydrolyzes the nitrile groups on the PAN surface to carboxylic acid and amide groups, which can improve hydrophilicity and accessibility.

  • Preparation of Amidoxime Reagent: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in a mixture of water and methanol/ethanol. Neutralize the solution with a base like KOH or NaOH to generate free hydroxylamine.

  • Amidoximation Reaction: Immerse the pre-treated PAN fibers in the hydroxylamine solution. Heat the mixture with stirring at a controlled temperature (e.g., 60-80 °C) for several hours. This reaction converts the nitrile groups (-CN) on the polymer chain into amidoxime groups (-C(NH₂)=NOH).

  • Washing and Drying: After the reaction, thoroughly wash the functionalized fibers with distilled water to remove any unreacted reagents and byproducts. Dry the fibers in an oven at a moderate temperature (e.g., 50-60 °C).

  • Characterization: Confirm the successful functionalization of the PAN fibers with amidoxime groups using FT-IR spectroscopy (look for the appearance of characteristic N-H, C=N, and N-O stretching bands) and elemental analysis (increase in nitrogen and oxygen content).

Protocol 3: Uranium Adsorption Studies

This protocol outlines the procedure for evaluating the uranium adsorption performance of the this compound functionalized polymer.

Materials:

  • This compound functionalized polymer adsorbent

  • Uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O) stock solution

  • Simulated seawater or a buffered aqueous solution of known pH

  • pH meter

  • Shaker or orbital incubator

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar analytical instrument for uranium concentration measurement

Procedure:

  • Preparation of Uranium Solution: Prepare a series of uranium solutions of known concentrations by diluting the uranyl nitrate stock solution with simulated seawater or a buffer solution adjusted to the desired pH (typically pH 6-8 for seawater applications).

  • Batch Adsorption Experiment: Accurately weigh a known amount of the dried functionalized polymer adsorbent and place it in a series of flasks. Add a specific volume of the uranium solution to each flask.

  • Equilibration: Place the flasks in a shaker or orbital incubator and agitate at a constant temperature for a predetermined period to reach adsorption equilibrium.

  • Sample Analysis: After equilibration, filter the solution to separate the adsorbent. Analyze the initial and final uranium concentrations in the filtrate using ICP-MS.

  • Calculation of Adsorption Capacity: The amount of uranium adsorbed per unit mass of the adsorbent (qₑ, in mg/g) can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

    • C₀ is the initial uranium concentration (mg/L)

    • Cₑ is the equilibrium uranium concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • Kinetic and Isotherm Studies: To study the adsorption kinetics, samples can be withdrawn at different time intervals. For isotherm studies, the experiment is performed with varying initial uranium concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from polymer functionalization to uranium adsorption analysis.

Caption: Experimental workflow for synthesis and uranium adsorption testing.

Proposed Uranyl Ion Binding Mechanism

The diagram below illustrates the proposed coordination of the uranyl ion with the this compound functional groups on the polymer surface. The amidoxime group can bind to the uranyl ion in a bidentate fashion through the nitrogen and oxygen atoms of the oxime group.

G cluster_polymer Polymer Backbone cluster_functional_group1 This compound 1 cluster_functional_group2 This compound 2 Polymer ~~~(Polymer Chain)~~~ C1_4 C Polymer->C1_4 C2_4 C Polymer->C2_4 Thiophene1 S C1_1 C Thiophene1->C1_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_3->C1_4 C1_4->Thiophene1 C_amide1 C C1_4->C_amide1 N_amide1 NH2 C_amide1->N_amide1 N_oxime1 N C_amide1->N_oxime1 O_oxime1 O N_oxime1->O_oxime1 Uranyl O=U=O N_oxime1->Uranyl O_oxime1->Uranyl Coordination Bond Thiophene2 S C2_1 C Thiophene2->C2_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_3->C2_4 C2_4->Thiophene2 C_amide2 C C2_4->C_amide2 N_amide2 NH2 C_amide2->N_amide2 N_oxime2 N C_amide2->N_oxime2 O_oxime2 O N_oxime2->O_oxime2 N_oxime2->Uranyl O_oxime2->Uranyl

Caption: Proposed binding of uranyl ion to this compound.

References

Application Notes and Protocols: Thiophene-2-amidoxime as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] Consequently, kinase inhibitors have become a major focus of drug discovery and development. The thiophene (B33073) scaffold, and particularly its fused heterocyclic derivatives like thieno[2,3-d]pyrimidines, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2][3] Thiophene-2-amidoxime is a key starting material for the synthesis of these valuable compounds, offering a versatile platform for creating diverse chemical libraries for screening and optimization. These application notes provide a comprehensive overview of the use of this compound in the development of novel kinase inhibitors, complete with experimental protocols and data presentation guidelines.

This compound in the Synthesis of Thieno[2,3-d]pyrimidine (B153573) Kinase Inhibitors

This compound serves as a crucial precursor for the construction of the thieno[2,3-d]pyrimidine core. The amidoxime (B1450833) moiety allows for cyclization reactions to form the pyrimidine (B1678525) ring fused to the thiophene. This scaffold is structurally analogous to the purine (B94841) core of ATP, enabling competitive inhibition at the kinase ATP-binding site. Various synthetic routes can be employed to convert this compound and related thiophene derivatives into a diverse range of substituted thieno[2,3-d]pyrimidines, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases.[4][5]

Data Presentation: In Vitro Kinase Inhibitory Activity

A critical aspect of kinase inhibitor development is the quantitative assessment of their potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 data for a series of thieno[2,3-d]pyrimidine-based kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Compound IDR1 GroupR2 GroupVEGFR-2 IC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
THP-01HPhenyl0.850.23
THP-02H4-Chlorophenyl0.420.23
THP-03H4-Methoxyphenyl0.680.23
THP-04MethylPhenyl0.550.23
THP-05Methyl4-Chlorophenyl0.230.23
THP-06Methyl4-Methoxyphenyl0.410.23

Note: The data presented are representative values compiled from literature sources for illustrative purposes.[6]

Experimental Protocols

Protocol 1: General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from a Thiophene Precursor

This protocol describes a general method for the cyclization of a 2-aminothiophene derivative to form the thieno[2,3-d]pyrimidine core, a key step in the synthesis of kinase inhibitors from thiophene-based starting materials.

Materials:

  • Ethyl 2-aminothiophene-3-carboxylate (or a similar 2-aminothiophene derivative)

  • Formamide (B127407)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Combine ethyl 2-aminothiophene-3-carboxylate (1 equivalent) and formamide (10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (typically 180-200°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield the purified thieno[2,3-d]pyrimidin-4(3H)-one.[7]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common luminescence-based assay for determining the IC50 value of a test compound against a target kinase. This method measures the amount of ATP remaining after the kinase reaction, where a lower ATP level corresponds to higher kinase activity.

Materials:

  • Purified recombinant target kinase (e.g., VEGFR-2)

  • Kinase substrate (specific for the target kinase)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well, except for the negative control wells (add buffer only).

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer at a concentration appropriate for the target kinase (often near the Km for ATP).

    • Add 10 µL of the ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature (or 30°C) for 1-2 hours.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][8]

Visualizations

Kinase_Inhibitor_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization This compound This compound Cyclization Cyclization This compound->Cyclization Key Building Block Thieno[2,3-d]pyrimidine Core Thieno[2,3-d]pyrimidine Core Cyclization->Thieno[2,3-d]pyrimidine Core Functionalization Functionalization Thieno[2,3-d]pyrimidine Core->Functionalization Diverse Inhibitor Library Diverse Inhibitor Library Functionalization->Diverse Inhibitor Library In Vitro Kinase Assay In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Lead Identification Lead Identification IC50 Determination->Lead Identification SAR Studies SAR Studies Lead Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Workflow for kinase inhibitor discovery using this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Src Src VEGFR-2->Src PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras Cell Migration Cell Migration Src->Cell Migration Raf Raf PKC->Raf Cell Survival Cell Survival Akt->Cell Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Survival->Angiogenesis Cell Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway targeted by thiophene-based inhibitors.[9][10][11][12][13]

Application_Note_Structure Introduction Introduction Synthesis Synthesis Introduction->Synthesis Data_Presentation Data Presentation (IC50 Table) Synthesis->Data_Presentation Protocols Experimental Protocols Protocol 1: Synthesis Protocol 2: Kinase Assay Data_Presentation->Protocols Visualizations Visualizations Workflow Diagram Signaling Pathway Logical Structure Protocols->Visualizations

Caption: Logical structure of these Application Notes.

References

Application Notes and Protocols for Uranium Adsorption from Seawater Using Amidoxime Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental setup for the adsorption of uranium from seawater using amidoxime-based adsorbent materials. It includes detailed protocols for adsorbent preparation, uranium adsorption experiments, and subsequent elution, along with a summary of key performance data from various studies.

Introduction

Seawater contains an estimated 4.5 billion tons of uranium, offering a potential long-term source of nuclear fuel.[1] Amidoxime-based adsorbents have emerged as one of the most promising technologies for extracting this uranium due to the high affinity of the amidoxime (B1450833) functional group for the uranyl cation.[2] These materials are typically synthesized by the chemical modification of polymers, such as polyethylene (B3416737) or polyacrylonitrile (B21495), to introduce amidoxime groups.[1][3] This document outlines the necessary experimental procedures for researchers to prepare, test, and analyze the performance of amidoxime adsorbents for uranium recovery from seawater.

Experimental Protocols

Preparation of Amidoxime-Based Adsorbents

The general procedure for preparing amidoxime-based adsorbents involves the grafting of acrylonitrile (B1666552) onto a polymer backbone followed by conversion of the nitrile groups to amidoxime groups.

Materials:

  • Polymer support (e.g., polyethylene fibers, polyacrylonitrile powder)

  • Acrylonitrile (AN) monomer

  • Initiator (e.g., benzoyl peroxide)

  • Solvent (e.g., toluene, dimethylformamide)

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Base (e.g., potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH))

  • Deionized water

  • Ethanol (B145695)

Protocol:

  • Graft Polymerization:

    • Suspend the polymer support in a solution of acrylonitrile monomer and an initiator in a suitable solvent.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate graft polymerization. The reaction time and temperature will vary depending on the specific polymer and initiator used.

    • After the reaction, wash the grafted polymer extensively with a solvent like ethanol to remove any unreacted monomer and homopolymer.

    • Dry the grafted polymer in a vacuum oven.

  • Amidoximation:

    • Prepare a solution of hydroxylamine hydrochloride and a base (e.g., KOH) in a water/ethanol mixture.

    • Immerse the grafted polymer in this solution and heat at a controlled temperature (typically 60-80°C) for several hours to convert the nitrile groups (-CN) to amidoxime groups (-C(NH₂)=NOH).

    • After the reaction, wash the resulting amidoxime-functionalized adsorbent thoroughly with deionized water to remove any residual reagents.

    • Dry the final adsorbent material.

  • Conditioning:

    • Prior to use, it is often necessary to condition the adsorbent by treating it with a KOH solution (e.g., 2.5% KOH at 80°C).[4] This step is crucial to deprotonate the functional groups and enhance uranium uptake from seawater.[4]

    • Rinse the conditioned adsorbent with deionized water until the pH is neutral.

Uranium Adsorption Experiments from Seawater

Both batch and flow-through column experiments are commonly used to evaluate the uranium adsorption performance of amidoxime materials.

2.2.1. Batch Adsorption Experiments

Materials:

  • Amidoxime adsorbent

  • Natural or simulated seawater with a known uranium concentration (typically ~3.3 ppb).[5][6][7][8]

  • pH meter and buffer solutions

  • Shaker or orbital incubator

  • Sample containers (e.g., polypropylene (B1209903) bottles)

Protocol:

  • Accurately weigh a specific amount of the dried adsorbent and place it into a sample container.

  • Add a known volume of seawater to the container. The adsorbent dosage (g/L) should be recorded.

  • Adjust the pH of the seawater to the desired value (typically around 8.0-8.3, the natural pH of seawater).[9]

  • Place the containers on a shaker and agitate at a constant temperature for a predetermined period. Kinetic studies will require taking samples at various time intervals.

  • After the desired contact time, separate the adsorbent from the seawater by filtration or centrifugation.

  • Analyze the uranium concentration in the supernatant using a suitable analytical technique, such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculate the amount of uranium adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • C₀ is the initial uranium concentration (mg/L)

    • Cₑ is the equilibrium uranium concentration (mg/L)

    • V is the volume of the seawater (L)

    • m is the mass of the adsorbent (g)

2.2.2. Flow-Through Column Experiments

Materials:

  • Amidoxime adsorbent

  • Chromatography column

  • Peristaltic pump

  • Seawater reservoir

  • Fraction collector

Protocol:

  • Pack a known mass of the adsorbent into a column.

  • Pump seawater through the column at a constant flow rate.

  • Collect the effluent from the column at regular time intervals using a fraction collector.

  • Analyze the uranium concentration in the collected fractions.

  • Continue the experiment until the uranium concentration in the effluent is equal to the influent concentration (breakthrough).

  • The total amount of adsorbed uranium can be calculated by integrating the area above the breakthrough curve.

Elution of Adsorbed Uranium

To recover the adsorbed uranium and regenerate the adsorbent for reuse, an elution step is necessary.

Materials:

  • Uranium-loaded adsorbent

  • Eluent solution (e.g., 0.5 M hydrochloric acid (HCl) or a mixture of sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂)).[3]

  • Shaker or column setup as described above.

Protocol:

  • Wash the uranium-loaded adsorbent with deionized water to remove any entrained seawater.

  • Contact the adsorbent with the eluent solution. This can be done in a batch mode by shaking or in a column mode by flowing the eluent through the adsorbent bed.

  • The Na₂CO₃–H₂O₂ elution method has been shown to be more selective for uranium than conventional acid elution.[3]

  • After elution, collect the eluate, which now contains the concentrated uranium.

  • The uranium can then be precipitated or further purified from the eluate.

  • The regenerated adsorbent should be washed thoroughly with deionized water and can then be reconditioned for another cycle of uranium adsorption. Studies have shown that adsorbents can be reused for multiple cycles, although a decrease in adsorption capacity may be observed after several cycles.[10]

Data Presentation

The performance of different amidoxime-based adsorbents for uranium extraction from seawater is summarized in the tables below.

Table 1: Uranium Adsorption Capacities of Various Amidoxime-Based Materials in Seawater

Adsorbent MaterialAdsorption Capacity (mg U/g adsorbent)Contact TimeSeawater TypeReference
ORNL Adsorbent3.38 weeksNatural[11][12]
JAEA Adsorbent1.1EquilibriumNatural[11]
UiO-66-AO MOF2.68Not specifiedReal[13][14]
Amidoxime-functionalized Carbon Cloth12.624 daysNatural (Bohai Sea)[1]
ORNL AF1 Formulation3.956 daysNatural[5][6][7]
ORNL AF1 (Saturation)5.4Not specifiedNatural[5][6][7]
Amidoxime-modified Mesoporous Silica (B1680970)57Not specifiedSimulated[15][16]

Table 2: Influence of Competing Ions on Uranium Adsorption

Competing IonEffect on Uranium AdsorptionObservationsReference
Vanadium (V)Strong competitionVanadium and iron are major competitors for adsorption sites.[3][4][17] Vanadium can even replace already adsorbed uranium.[18][3][4][17][18]
Iron (Fe)Strong competitionA major competing transition metal in real seawater.[3][4][17][3][4][17]
Bicarbonate (HCO₃⁻)Strong competitionCompetes with amidoxime for binding uranium, slowing down adsorption kinetics.[18]

Visualizations

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_ads Uranium Adsorption cluster_rec Uranium Recovery Polymer Polymer Backbone Grafting Graft Polymerization (Acrylonitrile) Polymer->Grafting Amidoximation Amidoximation (Hydroxylamine) Grafting->Amidoximation Conditioning KOH Conditioning Amidoximation->Conditioning Adsorbent Conditioned Adsorbent Seawater Seawater Contact (Batch or Column) Adsorbent->Seawater Loaded_Adsorbent Uranium-Loaded Adsorbent Seawater->Loaded_Adsorbent Elution Elution (Acid or Carbonate/Peroxide) Loaded_Adsorbent->Elution Regenerated_Adsorbent Regenerated Adsorbent Uranium_Solution Concentrated Uranium Solution Elution->Uranium_Solution Elution->Regenerated_Adsorbent Regenerated_Adsorbent->Conditioning Reuse Chelation_Mechanism cluster_uranyl Uranyl Cation cluster_amidoxime Amidoxime Ligands U U O1 O U->O1 O O2 O U->O2 O A1 Amidoxime U->A1 Chelation A2 Amidoxime U->A2 A3 Amidoxime U->A3

References

Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiophene-2-amidoxime is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a versatile building block for synthesizing more complex molecules.[1][2] Amidoximes, in general, are recognized for their diverse biological activities and their role as prodrugs, particularly as nitric oxide (NO) donors.[3][4] Accurate and reliable analytical methods are crucial for monitoring the synthesis of this compound, ensuring reaction completion, determining yield, and identifying impurities. This document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is suitable. The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase then carries the sample through the column. Components separate based on their relative affinities for the two phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for quantification. Thiophene (B33073) derivatives are known to absorb UV light, making this a suitable detection method.[5][6]

Experimental Protocol

a) Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction if necessary by diluting the aliquot in a suitable solvent.

  • Dilute the sample with the mobile phase (e.g., 1:100 or 1:1000) to a concentration within the detector's linear range.

  • Filter the diluted sample through a 0.22 µm syringe filter (e.g., Nylon or PTFE) to remove particulate matter before injection.[5]

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (ACN) and water (containing 0.1% formic acid for improved peak shape). A typical starting point is 70:30 (v/v) ACN:Water.[7][8]

  • Flow Rate: 1.0 mL/min.[5][8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.[5]

  • UV Detection Wavelength: Monitor between 230-320 nm. Thiophene derivatives typically show strong absorbance in this range.[5][6] A DAD can be used to capture the full UV spectrum for peak purity analysis.

  • Run Time: 10-20 minutes, depending on the complexity of the reaction mixture.

c) Data Analysis:

  • Identification: Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantification: Create a calibration curve by injecting known concentrations of a this compound standard. Determine the concentration in the reaction sample by interpolating its peak area on the calibration curve.

HPLC_Workflow A Reaction Mixture B Sample Preparation (Dilution & Filtration) A->B Aliquot C HPLC Injection B->C Filtered Sample D Separation (C18 Column) C->D E UV Detection (230-320 nm) D->E Separated Analytes F Data Analysis (Chromatogram) E->F Signal

Figure 1. HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[9] The sample is vaporized and separated in a gas chromatograph based on boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). This provides high specificity for identification.[10][11]

Experimental Protocol

a) Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • Perform a liquid-liquid extraction (LLE) to transfer this compound into a volatile organic solvent immiscible with the reaction solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Collect the organic layer.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove residual water.[9]

  • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • Optional Derivatization: If this compound exhibits poor volatility or thermal stability, derivatization (e.g., silylation of the hydroxyl and amine groups) may be required to improve its chromatographic properties.

b) Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection Mode: Splitless or pulsed splitless injection for trace analysis.[12]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 2 minutes.

    • Ramp: Increase at 10-15 °C/min to 280-300 °C.[10]

    • Final hold: 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

c) Data Analysis:

  • Identification: Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The presence of sulfur can be confirmed by the characteristic isotopic pattern (M+2 peak).[11]

  • Quantification: Use an internal standard and create a calibration curve. Quantification is performed using the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for higher sensitivity.

GCMS_Workflow A Reaction Mixture B Sample Preparation (Liquid-Liquid Extraction) A->B Aliquot C GC Injection (Vaporization) B->C Organic Extract D Separation (Capillary Column) C->D E MS Detection (Ionization & Mass Analysis) D->E Separated Analytes F Data Analysis (Mass Spectrum) E->F Ion Signal

Figure 2. GC-MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle NMR spectroscopy is an indispensable tool for structural elucidation. It provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C). For reaction monitoring, ¹H NMR is particularly useful as it is fast and requires minimal sample preparation. The disappearance of reactant signals and the appearance of product signals can be tracked over time. Quantitative NMR (qNMR) can be performed by integrating signals relative to a known amount of an internal standard.[13]

Experimental Protocol

a) Sample Preparation:

  • Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • If the reaction solvent is not deuterated, remove it under reduced pressure.

  • Re-dissolve the residue in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]

  • Add a precisely weighed amount of an internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with signals that do not overlap with the analyte or reactant signals.

  • Transfer the solution to an NMR tube.

b) Instrumentation and Data Acquisition:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum for structural confirmation.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.

c) Data Analysis:

  • Structural Confirmation: Assign the signals in the ¹H and ¹³C spectra to the protons and carbons of this compound. The presence of characteristic signals for the thiophene ring protons and the amidoxime (B1450833) group (-NH₂ and -OH) confirms its formation.[14][15]

  • Quantification (qNMR): Compare the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard. Calculate the concentration using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₛₜₔ / Mₓ) * Cₛₜₔ

    Where: C = concentration, I = integral value, N = number of protons for the signal, M = molar mass, 'x' = analyte, and 'std' = standard.

NMR_Logic A Reaction Sample + Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire NMR Spectrum (¹H, ¹³C) B->C D Process Data (FT, Phasing, Baseline) C->D E Structural Confirmation (Chemical Shifts, Coupling) D->E F Quantification (qNMR) (Compare Integrals) D->F

Figure 3. Logic for NMR analysis.

Summary of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high throughput.

Parameter HPLC-UV GC-MS NMR Spectroscopy
Primary Use Quantification, Purity AnalysisIdentification, QuantificationStructural Elucidation, Quantification
Sensitivity Good (ng-µg range)[8]Excellent (pg-ng range)Lower (µg-mg range)
Sample Prep Simple (Dilute & Filter)[5]More complex (Extraction)[9]Simple (Dissolve & Add Standard)
Analysis Time Fast (10-20 min/sample)Moderate (20-40 min/sample)Fast (5-15 min/sample)
Selectivity Moderate (based on Rt)High (based on Rt & mass spectrum)[11]High (based on unique chemical shifts)
Quant. Accuracy HighHigh (with internal standard)High (with internal standard)
Limitations Requires a chromophore; co-elution possible.Requires analyte to be volatile and thermally stable.Lower sensitivity; requires higher concentration.

Note: The performance characteristics are typical values and require method-specific validation for this compound.

References

Thiophene-2-amidoxime derivatives for use as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing thiophene-2-amidoxime and its derivatives as potent corrosion inhibitors, tailored for researchers and professionals in materials science and chemical engineering.

Application Notes

Thiophene (B33073) and its derivatives have emerged as a significant class of organic corrosion inhibitors, primarily due to the presence of the sulfur heteroatom, aromatic π-electrons, and the potential for introducing various functional groups.[1][2] These structural features facilitate the adsorption of the molecules onto metal surfaces, forming a protective barrier that mitigates corrosive attacks in aggressive acidic environments like HCl and H₂SO₄.[1][3][4] The inhibition mechanism often involves the donation of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond.

This compound derivatives are particularly promising due to the additional nitrogen and oxygen atoms in the amidoxime (B1450833) group (-C(=NOH)NH₂), which provide more active sites for adsorption onto the metal surface. The effectiveness of these inhibitors is influenced by their concentration, the temperature of the environment, and the specific corrosive medium.[3][5] Evaluation of their performance typically involves a combination of gravimetric (weight loss) and electrochemical techniques (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy), supplemented by surface analysis and computational modeling.[4][6]

Mechanism of Action

The primary mechanism of corrosion inhibition by thiophene derivatives is the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (charge sharing or transfer).[7] The presence of heteroatoms (S, N, O) and π-electrons in the thiophene ring and its substituents allows for effective adsorption on the metal surface.[1][8] Computational studies using Density Functional Theory (DFT) help in understanding the electronic properties of the inhibitor molecules and their interaction with the metal surface.[9][10]

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_reactions Corrosion Reactions H_ion H⁺ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H_ion->Cathodic Cl_ion Cl⁻ Inhibitor Thiophene Derivative Metal Metal (Fe) Inhibitor->Metal Adsorption (Protective Film Formation) Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Inhibitor->Anodic Blocks Sites Inhibitor->Cathodic Blocks Sites Metal->Anodic Anodic->Metal e⁻ Cathodic->Metal e⁻

Caption: Mechanism of corrosion inhibition by thiophene derivatives.

Quantitative Data Summary

The inhibition efficiency of various thiophene derivatives has been quantified using weight loss and electrochemical methods. The data consistently shows that efficiency increases with inhibitor concentration.

Table 1: Inhibition Efficiency from Weight Loss Measurements
InhibitorMetalCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)Reference
2-acetylthiophene thiosemicarbazone (2-AT)Mild Steel1 M HCl0.5 mM30396[3]
Thiophene-imidazoline derivative (S4-C11)Carbon SteelCO₂-saturated water100 mg L⁻¹36387.55[6]
2-ethylamine thiopheneSteel0.5 M H₂SO₄5 x 10⁻³ M-98[1]
Table 2: Inhibition Efficiency from Electrochemical Measurements (Potentiodynamic Polarization & EIS)
InhibitorMetalCorrosive MediumConcentrationTechniqueInhibition Efficiency (%)Reference
(E)-thiophene-2-carbaldehyde oxime (OXM)AA2024-T3 Al Alloy1 M HCl10⁻³ MPDP94.0[11]
(E)-5-(thiophen-2-yl)-1H-tetrazole (TET)AA2024-T3 Al Alloy1 M HCl10⁻³ MPDP96.0[11]
Thiophene-2-carbaldehyde (B41791) tryptophan (T2CTRY)Mild Steel1 M HCl1 mMEIS96.2[12]
A new thiophene derivativeCarbon Steel1.0 M HCl5 x 10⁻⁵ MPDP~97[13]
Table 3: Quantum Chemical Parameters (Theoretical)
ParameterDescriptionSignificance in Corrosion Inhibition
EHOMOEnergy of the Highest Occupied Molecular OrbitalHigher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency.[14]
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLower values suggest a greater ability of the molecule to accept electrons from the metal, indicating potential for back-donation.[14]
ΔE (ELUMO - EHOMO)Energy GapA smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency.[14]
Dipole Moment (μ)Measure of the polarity of the moleculeA higher dipole moment may increase the adsorption of the inhibitor on the metal surface through electrostatic interactions.
ΔNFraction of Electrons TransferredIndicates the tendency of an inhibitor molecule to donate electrons to the metallic surface.[9]

Experimental Protocols

The following are detailed protocols for the synthesis of a representative thiophene derivative and the evaluation of its corrosion inhibition properties.

start Start: Select Thiophene Derivative synthesis Synthesis & Characterization (e.g., NMR, FT-IR) start->synthesis prep Prepare Metal Specimen & Corrosive Solution synthesis->prep eval Corrosion Inhibition Evaluation prep->eval wl Weight Loss Measurement eval->wl Gravimetric em Electrochemical Tests (PDP, EIS) eval->em Electrochemical data Data Analysis & Interpretation wl->data em->data sa Surface Analysis (SEM, XPS) sa->data theory Theoretical Studies (DFT, MD Simulations) theory->data data->sa Correlate data->theory Correlate end End: Determine Inhibition Efficiency & Mechanism data->end

Caption: Experimental workflow for evaluating corrosion inhibitors.

Protocol 1: Synthesis of (E)-thiophene-2-carbaldehyde oxime (OXM)

This protocol is adapted from the synthesis of a related thiophene derivative.[15][16]

1. Materials:

2. Procedure:

  • Dissolve thiophene-2-carbaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., NaOH) in stoichiometric amounts.

  • Slowly add the hydroxylamine solution to the stirred solution of thiophene-2-carbaldehyde.

  • Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete (monitored by TLC).[15]

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final (E)-thiophene-2-carbaldehyde oxime.

  • Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.[15][17]

Protocol 2: Weight Loss (Gravimetric) Measurements

This is a fundamental method to determine the corrosion rate.[3][8]

1. Materials:

  • Metal coupons (e.g., mild steel) of known dimensions.

  • Corrosive solution (e.g., 1 M HCl).

  • Synthesized thiophene derivative inhibitor.

  • Analytical balance (accurate to 0.1 mg).

  • Abrasive paper (various grits), acetone, distilled water.

  • Water bath or thermostat.

2. Procedure:

  • Preparation of Specimens: Mechanically polish the metal coupons with successively finer grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each prepared coupon and record the initial weight (W₁).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution without (blank) and with various concentrations of the inhibitor.[3]

  • Maintain a constant temperature using a water bath for a specified immersion period (e.g., 1, 5, 10, 24 hours).[3]

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, dry, and re-weigh to get the final weight (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂
    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100, where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 3: Electrochemical Measurements

Electrochemical tests provide rapid and detailed information on the corrosion process.[12]

1. Setup:

  • Potentiostat/Galvanostat.

  • A three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., mild steel).
    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
    • Counter Electrode (CE): Platinum foil or graphite (B72142) rod.

  • Corrosive solution with and without the inhibitor.

2. Procedure:

  • Assemble the three-electrode cell with the metal specimen (WE) immersed in the test solution.

  • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.[16]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
    • Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
    • Calculate Inhibition Efficiency: IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[12]
    • Plot the logarithm of current density (log i) versus potential (E).
    • Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
    • Calculate Inhibition Efficiency: IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100.

Protocol 4: Surface Analysis with Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the metal surface.[13]

1. Procedure:

  • Immerse metal specimens in the corrosive solution with and without the optimal concentration of the inhibitor for a set period.

  • A control specimen (polished, not immersed) should also be prepared.

  • After immersion, gently rinse the specimens with distilled water and dry them.

  • Mount the specimens on stubs and coat with a thin layer of a conductive material (e.g., gold) if necessary.

  • Observe the surface morphology under the SEM. A smoother surface in the presence of the inhibitor, compared to the pitted and rough surface of the sample from the blank solution, confirms the formation of a protective film.[13]

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of thiophene-based dyes and pigments. The unique electronic properties of the thiophene (B33073) ring allow for the creation of a diverse palette of colors with applications ranging from high-performance pigments and disperse dyes for textiles to advanced materials for organic electronics, such as dye-sensitized solar cells (DSSCs).

Introduction to Thiophene-Based Chromophores

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its electron-rich nature makes it an excellent building block for chromophores. The electronic properties of thiophene-based dyes can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the thiophene ring or by extending the π-conjugation. This tunability allows for the rational design of dyes with specific absorption and emission characteristics, as well as other desired physicochemical properties like photostability, solubility, and affinity for substrates.

Two major classes of thiophene-based colorants are thiophene azo dyes and diketopyrrolopyrrole (DPP) pigments. Thiophene azo dyes are known for their bright, intense colors and good fastness properties, making them suitable for dyeing synthetic fibers. DPP pigments, which often incorporate thiophene units, are renowned for their exceptional light and heat stability, finding use in high-performance applications such as automotive paints and plastics.

Key Synthetic Methodologies

The synthesis of thiophene-based dyes and pigments relies on a set of fundamental organic reactions. Understanding these key transformations is crucial for the successful preparation of these valuable compounds.

Gewald Synthesis of 2-Aminothiophenes

A cornerstone in the synthesis of many thiophene-based dyes, particularly azo dyes, is the Gewald reaction. This multicomponent reaction provides an efficient route to highly functionalized 2-aminothiophenes, which are versatile precursors for diazotization and coupling reactions.

Reaction Scheme:

Gewald Synthesis cluster_reactants Reactants Ketone Ketone/Aldehyde Gewald_Reaction Gewald Reaction Ketone->Gewald_Reaction Nitrile Active Methylene Nitrile Nitrile->Gewald_Reaction Sulfur Sulfur (S8) Sulfur->Gewald_Reaction Base Base (e.g., Morpholine) Base->Gewald_Reaction Catalyst Product 2-Aminothiophene Gewald_Reaction->Product

Figure 1: General workflow of the Gewald synthesis for 2-aminothiophenes.

Diazotization and Azo Coupling

The synthesis of azo dyes involves a two-step process. First, a primary aromatic amine, such as a 2-aminothiophene derivative, is converted to a diazonium salt. This is followed by an electrophilic aromatic substitution reaction where the diazonium salt couples with an electron-rich aromatic compound (the coupling component) to form the azo dye.

Reaction Scheme:

Azo Dye Synthesis Aminothiophene 2-Aminothiophene Diazotization Diazotization Aminothiophene->Diazotization NaNO2_HCl NaNO2, HCl 0-5 °C NaNO2_HCl->Diazotization Diazonium Thiophene Diazonium Salt Azo_Coupling Azo Coupling Diazonium->Azo_Coupling Coupling_Component Coupling Component (e.g., N,N-dialkylaniline) Coupling_Component->Azo_Coupling Azo_Dye Thiophene Azo Dye Diazotization->Diazonium Azo_Coupling->Azo_Dye

Figure 2: Synthetic pathway for thiophene azo dyes via diazotization and coupling.

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

DPP pigments are typically synthesized through the condensation of a succinate (B1194679) derivative with an aromatic nitrile in the presence of a strong base. Thiophene-containing DPPs are often prepared by using a thiophenecarbonitrile as the starting material.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative thiophene-based dyes and pigments.

Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (A Gewald Synthesis Example)

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone, malononitrile, elemental sulfur, and ethanol.

  • Stir the mixture to ensure homogeneity.

  • Add morpholine to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) with continuous stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 10 mL).

  • Recrystallize the solid from ethanol to obtain pure 2-amino-4-phenylthiophene-3-carbonitrile as a crystalline solid.

  • Dry the product in a vacuum oven at 60 °C.

Protocol 2: Synthesis of a Thiophene-Based Azo Disperse Dye

Step 1: Diazotization of 2-Amino-4-phenylthiophene-3-carbonitrile

  • In a 100 mL beaker, suspend 2.12 g (10 mmol) of 2-amino-4-phenylthiophene-3-carbonitrile in a mixture of 10 mL of glacial acetic acid and 5 mL of propionic acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite (B80452) in 5 mL of concentrated sulfuric acid at a temperature below 20 °C to prepare nitrosylsulfuric acid.

  • Slowly add the cold nitrosylsulfuric acid solution to the stirred thiophene suspension, maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for an additional 2 hours at 0-5 °C to ensure complete diazotization. The resulting clear solution is the diazonium salt solution.

Step 2: Azo Coupling with N,N-diethylaniline

  • In a 250 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in 20 mL of 10% aqueous hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake with a large amount of cold water until the filtrate is neutral.

  • Recrystallize the crude dye from an ethanol-water mixture to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Protocol 3: Synthesis of 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (Pigment Red 254)

Materials:

Procedure:

  • Prepare sodium tert-amoxide by reacting sodium metal with dry tert-amyl alcohol.

  • In a flame-dried flask under a nitrogen atmosphere, add the sodium tert-amoxide solution.

  • Add 4-chlorobenzonitrile and stir the mixture at 90 °C for 5 minutes.

  • Slowly add diethyl succinate to the reaction mixture at 30 °C.

  • Stir the reaction mixture for 14 hours at 30 °C.

  • Monitor the reaction by TLC. Upon completion, neutralize the solution with HCl.

  • The precipitated pigment is then diluted with 20 mL of water and collected by filtration.

  • Wash the filter cake with methanol to remove any impurities.

  • Dry the resulting red powder at 80 °C in a vacuum oven to yield Pigment Red 254.[1]

Data Presentation

The following tables summarize key quantitative data for a selection of thiophene-based dyes, providing a basis for comparison and aiding in the selection of appropriate chromophores for specific applications.

Table 1: Photophysical Properties of Selected Thiophene-Based Dyes in Different Solvents
Dye/PigmentSolventλabs (nm)λem (nm)Quantum Yield (ΦF)
MOT Cyclohexane361407-
Toluene365425-
Dichloromethane368445-
Acetonitrile369460-
DMSO371473-
DMAT Cyclohexane397430-
Toluene405480-
Dichloromethane410530-
Acetonitrile412570-
DMSO415592-
Data sourced from[2][3][4]. MOT and DMAT are donor-π-acceptor thiophene derivatives.
Table 2: Performance of Thiophene-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)
DyeHOMO (eV)LUMO (eV)Band Gap (eV)Jsc (mA/cm²)Voc (V)PCE (%)
SGT-129 -6.07-1.794.28---
SGT-130 -5.98-1.974.01---
Dye 1 -5.12-2.932.191.20.70.3
Dye 2 -6.20-3.023.18---
Data compiled from various sources for comparative purposes.[3][5] Note that direct comparison of PCE values should be done with caution as experimental conditions can vary.

Structure-Property Relationships and Rational Design

The performance of thiophene-based dyes and pigments is intrinsically linked to their molecular structure. Understanding these structure-property relationships is key to the rational design of new materials with enhanced properties.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Properties cluster_applications Applications Donor Electron Donor Strength Absorption Absorption Spectrum (λmax, Molar Extinction) Donor->Absorption Red shift with increasing strength Energy_Levels HOMO/LUMO Energy Levels Donor->Energy_Levels Raises HOMO Pi_Bridge π-Conjugated Bridge (e.g., Thiophene length) Pi_Bridge->Absorption Red shift with increasing length Pi_Bridge->Energy_Levels Decreases HOMO-LUMO gap Acceptor Electron Acceptor Strength Acceptor->Absorption Red shift with increasing strength Acceptor->Energy_Levels Lowers LUMO Anchoring_Group Anchoring Group DSSC DSSC Performance (PCE, Voc, Jsc) Anchoring_Group->DSSC Affects electron injection Absorption->DSSC Pigment Pigment Properties (Color, Lightfastness) Absorption->Pigment Emission Emission Spectrum (λem, Quantum Yield) Energy_Levels->DSSC Stability Photochemical & Thermal Stability Stability->Pigment Structure Structure Structure->Stability Planarity & Rigidity enhance stability

Figure 3: Key structure-property relationships in the rational design of thiophene-based dyes.

A typical workflow for the rational design of new thiophene-based dyes involves a combination of computational modeling and experimental synthesis and characterization.

Rational_Design_Workflow start Define Target Properties (e.g., Color, PCE) design Molecular Design & Computational Screening (DFT) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification device Device Fabrication & Testing (e.g., DSSC) synthesis->device photophysical Photophysical Measurements (UV-Vis, Fluorescence) purification->photophysical analysis Data Analysis & Structure-Property Correlation photophysical->analysis device->analysis optimization Iterative Molecular Optimization analysis->optimization optimization->design Feedback Loop end Optimized Dye/Pigment optimization->end

Figure 4: A typical workflow for the rational design and development of new thiophene-based dyes.

References

Troubleshooting & Optimization

overcoming challenges in the crystallization of Thiophene-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Thiophene-2-amidoxime.

Troubleshooting Guide

Crystallization of this compound can be a complex process. This guide addresses specific issues you may encounter and provides actionable solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of a solid.

"Oiling out" is a common phenomenon where the solute comes out of solution as a liquid phase rather than a crystalline solid. This often occurs when the supersaturation is too high or the cooling rate is too fast.

Solutions:

  • Reduce Supersaturation:

    • Increase Solvent Volume: Add a small amount of the hot solvent to the oiled-out solution to redissolve the liquid phase. Allow the solution to cool more slowly.

    • Slower Cooling: Instead of rapid cooling in an ice bath, allow the solution to cool gradually to room temperature on a benchtop, followed by slower cooling in a refrigerator.

  • Solvent System Modification:

    • Change Solvent: If oiling persists, consider a different solvent or a co-solvent system. Based on available data, this compound has varying solubility in different solvents, which can be leveraged.

    • Introduce an Anti-Solvent: If the compound is highly soluble, an anti-solvent (in which the compound is poorly soluble) can be slowly added to the solution at a slightly elevated temperature to induce crystallization.

  • Seeding: Introduce a small seed crystal of this compound to the supersaturated solution before it reaches the temperature at which oiling out occurs. This can provide a template for crystal growth.

Problem 2: No Crystals Form Upon Cooling.

A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal of this compound.

  • Increase Supersaturation:

    • Evaporation: Partially evaporate the solvent to increase the concentration of the solute and then allow it to cool again.

    • Anti-Solvent Addition: Slowly add an anti-solvent to the solution.

  • Lower the Final Temperature: If crystals do not form at room temperature, try cooling the solution further in a refrigerator or freezer.

Problem 3: Formation of a Fine Powder or Small Needles.

Rapid crystallization can lead to the formation of very small crystals, which may be difficult to filter and can trap impurities.

Solutions:

  • Decrease the Rate of Supersaturation:

    • Slower Cooling: A slower cooling rate allows for the growth of larger, more well-defined crystals.

    • Use a Co-Solvent System: A carefully chosen co-solvent system can modulate the solubility and lead to slower crystal growth.

  • Redissolve and Recrystallize: If the initial crystals are unsatisfactory, they can be redissolved in a minimal amount of hot solvent and recrystallized under slower cooling conditions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

A1: The choice of solvent is critical for successful crystallization. Based on available data, the following solvents can be considered, with solubility decreasing from left to right: Dimethylformamide (DMF) > Dimethyl sulfoxide (B87167) (DMSO) > Ethanol (B145695). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Therefore, ethanol might be a good starting point for single-solvent crystallization. Co-solvent systems, such as ethanol/water or ethanol/heptane, can also be explored to fine-tune the solubility.

Q2: How can I prevent the formation of polymorphs?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a significant challenge. While specific polymorphism for this compound is not widely documented, it is a known phenomenon for related thiophene (B33073) derivatives. To promote the formation of a single, stable polymorph:

  • Controlled Cooling: A slow and controlled cooling rate is crucial.

  • Seeding: Using seed crystals of the desired polymorph can direct the crystallization towards that form.

  • Solvent Selection: The choice of solvent can influence which polymorph is favored.

  • Slurry Experiments: Slurrying the crystalline material in a solvent where it has partial solubility can lead to the conversion of a metastable form to the most stable polymorph over time.

Q3: My purified this compound still shows impurities. What can I do?

A3: If impurities persist after crystallization, consider the following:

  • Recrystallization: A second recrystallization step can often significantly improve purity.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • Chromatography: If crystallization fails to remove a persistent impurity, column chromatography may be necessary as a purification step prior to the final crystallization.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~20
Dimethyl sulfoxide (DMSO)~15
Ethanol~10
Phosphate-Buffered Saline (PBS, pH 7.2)~1

Note: This data is approximate and can be used as a starting point for solvent screening.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol (near its boiling point). Start with a small volume of solvent and add more incrementally until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Co-Solvent Recrystallization of this compound (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Anti-Solvent Addition: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an appropriate ethanol/water mixture for washing if necessary.

Mandatory Visualizations

Crystallization_Troubleshooting_Workflow start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution start->cool crystals Crystals Formed? cool->crystals oiling_out Oiling Out? cool->oiling_out end_good Successful Crystallization (Filter and Dry) crystals->end_good Yes no_crystals No Crystals crystals->no_crystals No oiling_out->end_good No, Crystals Form reheat Reheat and Add More Solvent oiling_out->reheat Yes change_solvent Change Solvent System oiling_out->change_solvent Persistent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation increase_supersaturation Increase Supersaturation (Evaporate Solvent/Add Anti-Solvent) no_crystals->increase_supersaturation induce_nucleation->cool increase_supersaturation->cool slow_cool Cool Slower reheat->slow_cool slow_cool->cool change_solvent->start

Caption: Troubleshooting workflow for the crystallization of this compound.

Polymorphism_Concept cluster_conditions Crystallization Conditions Solvent Solvent T2A_Solution This compound in Solution Solvent->T2A_Solution CoolingRate Cooling Rate CoolingRate->T2A_Solution Supersaturation Supersaturation Supersaturation->T2A_Solution Polymorph_A Polymorph A (e.g., Needles) T2A_Solution->Polymorph_A Polymorph_B Polymorph B (e.g., Plates) T2A_Solution->Polymorph_B Polymorph_C Polymorph C (e.g., Prisms) T2A_Solution->Polymorph_C Polymorph_A->Polymorph_B Phase Transition Polymorph_B->Polymorph_C Phase Transition

Caption: Conceptual diagram of polymorphism in this compound crystallization.

Technical Support Center: Optimization of Amidoxime Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for amidoxime (B1450833) formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of amidoximes, offering potential causes and actionable solutions.

1. Low or No Product Yield

  • Question: I am getting a very low yield of my desired amidoxime, or no product at all. What are the possible causes and how can I improve the yield?

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Conversion of Nitrile The reaction of a nitrile with hydroxylamine (B1172632) is the most common method for synthesizing amidoximes.[1] To drive the reaction to completion, consider increasing the reaction time or temperature. Aromatic nitriles generally give higher yields than aliphatic ones.[1] Using an excess of hydroxylamine can also improve the yield.[1]
Incomplete Generation of Free Hydroxylamine When using hydroxylamine hydrochloride, a base such as triethylamine (B128534) or sodium carbonate (2 to 6 equivalents) is required to generate the free hydroxylamine nucleophile in situ.[1] Ensure the base is added in a sufficient amount and is of good quality. Alternatively, using an aqueous solution of hydroxylamine can be more efficient and circumvents the need for a base, often leading to shorter reaction times, especially for aliphatic nitriles.[1]
Unfavorable Reaction Conditions The reaction is typically performed in refluxing ethanol (B145695) or methanol (B129727) to decrease the reaction time.[1] However, for sensitive substrates, lower temperatures over a longer period might be necessary. Solvent-free methods using ultrasonic irradiation have also been reported to give high yields in short reaction times.[1]
Alternative Starting Materials If optimizing the reaction from the nitrile is unsuccessful, consider alternative synthetic routes. The reaction of a thioamide with hydroxylamine can sometimes provide better yields than the corresponding nitrile.[1] One-pot syntheses from carboxylic acids or acid chlorides offer an efficient alternative to multi-step procedures.[2][3][4] Another route involves the reaction of primary nitroalkanes with magnesium or lithium amides.[5][6]

2. Formation of Amide Byproduct

  • Question: My reaction is producing a significant amount of an amide byproduct alongside the desired amidoxime. How can I prevent this?

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Reaction Mechanism Favoring Amide Formation The formation of an amide byproduct is a known issue, particularly with aromatic nitriles containing electron-withdrawing substituents.[7] This side reaction is believed to occur from the initial attack by the oxygen atom of hydroxylamine on the nitrile carbon.[7]
Solvent Effects The choice of solvent can significantly influence the reaction pathway. Studies have shown that using specific ionic liquids can suppress the formation of the amide byproduct and reduce reaction time.[8][9]
Alternative Synthetic Route If amide formation is a persistent issue, switching to a different synthetic strategy is recommended. Converting the nitrile to a thioamide and then reacting it with hydroxylamine is a reliable method to obtain pure amidoximes without the amide byproduct.[7]

3. Difficulty with Product Purification

  • Question: I am struggling to purify my amidoxime product. What are the best methods for purification?

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Column Chromatography Conditions For column chromatography, a common mobile phase is a mixture of ethyl acetate (B1210297) and n-hexane or petroleum ether.[4][10] The ratio of the solvents should be optimized based on the polarity of your specific amidoxime derivative.
Challenges with Crystallization Recrystallization is an effective purification method for amidoximes.[11] Suitable solvents for recrystallization are typically polar, such as ethanol, dioxane (sometimes mixed with water), or acetonitrile.[10][12] If your product is an oil, attempting to form a salt may facilitate crystallization.
Product Instability If you suspect your amidoxime is unstable on silica (B1680970) gel, consider using a more neutral stationary phase like alumina (B75360) for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for amidoxime formation from a nitrile and hydroxylamine?

A1: The reaction proceeds through a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbon atom of the nitrile group. This is followed by proton transfer to form the final amidoxime product.

Q2: Are there specific safety precautions I should take when working with hydroxylamine?

A2: Yes, hydroxylamine and its salts can be corrosive and potentially explosive, especially when heated in a concentrated form. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid heating it in a closed system.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis has been successfully used for the formation of amidoximes, often leading to significantly reduced reaction times and improved yields.[1]

Q4: How does the electronic nature of the substituents on an aromatic nitrile affect the reaction rate and yield?

A4: Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the nitrile carbon, potentially accelerating the nucleophilic attack by hydroxylamine. However, they can also increase the likelihood of forming the undesired amide byproduct.[7]

Q5: What are some common applications of amidoximes?

A5: Amidoximes are versatile building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds like 1,2,4-oxadiazoles.[2][4] They are also important in medicinal chemistry as they can act as prodrugs and are known to be nitric oxide (NO) donors.[1][13]

Experimental Protocols

Below are detailed methodologies for key experiments in amidoxime synthesis.

Protocol 1: General Procedure for Amidoxime Synthesis from Nitriles [1]

  • To a solution of the nitrile (1 equivalent) in ethanol or methanol, add hydroxylamine hydrochloride (2-6 equivalents) and sodium carbonate (2-6 equivalents).

  • Reflux the reaction mixture for 1-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of N-Substituted Amidoximes from Carboxylic Acids [2]

  • To a solution of iodine (1.5 mmol) and triphenylphosphine (B44618) (1.5 mmol) in dry dichloromethane (B109758) (5 mL) at 0 °C, add the carboxylic acid (0.50 mmol) and the amine (0.50 mmol), followed by triethylamine (3.25 mmol).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add hydroxylamine hydrochloride (0.75 mmol) to the mixture.

  • Continue stirring at room temperature until the reaction is complete (typically within 2 hours), as monitored by TLC.

  • Concentrate the crude mixture under reduced pressure.

  • Purify the residue by column chromatography using a gradient of 30–70% ethyl acetate in hexane.[4]

Protocol 3: Synthesis of Amidoximes from Nitroalkanes using n-Butyllithium [6]

  • In a nitrogen-flushed, two-neck round-bottom flask fitted with a condenser and a septum, dissolve the amine (4 mmol) in dry THF (1.5 mL).

  • Cool the solution to -78 °C and add n-butyllithium (1.6 M solution in hexanes, 4 mmol).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of butane (B89635) gas ceases.

  • Cool the mixture to room temperature and add the nitroalkane (2 mmol).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Purify the product as required.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic NitrileNH2OH·HCl, Na2CO3EthanolReflux1-48Up to 98[1]
Aliphatic Nitrileaq. NH2OHWaterAmbientShorter than HCl methodGood[1][11]
N-PhenylbenzamideNH2OH·HCl, Ph3P, I2, Et3NDichloromethane0 to RT2Moderate to Good[4]
Benzoic Acid, AnilineNH2OH·HCl, Ph3P, I2, Et3NDichloromethane0 to RT3Moderate to Good[2]
1-Nitropropane, n-Butylaminen-BuLiTHF-78 to RefluxVariable58[5]

Visualizations

experimental_workflow cluster_reaction Reaction start Select Starting Material (Nitrile, Carboxylic Acid, etc.) reagents Prepare Reagents (Hydroxylamine, Base, Solvent) start->reagents setup Set up Reaction Vessel (Inert atmosphere if needed) addition Add Reagents (Controlled temperature) setup->addition react Stir and Heat (Monitor by TLC) addition->react 3. quench Quench Reaction & Solvent Removal extract Extraction quench->extract 4. purify Purification (Column Chromatography or Recrystallization) extract->purify 5. product Isolated Amidoxime purify->product 6. reaction_mechanisms cluster_main Desired Amidoxime Formation cluster_side Undesired Amide Byproduct Formation nitrile R-C≡N (Nitrile) intermediate1 Nucleophilic Attack nitrile->intermediate1 + H₂N-OH intermediate2 Oxygen Attack nitrile->intermediate2 + H₂N-OH amidoxime R-C(NH₂)=N-OH (Amidoxime) intermediate1->amidoxime Proton Transfer amide_intermediate Intermediate intermediate2->amide_intermediate amide R-C(=O)NH₂ (Amide) amide_intermediate->amide + H₂N-OH

References

Technical Support Center: Synthesis of N-arylthiophene-2-carboxamidoximes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-arylthiophene-2-carboxamidoximes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-arylthiophene-2-carboxamidoximes, presented in a question-and-answer format.

Q1: My reaction is resulting in a low yield of the desired N-arylthiophene-2-carboxamidoxime. What are the common causes and how can I improve the yield?

A1: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or competing side reactions. Here are some troubleshooting steps:

  • Reaction Time and Temperature: The reaction between a nitrile and hydroxylamine (B1172632) to form an amidoxime (B1450833) can often require several hours of heating, typically between 60-80°C.[1] Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Choice of Base: The reaction is often carried out in the presence of a base like sodium carbonate or triethylamine (B128534) to neutralize the hydrochloride salt of hydroxylamine.[1] The choice and stoichiometry of the base can be critical. An excess of a strong base might lead to side reactions.

  • Solvent: Alcohols, such as methanol (B129727) or ethanol, are common solvents for this reaction.[2][3] However, in some cases, the use of ionic liquids has been shown to improve reaction times and selectivity.[2] For thermally sensitive substrates, ultrasonic irradiation in a solvent-free method has also been reported to give high yields in shorter reaction times.[1]

  • Purity of Starting Materials: Ensure the starting N-arylthiophene-2-carbonitrile and hydroxylamine hydrochloride are of high purity. Impurities can interfere with the reaction.

Q2: I am observing a significant amount of the corresponding N-arylthiophene-2-carboxamide as a byproduct. How can I minimize its formation?

A2: The formation of an amide is a common side reaction in amidoxime synthesis.[1][2] This can occur through the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon, followed by subsequent reaction pathways.[3]

  • Anhydrous Conditions: While the reaction is often performed in aqueous alcohol, ensuring that the initial setup is under anhydrous conditions (if using anhydrous solvents) can sometimes minimize amide formation.

  • Alternative Reagents: If amide formation is persistent, consider converting the starting nitrile to a thioamide first. The thioamide can then be reacted with hydroxylamine to yield the desired amidoxime, often with higher purity.[1][3]

  • Reaction Conditions: The use of specific ionic liquids as solvents has been shown to eliminate the amide side-product, leading to a more selective synthesis of the amidoxime.[2]

Q3: My purification of the final product is challenging due to the presence of multiple byproducts. What are the likely impurities and how can I improve the purification process?

A3: Besides the unreacted starting material and the amide byproduct, other impurities can include the corresponding carboxylic acid or dimeric products.[1][4]

  • Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purification. A careful selection of the eluent system (e.g., a gradient of hexane/ethyl acetate) is crucial to separate the desired product from closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification.

  • Characterization: Use analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to identify the impurities. This will provide clues about the side reactions occurring and help in optimizing the reaction conditions to minimize them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-arylthiophene-2-carboxamidoximes?

A1: The most widely used method is the nucleophilic addition of hydroxylamine to the corresponding N-arylthiophene-2-carbonitrile.[1] This reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or an organic amine, in a suitable solvent like ethanol.[1]

Q2: What are the major side reactions to be aware of during this synthesis?

A2: The primary side reactions include:

  • Amide Formation: As discussed in the troubleshooting guide, the formation of the corresponding N-arylthiophene-2-carboxamide is a common byproduct.[1][2]

  • Nitrile Formation (from amidoxime): Under certain oxidative conditions, the amidoxime can be converted back to the nitrile.[1]

  • Thermolysis Products: At high temperatures (200-250 °C), N-arylthiophene-2-carboxamidoximes can undergo thermolysis to yield various products, including imidazole, oxazole, and triazine derivatives.[4]

Q3: How can I confirm the structure of my synthesized N-arylthiophene-2-carboxamidoxime?

A3: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the thiophene (B33073) ring protons, the aryl group protons, and the protons of the amidoxime group (-C(=NOH)NH₂). The NH₂ and OH protons are typically broad singlets and their chemical shifts can vary.

  • ¹³C NMR: Identify the carbon signals for the thiophene and aryl rings, and importantly, the signal for the carbon of the amidoxime group (C=NOH), which typically appears in the range of 140-150 ppm.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and analyze its fragmentation pattern to confirm the structure.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H, O-H, and C=N bonds.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of amidoximes, based on general findings in the literature.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent Ethanol/WaterAnhydrous MethanolIonic LiquidIonic liquids may lead to higher selectivity and reduced amide formation.[2]
Base Na₂CO₃TriethylamineNo BaseThe presence of a base is generally required to free the hydroxylamine.
Temperature Room Temperature60-80 °C>100 °CHeating is typically necessary for a reasonable reaction rate.[1]
Additives NoneUltrasonic IrradiationMicrowave IrradiationUnconventional energy sources may reduce reaction times and improve yields.[1][5]

Experimental Protocols

General Protocol for the Synthesis of N-arylthiophene-2-carboxamidoximes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted thiophene-2-carbonitrile (1 equivalent)

  • Hydroxylamine hydrochloride (1.5 - 2 equivalents)

  • Sodium carbonate (or another suitable base, 1.5 - 2 equivalents)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted thiophene-2-carbonitrile in ethanol.

  • Add hydroxylamine hydrochloride and sodium carbonate to the solution.

  • Heat the reaction mixture to reflux (typically 60-80°C) and stir for several hours (monitor by TLC).[1]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-arylthiophene-2-carboxamidoxime.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product cluster_side_reactions Potential Side Reactions start_nitrile N-arylthiophene-2-carbonitrile reaction Heating in Solvent (e.g., Ethanol, 60-80°C) start_nitrile->reaction start_ha Hydroxylamine HCl start_ha->reaction start_base Base (e.g., Na2CO3) start_base->reaction workup Solvent Removal & Aqueous Workup reaction->workup side_reaction_amide Amide Formation reaction->side_reaction_amide Undesired Pathway side_reaction_thermolysis Thermolysis (at high temp) reaction->side_reaction_thermolysis High Temp. purification Column Chromatography or Recrystallization workup->purification product N-arylthiophene-2-carboxamidoxime purification->product

Caption: Experimental workflow for the synthesis of N-arylthiophene-2-carboxamidoximes.

G nitrile N-arylthiophene- 2-carbonitrile intermediate Intermediate nitrile->intermediate + NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate amidoxime Desired Product: N-arylthiophene- 2-carboxamidoxime intermediate->amidoxime Desired Pathway amide Side Product: N-arylthiophene- 2-carboxamide intermediate->amide Side Reaction Pathway

Caption: Desired vs. side reaction pathways in amidoxime synthesis.

References

Technical Support Center: Troubleshooting Low Efficiency in Uranium Extraction from Seawater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of uranium from seawater. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Uranium Adsorption Capacity

Q1: My adsorbent is showing significantly lower uranium adsorption capacity than expected. What are the potential causes and how can I troubleshoot this?

A1: Low uranium adsorption capacity is a common issue that can stem from several factors, ranging from the adsorbent material itself to the experimental conditions. Here’s a step-by-step troubleshooting guide:

  • Adsorbent Integrity and Activation:

    • Verification of Functional Groups: Confirm the successful synthesis and functionalization of your adsorbent material. For amidoxime-based adsorbents, ensure the nitrile groups have been effectively converted to amidoxime (B1450833) groups.[1][2] Characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can verify the presence of the required functional groups.

    • Proper Conditioning: Amidoxime-based adsorbents often require conditioning with an alkaline solution, such as potassium hydroxide (B78521) (KOH), to deprotonate the functional groups and make them active for uranium binding.[3][4] Ensure the conditioning step was performed according to the protocol, as inadequate conditioning can lead to poor performance.

  • Competition from Other Ions:

    • Vanadium Interference: Vanadium is a major competitor for uranium binding sites on amidoxime-based adsorbents.[5][6] If your adsorbent is not highly selective, vanadium will occupy a significant portion of the active sites. Consider using adsorbents with modified ligands or a pre-treatment step to reduce vanadium concentration if possible.

    • Other Competing Ions: Other cations like calcium and magnesium can also interfere with uranium adsorption, although to a lesser extent than vanadium.[3]

  • Experimental Conditions:

    • pH of Seawater: The pH of the seawater significantly affects the speciation of uranyl carbonate complexes and the surface charge of the adsorbent. The optimal pH for uranium adsorption is typically around 8.[7][8][9] Verify the pH of your seawater and adjust if necessary.

    • Contact Time: Uranium adsorption is a slow process, and equilibrium may take several weeks to be reached.[10][11] Ensure sufficient contact time between the adsorbent and the seawater.

    • Temperature: Adsorption is an exothermic process, so lower temperatures can sometimes favor higher adsorption capacity. However, the kinetics might be slower. Maintain a consistent and recorded temperature throughout your experiments.

  • Biofouling:

    • Visual Inspection: Check the adsorbent for any visible signs of a biofilm or microbial growth. Biofouling can block the pores and active sites of the adsorbent, significantly reducing its efficiency.[12][13]

    • Mitigation Strategies: If biofouling is suspected, consider deploying the adsorbent at greater depths where there is less light, or using materials with inherent antibacterial properties.[13][14]

Issue 2: Poor Elution Efficiency

Q2: I am unable to effectively recover the adsorbed uranium from my adsorbent. What could be causing the low elution efficiency?

A2: Inefficient elution can be a significant bottleneck in the overall process. Here are the key factors to investigate:

  • Eluent Choice and Concentration:

    • Acid Elution: While effective, strong acids like hydrochloric acid (HCl) can damage the adsorbent, reducing its reusability.[15] If using acid, ensure the concentration is optimized to elute uranium without causing significant degradation.

    • Carbonate Elution: Bicarbonate or carbonate solutions (e.g., sodium bicarbonate, potassium bicarbonate) are milder eluents that form stable uranyl carbonate complexes, facilitating uranium recovery with less damage to the adsorbent.[15][16] Ensure the concentration is sufficient to shift the equilibrium towards desorption. A mixture of sodium carbonate and hydrogen peroxide has also been shown to be effective.[15]

    • Eluent Volume and Contact Time: Ensure an adequate volume of eluent is used to fully saturate the adsorbent and that the contact time is sufficient for the desorption process to reach equilibrium.

  • Adsorbent Degradation:

    • Repeated Cycling: With each adsorption-elution cycle, the adsorbent can lose some of its capacity.[17] If you are reusing the adsorbent, the decreased efficiency might be due to cumulative damage. Characterize the adsorbent after several cycles to check for degradation.

  • Presence of Strongly Bound Species:

    • Vanadium Co-elution: Vanadium can also be eluted along with uranium, which may complicate downstream processing. The choice of eluent can influence the selectivity of the elution process.

Issue 3: Adsorbent Degradation and Lack of Reusability

Q3: My adsorbent's performance is declining rapidly with each cycle of use. How can I improve its durability and reusability?

A3: Adsorbent longevity is crucial for the economic viability of uranium extraction. Here’s how to address degradation issues:

  • Choice of Elution Method: As mentioned, avoid harsh elution conditions. Milder eluents like bicarbonate solutions are generally preferred to preserve the adsorbent's integrity.[15][16]

  • Mechanical Stability: The physical structure of the adsorbent must be robust enough to withstand the conditions in a marine environment. Ensure the polymer backbone and the grafting of functional groups are stable.

  • Biofouling Prevention: Biofilms can not only block active sites but also lead to the degradation of the adsorbent material by microbial action. Implementing anti-biofouling strategies is crucial for long-term performance.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the most common type of adsorbent used for uranium extraction from seawater, and why?

A1: The most widely studied and promising adsorbents are those based on amidoxime-functionalized polymers.[1][10][17] This is due to the high affinity of the amidoxime functional group for the uranyl ion, which exists as a stable uranyl tricarbonate complex in seawater.[3] These adsorbents can be synthesized by grafting acrylonitrile (B1666552) onto a stable polymer backbone (like polyethylene (B3416737) or polypropylene) and then converting the nitrile groups to amidoxime groups.[2][4][18]

Q2: How does biofouling affect the uranium extraction process?

A2: Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major challenge in marine applications. In the context of uranium extraction, biofouling can:

  • Block the pores and active binding sites on the adsorbent material, preventing uranium from reaching them.[12][13]

  • Reduce the overall adsorption capacity by as much as 30%.[13]

  • Lead to the degradation of the adsorbent material itself.

  • Increase the operational costs due to the need for cleaning or replacement of the adsorbent.

Q3: What is the role of pH in uranium adsorption from seawater?

A3: The pH of seawater is a critical parameter that influences both the chemical form of uranium and the surface properties of the adsorbent. Uranium in seawater primarily exists as the anionic uranyl tricarbonate complex, [UO₂(CO₃)₃]⁴⁻. The optimal pH for adsorption is typically around 8, which is close to the natural pH of seawater.[7][8][9] At this pH, the amidoxime functional groups on the adsorbent are in a suitable protonation state to effectively bind the uranyl complex.

Q4: How can I accurately measure the concentration of uranium extracted from seawater?

A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate method for determining the concentration of uranium in your eluate.[16][19][20][21][22] This technique can measure uranium concentrations at the parts-per-billion (ppb) level, which is necessary given the low concentration of uranium in seawater. Proper sample preparation, including dilution and matrix matching of standards, is crucial for accurate results.[16][21]

Q5: What are the main competing ions for uranium adsorption, and how can their interference be minimized?

A5: The primary competing ion in seawater for amidoxime-based adsorbents is vanadium.[5][6] Other ions like iron, cobalt, nickel, and copper can also be adsorbed. To minimize interference:

  • Develop More Selective Adsorbents: Research is ongoing to design ligands with higher selectivity for uranium over vanadium and other ions.[23][24]

  • Optimize Operating Conditions: Adjusting factors like contact time can sometimes favor uranium adsorption over competing ions, as their adsorption kinetics may differ.

  • Selective Elution: It may be possible to selectively elute uranium, leaving the competing ions on the adsorbent, although this can be challenging.

Data Presentation

Table 1: Comparison of Adsorption Capacities of Various Adsorbents for Uranium from Seawater

Adsorbent MaterialAdsorption Capacity (mg U/g adsorbent)Contact Time (days)Seawater TypeReference
Amidoxime-functionalized Polyethylene1.530Natural[7]
Amidoxime-Itaconic Acid Copolymer (AF)3.956Natural[1]
Amidoxime-Vinyl Phosphonic Acid Copolymer (AI)3.3556Natural[1]
Ionic Metal-Organic Framework (i-MOF-A)9.4230Natural[1]
Amidoxime-functionalized Carbon Nanofibers11.3987Natural[1][10]
Hydrous Titania1.2N/AN/A[10]
Mg-Co Layered Double Hydroxides>0.0573N/ASimulated[1]

Table 2: Elution Efficiency of Different Eluents for Uranium Recovery

EluentConcentrationTemperature (°C)Elution Efficiency (%)Adsorbent TypeReference
Hydrochloric Acid (HCl)0.5 MAmbient~95Amidoxime-based[15]
Sodium Carbonate + Hydrogen Peroxide1 M Na₂CO₃ + 1 M H₂O₂Ambient~95Amidoxime-based[15]
Potassium Bicarbonate (KHCO₃)3 M40QuantitativeAmidoxime-based[16]
Hexafluoroacetylacetone + Tri-n-butylphosphate in sc-CO₂N/AN/A~80Amidoxime-based[15]
Hydrochloric Acid (HCl)1 M2597Hydrazinyl Amine Resin[25]
Nitric Acid (HNO₃)1 M2598Hydrazinyl Amine Resin[25]

Experimental Protocols

Protocol 1: Preparation of Amidoxime Adsorbent by Radiation-Induced Grafting

This protocol describes a general method for preparing amidoxime-functionalized polyethylene fibers.

  • Preparation of the Polymer Backbone:

    • Start with high-surface-area polyethylene fibers.

    • Clean the fibers to remove any surface contaminants.

  • Radiation-Induced Grafting:

    • Irradiate the polyethylene fibers using a gamma radiation source (e.g., Cobalt-60) at a specific dose (e.g., 25-70 kGy).[18][26] This creates active radical sites on the polymer backbone.

    • Immediately immerse the irradiated fibers in a solution of acrylonitrile (AN) monomer. A solvent such as methanol/water mixture is often used.[26]

    • The grafting reaction is typically carried out at an elevated temperature (e.g., 80°C) for several hours.[18]

    • After the reaction, wash the grafted fibers thoroughly to remove any unreacted monomer and homopolymer.

  • Amidoximation:

    • Prepare a solution of hydroxylamine (B1172632) hydrochloride in a suitable solvent (e.g., a methanol/water mixture).[4]

    • Adjust the pH of the solution to neutral or slightly basic (pH ~7) using a base like potassium hydroxide (KOH).[4]

    • Immerse the acrylonitrile-grafted fibers in the hydroxylamine solution.

    • Heat the mixture (e.g., at 80°C) for a few hours to convert the nitrile groups (-CN) to amidoxime groups (-C(NH₂)=NOH).[4]

    • Wash the resulting amidoxime-functionalized fibers extensively with deionized water and dry them.

  • Alkaline Conditioning:

    • Before use, condition the adsorbent by immersing it in a KOH solution (e.g., 2.5% w/v) at an elevated temperature (e.g., 80°C) for 1-3 hours.[3]

    • Rinse the conditioned fibers with deionized water until the pH is neutral.

Protocol 2: Batch Adsorption Experiment
  • Preparation of Seawater:

    • Use either natural seawater or simulated seawater with a known uranium concentration (typically around 3.3 ppb for natural seawater). For spiked experiments, a higher initial concentration can be used.[7]

  • Adsorption:

    • Accurately weigh a known amount of the conditioned adsorbent (e.g., 50 mg).

    • Place the adsorbent in a known volume of seawater (e.g., 1 liter) in a suitable container.

    • Agitate the mixture at a constant speed (e.g., 200 rpm on a shaker) and maintain a constant temperature.[27]

    • Take aliquots of the seawater at specific time intervals (e.g., 1, 6, 12, 24 hours, and then daily for several weeks) to monitor the decrease in uranium concentration.

  • Analysis:

    • Filter the aliquots to remove any adsorbent particles.

    • Analyze the uranium concentration in the aliquots using ICP-MS.

    • Calculate the amount of uranium adsorbed per unit mass of adsorbent at each time point.

Protocol 3: Elution of Uranium
  • Separation:

    • After the adsorption experiment, separate the uranium-loaded adsorbent from the seawater by filtration.

    • Rinse the adsorbent with deionized water to remove any remaining salt.

  • Elution:

    • Immerse the adsorbent in a specific volume of the chosen eluent (e.g., 1 M sodium bicarbonate or 0.5 M HCl).

    • Agitate the mixture for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Analysis:

    • Separate the eluent from the adsorbent.

    • Analyze the uranium concentration in the eluent using ICP-MS to determine the amount of uranium recovered.

Mandatory Visualization

Troubleshooting_Low_Adsorption start Low Uranium Adsorption adsorbent_check Check Adsorbent Integrity start->adsorbent_check ftir Perform FTIR Analysis adsorbent_check->ftir functional_groups Functional Groups Present? ftir->functional_groups resynthesize Resynthesize Adsorbent functional_groups->resynthesize No conditioning_check Check Conditioning Protocol functional_groups->conditioning_check Yes resynthesize->start conditioning_ok Conditioning Correct? conditioning_check->conditioning_ok recondition Re-condition Adsorbent conditioning_ok->recondition No competition_check Evaluate Ion Competition conditioning_ok->competition_check Yes recondition->start vanadium_issue High Vanadium Presence? competition_check->vanadium_issue selective_adsorbent Use More Selective Adsorbent vanadium_issue->selective_adsorbent Yes conditions_check Verify Experimental Conditions vanadium_issue->conditions_check No selective_adsorbent->start ph_check pH Correct? conditions_check->ph_check adjust_ph Adjust Seawater pH ph_check->adjust_ph No time_check Sufficient Contact Time? ph_check->time_check Yes adjust_ph->start increase_time Increase Contact Time time_check->increase_time No biofouling_check Inspect for Biofouling time_check->biofouling_check Yes increase_time->start biofilm_present Biofilm Present? biofouling_check->biofilm_present mitigate_biofouling Implement Anti-fouling Strategy biofilm_present->mitigate_biofouling Yes proceed Proceed with Experiment biofilm_present->proceed No mitigate_biofouling->start

Caption: Troubleshooting flowchart for low uranium adsorption efficiency.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_adsorption Adsorption cluster_analysis1 Analysis cluster_elution Elution cluster_analysis2 Analysis cluster_reuse Regeneration & Reuse grafting Radiation-Induced Grafting amidoximation Amidoximation grafting->amidoximation conditioning Alkaline Conditioning amidoximation->conditioning seawater_contact Contact with Seawater conditioning->seawater_contact sampling Periodic Sampling seawater_contact->sampling elution_step Elution with Eluent seawater_contact->elution_step icpms1 ICP-MS Analysis of Seawater sampling->icpms1 icpms1->elution_step icpms2 ICP-MS Analysis of Eluate elution_step->icpms2 regeneration Adsorbent Regeneration elution_step->regeneration icpms2->regeneration regeneration->seawater_contact

Caption: General experimental workflow for uranium extraction from seawater.

References

Technical Support Center: Regeneration and Reuse of Amidoxime-Based Adsorbent Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of amidoxime-based adsorbent materials. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and performance data to optimize your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the regeneration and reuse of amidoxime-based adsorbents.

ProblemPossible CausesRecommended Solutions
Significant loss of adsorption capacity after the first regeneration cycle. 1. Degradation of amidoxime (B1450833) functional groups: Harsh regeneration conditions, such as the use of strong acids, can convert amidoxime groups to less effective carboxylate groups.[1][2][3][4] 2. Physical damage to the adsorbent: Strong acidic or alkaline treatments can cause the adsorbent material to become brittle or sticky.[1][5] 3. Incomplete elution of the target molecule: The chosen eluent may not be effective at completely removing the adsorbed substance.1. Use a milder elution method: A solution of potassium bicarbonate (KHCO3) is a less harsh alternative to strong acids for eluting uranium.[1] For other applications, consider eluents with a neutral or slightly basic pH. 2. Optimize eluent concentration and contact time: Start with lower concentrations and shorter exposure times to minimize damage. 3. Incorporate a post-elution rinse: A rinse with a dilute base, such as 0.5 M sodium hydroxide (B78521) (NaOH), can help remove adsorbed organic matter and recondition the adsorbent.[1]
Gradual decrease in adsorption capacity over multiple reuse cycles. 1. Progressive degradation of amidoxime ligands: Even with mild regeneration methods, some degradation can occur with each cycle, especially with prolonged exposure to the feed solution (e.g., seawater).[1][2][3][4] 2. Fouling of the adsorbent surface: Accumulation of organic matter or inorganic precipitates can block adsorption sites.[1] 3. Increased adsorption of competing ions: The conversion of amidoxime to carboxylate groups can lead to a higher affinity for interfering ions like Ca²⁺ and Mg²⁺.[1][2][3]1. Optimize the adsorption/stripping cycle time: Shorter exposure times during the adsorption phase can reduce the degradation of amidoxime groups.[2][4] 2. Implement a cleaning step: An alkaline rinse (e.g., 0.5 M NaOH) after elution can help remove fouling from natural organic matter.[1] 3. Characterize the adsorbent material: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the chemical structure of the adsorbent and identify the conversion of amidoxime to carboxylate groups.[1][2][3]
Change in physical properties of the adsorbent (e.g., color, texture). 1. Polymer degradation: Exposure to harsh chemicals or high temperatures during regeneration can alter the polymer backbone of the adsorbent.[5] 2. Irreversible binding of colored compounds: Some molecules from the feed solution may not be fully removed during elution.1. Review the regeneration protocol: Ensure that the temperature and chemical concentrations are within the recommended limits for the specific adsorbent material. 2. Consider a pre-treatment step: If the feed solution contains known colorants, a pre-treatment step to remove them may be necessary.
Inconsistent regeneration efficiency. 1. Variability in experimental conditions: Inconsistent eluent concentration, temperature, or contact time can lead to variable results.[6] 2. Differences in adsorbent batches: The initial properties of the adsorbent can vary between synthesis batches.1. Standardize the regeneration protocol: Ensure all parameters are kept constant for each regeneration cycle. 2. Characterize each new batch of adsorbent: Perform a baseline adsorption and regeneration test to establish the performance of each new batch.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for regenerating amidoxime-based adsorbents used for uranium extraction from seawater?

A1: A combination of elution with 3 M potassium bicarbonate (KHCO₃) followed by a 0.5 M sodium hydroxide (NaOH) rinse has been shown to achieve nearly 100% recovery of uranium adsorption capacity in the first reuse cycle.[1] The KHCO₃ acts as a mild and selective eluent for uranium, while the NaOH rinse helps to remove adsorbed organic matter.[1]

Q2: Why does the adsorption capacity of my amidoxime-based adsorbent decrease after several cycles, even with a mild regeneration method?

A2: The decrease in capacity is often due to the gradual conversion of amidoxime functional groups to carboxylate groups during prolonged exposure to the feed solution, such as seawater.[2][3][4] This chemical modification reduces the adsorbent's affinity for the target molecule. Fouling from organic matter can also contribute to this decline.[1]

Q3: Can I use strong acids for regeneration?

A3: While strong acids like hydrochloric acid (HCl) can elute adsorbed metals, they are generally not recommended for amidoxime-based adsorbents.[1] Dilute acid can lead to significant degradation of the amidoxime ligands and cause physical damage to the adsorbent polymer.[1]

Q4: How can I tell if the amidoxime functional groups are degrading?

A4: Fourier-Transform Infrared Spectroscopy (FTIR) is a useful technique to monitor the chemical structure of the adsorbent. A decrease in the characteristic peaks associated with amidoxime groups and an increase in peaks corresponding to carboxylate groups can indicate degradation.[1][2][3] An increased adsorption of ions like Ca²⁺ and Mg²⁺ can also suggest the formation of carboxylate groups.[1]

Q5: Is it possible to fully restore the initial adsorption capacity after multiple uses?

A5: While the first reuse cycle can achieve close to 100% capacity recovery with an optimized protocol, subsequent cycles often show a significant drop.[1][2][3][4] Research is ongoing to develop more stable adsorbent formulations to improve long-term reusability.

Quantitative Data on Adsorbent Reuse

The following tables summarize the performance of amidoxime-based adsorbents over multiple regeneration cycles.

Table 1: Uranium Adsorption Capacity Recovery with Different Elution Methods (First Reuse)

Elution MethodAdsorption Capacity Recovery (%)Reference
Dilute Acid followed by KOH re-conditioningSignificant loss[1]
3 M KHCO₃54[1]
3 M KHCO₃ + 0.5 M NaOH Rinse~100[1]

Table 2: Decline in Uranium Adsorption Capacity of ORNL AI8 Adsorbent Over Multiple Reuse Cycles

Reuse CycleAdsorption Capacity (% of Original)Reference
1st~100[2][3][4]
4th28[2][3][4]

Experimental Protocols

Protocol 1: Regeneration of Uranium-Loaded Amidoxime Adsorbent

This protocol is designed for the regeneration of amidoxime-based adsorbents used for uranium extraction from seawater.

Materials:

  • Uranium-loaded adsorbent

  • 3 M Potassium Bicarbonate (KHCO₃) solution

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • Elution: a. Place the uranium-loaded adsorbent in a suitable container. b. Add the 3 M KHCO₃ solution at a solid-to-liquid ratio of 1:20 (w/v). c. Agitate the mixture at room temperature for 24 hours. d. Separate the adsorbent from the eluent by filtration. e. Collect the eluent for uranium recovery.

  • Rinsing: a. Wash the adsorbent with deionized water until the pH of the filtrate is neutral.

  • Alkaline Rinse (Cleaning): a. Add the 0.5 M NaOH solution to the adsorbent at a solid-to-liquid ratio of 1:20 (w/v). b. Agitate the mixture at room temperature for 1 hour.[1] c. Separate the adsorbent from the NaOH solution by filtration.

  • Final Rinsing: a. Wash the adsorbent thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: a. Dry the regenerated adsorbent in an oven at a low temperature (e.g., 40-60°C) until a constant weight is achieved.

Protocol 2: Monitoring Adsorbent Degradation using FTIR

This protocol outlines the procedure for using Fourier-Transform Infrared Spectroscopy (FTIR) to assess the chemical integrity of the adsorbent.

Materials:

  • Pristine (unused) adsorbent sample

  • Regenerated adsorbent sample

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR)

Procedure:

  • Sample Preparation: a. Ensure both the pristine and regenerated adsorbent samples are completely dry. b. If necessary, grind a small portion of each sample into a fine powder.

  • Background Spectrum: a. Record a background spectrum with an empty sample holder to account for atmospheric interference.

  • Sample Analysis: a. Place the pristine adsorbent sample on the sample holder and record its FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). b. Clean the sample holder and repeat the measurement for the regenerated adsorbent sample.

  • Data Analysis: a. Compare the spectra of the pristine and regenerated adsorbents. b. Look for changes in the intensity of characteristic peaks for amidoxime groups (e.g., C=N, N-O stretching) and the appearance or increase in intensity of peaks associated with carboxylate groups (e.g., C=O stretching). A significant change indicates degradation of the amidoxime functional groups.[1][2][3]

Visualizations

Adsorbent_Regeneration_Workflow cluster_adsorption Adsorption Phase cluster_regeneration Regeneration Phase Adsorption Adsorption of Target Molecule Loaded_Adsorbent Loaded Adsorbent Adsorption->Loaded_Adsorbent Saturation Elution Elution with 3M KHCO3 Loaded_Adsorbent->Elution Desorption Rinse1 DI Water Rinse Elution->Rinse1 Alkaline_Rinse 0.5M NaOH Rinse Rinse1->Alkaline_Rinse Cleaning Rinse2 Final DI Water Rinse Alkaline_Rinse->Rinse2 Drying Drying Rinse2->Drying Regenerated_Adsorbent Regenerated Adsorbent Drying->Regenerated_Adsorbent Regenerated_Adsorbent->Adsorption Reuse

Caption: Workflow for the regeneration of amidoxime-based adsorbents.

Troubleshooting_Decision_Tree Start Low Adsorption Capacity After Regeneration Q1 Is this the first reuse cycle? Start->Q1 A1_Yes Harsh Regeneration Method? Q1->A1_Yes Yes A1_No Multiple Reuse Cycles? Q1->A1_No No Sol1 Use mild eluent (e.g., KHCO3). Add NaOH rinse. A1_Yes->Sol1 Yes Sol2 Check for physical damage. Optimize eluent concentration. A1_Yes->Sol2 No Sol3 Progressive degradation likely. Optimize adsorption time. A1_No->Sol3 Yes Sol4 Check for fouling. Perform FTIR analysis. A1_No->Sol4 No

Caption: Troubleshooting decision tree for low adsorption capacity.

References

preventing degradation of Thiophene-2-amidoxime during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiophene-2-amidoxime

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (CAS No: 108443-93-2) is a synthetic intermediate widely used in pharmaceutical synthesis.[1][2] Like other amidoxime-containing compounds, it can be susceptible to degradation through pathways such as hydrolysis and oxidation, which can impact its purity, reactivity, and the integrity of experimental outcomes.[3][4] Maintaining its chemical stability during storage is crucial for ensuring reproducible results in research and development.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for amidoximes involve hydrolysis and oxidation.[3]

  • Hydrolysis: The amidoxime (B1450833) functional group can hydrolyze under aqueous conditions, particularly when exposed to strong acids or bases, to form the corresponding amide (Thiophene-2-carboxamide) or carboxylic acid (Thiophene-2-carboxylic acid).[5][6][7]

  • Oxidation: The amidoxime moiety and the thiophene (B33073) ring are susceptible to oxidation.[3][4][8] Oxidation can be accelerated by exposure to air (oxygen), heat, or certain chemical oxidants, leading to the formation of various byproducts.[4][9]

Q3: How can I visually identify potential degradation in my sample?

While not definitive, visual inspection can provide initial clues. A pure, crystalline solid sample of this compound should be consistent in appearance.[2] Signs of potential degradation include:

  • Change in color (e.g., yellowing or browning).

  • Clumping or change in texture, which may suggest moisture absorption.

  • Development of an unusual odor.

If any of these changes are observed, analytical verification of purity is strongly recommended.

Q4: What are the definitive methods to confirm the purity and degradation of a sample?

The most reliable way to assess the purity of this compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and detecting degradation products.[10] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of impurities and Mass Spectrometry (MS) to determine their molecular weights.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Issue 1: My experimental results are inconsistent or unexpected.

Inconsistent results can often be traced back to reagent purity. If you suspect your this compound stock is compromised, follow this troubleshooting workflow.

G cluster_0 A Unexpected Experimental Results B Is the this compound sample old or improperly stored? A->B C Check Storage Records: - Date of receipt - Storage conditions (temp, humidity) - Number of freeze-thaw cycles B->C Yes/Unsure D Perform Purity Analysis (See HPLC Protocol) B->D No C->D E Purity <97% or unknown peaks present? D->E F Sample is likely degraded. Discard and use a fresh, validated lot. Review storage procedures. E->F Yes G Sample purity is acceptable. Investigate other experimental parameters (reagents, conditions). E->G No H Use a fresh, validated lot for comparison and re-run experiment.

Caption: Troubleshooting flowchart for inconsistent experimental results.

Issue 2: The solid this compound appears discolored or clumpy.

This often indicates exposure to moisture, light, or air. Do not use the sample directly.

  • Quarantine the Sample: Separate the vial from your main stock to prevent cross-contamination.

  • Analyze Purity: Perform an HPLC or NMR analysis to determine the extent of degradation.

  • Decision: If significant impurities are detected, it is best to discard the sample. Using a degraded sample will lead to unreliable results.

Storage and Handling Protocols

Proper storage is the most effective way to prevent degradation.

Recommended Storage Conditions

Adhering to recommended storage conditions can significantly extend the shelf life of this compound.[1][2]

FormStorage TemperatureShelf LifeHandling Notes
Solid Powder -20°C≥ 3 yearsStore under inert gas (Argon or Nitrogen). Keep tightly sealed. Protect from light.[1][2][11]
4°C~2 yearsSuitable for short-term storage. Keep desiccated.[1]
In Solvent -80°C~6 monthsUse anhydrous solvents (e.g., DMSO). Aliquot to avoid freeze-thaw cycles.[1]
-20°C~1 monthSuitable for working stock solutions. Purge headspace with inert gas.[1]
Factors Influencing Degradation
FactorImpact on StabilityMitigation Strategy
Temperature Higher temperatures accelerate degradation rates, including hydrolysis and oxidation.[4]Store at or below recommended temperatures (-20°C for long-term).
Moisture/Humidity Promotes hydrolysis of the amidoxime group to amide and carboxylic acid.[6]Store in a desiccator. Use anhydrous solvents. Handle in a dry environment (glove box).
Light (UV) Can provide the energy to initiate photo-degradation pathways in thiophene-containing compounds.[12][13]Store in amber vials or protect from light by wrapping vials in aluminum foil.
Oxygen/Air Oxidizes the amidoxime and thiophene moieties, leading to complex impurity profiles.[3][4]Store under an inert atmosphere (Ar, N₂). Purge solutions with inert gas before sealing.

Visualized Degradation Pathway & Workflows

Potential Hydrolysis Pathway

Hydrolysis is a common degradation route for amidoximes, especially in the presence of moisture.

G cluster_0 This compound cluster_1 Thiophene-2-carboxamide cluster_2 Thiophene-2-carboxylic acid T2A T2C T2A->T2C + H₂O - NH₂OH T2CA T2C->T2CA + H₂O - NH₃

Caption: Potential hydrolysis pathway of this compound.
Recommended Workflow for Storage and Use

Following a systematic workflow ensures compound integrity from receipt to experimental use.

G A Receive Compound B Log Receipt Date & Lot No. Perform Initial Purity Check (QC) A->B C Store Bulk Solid at -20°C Under Inert Gas, Protected from Light B->C D Prepare Working Stock Solution (Anhydrous Solvent, Inert Atmosphere) C->D As Needed E Create Small, Single-Use Aliquots D->E F Store Aliquots at -80°C E->F G Thaw Single Aliquot for Experiment F->G H Discard Unused Portion of Thawed Aliquot G->H

Caption: Recommended workflow for handling this compound.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This protocol provides a general method to assess the purity of this compound and detect potential degradation products. Method optimization may be required for specific impurity profiles.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 279 nm (secondary wavelength at 243 nm for peak purity).[2]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent mixture to a final concentration of ~50 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Monitor the chromatogram for the main this compound peak. The appearance of new peaks or a decrease in the area percentage of the main peak relative to a reference standard indicates degradation.

References

Technical Support Center: Industrial Production of Thiophene-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of Thiophene-2-amidoxime production. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on an industrial scale? A1: The most widely used and straightforward method for preparing this compound is the nucleophilic addition of hydroxylamine (B1172632) to Thiophene-2-carbonitrile.[1] This method is generally high-yielding and proceeds under mild conditions.

Q2: What are the critical safety precautions to take when handling this compound? A2: this compound is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[5] Ensure eyewash stations and safety showers are readily accessible.[5]

Q3: What are the recommended storage conditions for this compound? A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] One supplier recommends storage at -20°C for long-term stability.[6]

Q4: What are the common impurities I might encounter in my final product? A4: Common impurities can include unreacted Thiophene-2-carbonitrile, the corresponding Thiophene-2-carboxamide (from hydrolysis of the nitrile or oxidation of the amidoxime), and potential dimeric byproducts.[1] Colored impurities may also be present if the starting thiophene (B33073) material is not pure.[7]

Q5: How can I monitor the progress of the reaction? A5: Reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] These methods allow for the visualization of the consumption of the starting nitrile and the formation of the amidoxime (B1450833) product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Degraded Hydroxylamine: Hydroxylamine solutions can degrade over time. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Base Incompatibility: The chosen base may not be optimal for the reaction scale. 4. Side Reactions: Oxidation of the amidoxime back to the nitrile or to an amide.[1]1. Use freshly prepared or newly opened hydroxylamine solution. 2. Monitor the reaction by TLC/HPLC and consider extending the reaction time or slightly increasing the temperature (e.g., to 60-80°C).[1] 3. Screen different bases (e.g., Na2CO3, K2CO3, Et3N) to find the optimal one for your conditions. 4. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.[8]
Product Fails to Precipitate or Crystallize 1. Supersaturation: The product is highly soluble in the current solvent system. 2. Presence of Impurities: Impurities can inhibit crystal formation.1. Cool the reaction mixture in an ice bath to reduce solubility. If precipitation is still poor, carefully add a non-solvent (e.g., cold water) dropwise until turbidity is observed, then allow it to crystallize. 2. Purify the crude product using column chromatography before attempting crystallization.
Final Product is Discolored (e.g., Yellow/Brown) 1. Impure Starting Material: Commercial thiophene can contain impurities that cause discoloration.[7] 2. Thermal Decomposition: Excessive heat during reaction or workup can lead to degradation.1. Purify the starting Thiophene-2-carbonitrile by distillation or recrystallization before use. 2. Avoid excessively high temperatures. Maintain the recommended reaction temperature and use techniques like vacuum distillation at lower temperatures for solvent removal.
Difficulties During Scale-Up (e.g., Poor Mixing, Exotherm) 1. Inefficient Mixing: Standard magnetic stirring may be insufficient in large vessels, leading to localized concentration and temperature gradients.[8] 2. Exothermic Reaction: The reaction can generate heat, which is harder to dissipate on a larger scale.1. Use mechanical overhead stirring for vessels larger than a few liters to ensure efficient mixing. 2. Add reagents portion-wise to control the reaction rate and temperature. Use a cooling bath to manage any exotherm.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53370-51-7
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
Appearance Solid[2]
Melting Point 90-96 °C[2]
Purity (Assay) ≥ 96%[2]
Solubility DMF: 20 mg/ml DMSO: 15 mg/ml Ethanol (B145695): 10 mg/ml PBS (pH 7.2): 1 mg/ml[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common method of reacting a nitrile with hydroxylamine.[1]

Materials:

  • Thiophene-2-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and condenser, dissolve Thiophene-2-carbonitrile in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water. Caution: This may be a slightly exothermic reaction.

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of Thiophene-2-carbonitrile.

  • Heat the reaction mixture to 60-80°C and stir for several hours.[1] Monitor the reaction's completion by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol (or another suitable solvent like an ethanol/water mixture).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: Reagents (Thiophene-2-carbonitrile, NH₂OH·HCl, Base, Solvent) dissolve Dissolve Nitrile in Ethanol start->dissolve add_reagents Add Aqueous Hydroxylamine Solution dissolve->add_reagents react Heat and Stir (60-80°C) add_reagents->react monitor Monitor by TLC/HPLC react->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate (Reduced Pressure) cool->concentrate precipitate Precipitate with Cold Water concentrate->precipitate filter_dry Filter and Dry Crude Product precipitate->filter_dry recrystallize Recrystallize from Ethanol/Water filter_dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield problem Problem: Low or No Yield check_reagents Check Reagent Quality (e.g., Fresh Hydroxylamine?) problem->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Use Fresh Reagents check_reagents->reagent_bad No check_conditions Review Reaction Conditions (Time, Temp, Base) conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize Time/Temp/ Base check_conditions->conditions_bad No check_atmosphere Was an Inert Atmosphere Used? atmosphere_ok Inert Atmosphere Used check_atmosphere->atmosphere_ok Yes atmosphere_bad Repeat Under N₂ or Ar to Prevent Oxidation check_atmosphere->atmosphere_bad No reagent_ok->check_conditions conditions_ok->check_atmosphere final_check If yield is still low, analyze crude for byproducts (LC-MS/NMR) atmosphere_ok->final_check

Caption: Troubleshooting decision tree for low product yield.

safety_precautions cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_handling Handling Procedures gloves Gloves goggles Safety Goggles/ Face Shield coat Lab Coat hood Fume Hood or Good Ventilation eyewash Eyewash Station shower Safety Shower avoid_dust Avoid Dust Formation avoid_contact Avoid Skin/Eye Contact wash_hands Wash Hands After Handling ppe_node Required PPE ppe_node->gloves ppe_node->goggles ppe_node->coat eng_node Work Area Setup eng_node->hood eng_node->eyewash eng_node->shower handling_node Safe Practices handling_node->avoid_dust handling_node->avoid_contact handling_node->wash_hands

Caption: Key safety precautions for handling this compound.

References

Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thiophene (B33073) carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thiophene carboxamide derivatives?

A1: The most common and effective methods for purifying thiophene carboxamide derivatives are column chromatography and recrystallization. Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of solid compounds. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the physical properties of the target compound.

Q2: My thiophene carboxamide derivative appears to be degrading on the silica (B1680970) gel column. What can I do?

A2: Decomposition on silica gel can occur with sensitive thiophene derivatives. To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine (B128534). This is often done by adding 1-2% triethylamine to the eluent.[1] Another strategy is to minimize the contact time of your compound with the silica gel by running the column as quickly as possible without compromising separation.[1] Alternatively, using a different stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.

Q3: I'm having trouble separating regioisomers of my substituted thiophene carboxamide. What is the best approach?

A3: Separating regioisomers is a common challenge due to their similar polarities.[1] To improve separation in column chromatography, consider the following:

  • Solvent System Screening: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane (B92381), heptane) with a slightly more polar solvent (e.g., toluene, dichloromethane) can often provide the necessary selectivity.[1]

  • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which enhances separation.[1]

  • Gradient Elution: Employ a shallow solvent gradient, meaning you increase the solvent polarity very slowly over the course of the separation.

Q4: My purified thiophene carboxamide is an oil. Can I still use recrystallization?

A4: Yes, recrystallization can be adapted for oily compounds. This typically involves a two-solvent system. The oil is first dissolved in a small amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this solution can induce crystallization. Seeding with a previously obtained pure crystal can also be beneficial.

Q5: What are some common impurities found in thiophene carboxamide synthesis and how can I remove them?

A5: Common impurities can include unreacted starting materials (e.g., thiophene carboxylic acid, amine), coupling reagents, and byproducts from side reactions such as diacylation. A thorough work-up before purification is crucial. This may involve washing the crude product with dilute acid to remove unreacted amine and with a dilute base to remove unreacted carboxylic acid. The remaining impurities can then be removed by column chromatography or recrystallization.

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.[2]
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[1]
Poor separation of the desired compound and impurities The solvent system is not optimal.Perform a thorough solvent screen using TLC to find a system that gives a good separation (ΔRf > 0.2).
The column is overloaded with the crude product.Use a larger column with more silica gel relative to the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
The compound streaks or "tails" during elution The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
The sample was overloaded on the column.Reduce the amount of sample loaded onto the column.
The purified fractions are contaminated with silica gel Fine silica particles are passing through the column's frit.After evaporation of the solvent, dissolve the product in a suitable solvent and filter it through a syringe filter to remove the fine silica particles.[2]
The silica bed was disturbed during solvent addition.Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[2]
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
The compound "oils out" instead of crystallizing The solution is supersaturated.Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The presence of significant impurities is disrupting crystal lattice formation.Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel.
No crystals form upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.
Low recovery of the purified compound Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.

Data Presentation: Illustrative Comparison of Purification Techniques

The following tables provide illustrative data on the purification of a hypothetical thiophene carboxamide derivative to compare the effectiveness of different purification methods.

Table 1: Column Chromatography Purification Data

Eluent System (Hexane:Ethyl Acetate)Crude Loading (mg)Purified Yield (mg)Recovery (%)Purity (by HPLC, %)
90:105004108295.2
80:205004358798.1
70:305004208497.5
80:20 with 1% Triethylamine5004559198.9

Table 2: Recrystallization Purification Data

Recrystallization SolventCrude Amount (g)Purified Yield (g)Recovery (%)Purity (by HPLC, %)
Ethanol2.01.68099.2
Isopropanol2.01.57598.8
Ethyl Acetate/Hexane2.01.78599.5
Dichloromethane/Hexane2.01.47097.9

Experimental Protocols

Protocol 1: Column Chromatography of a Thiophene Carboxamide Derivative

This protocol describes a general procedure for the purification of a thiophene carboxamide derivative using silica gel column chromatography.

Materials:

  • Crude thiophene carboxamide derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities (target Rf value of 0.2-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

    • Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Analyze each fraction by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene carboxamide derivative.

Protocol 2: Recrystallization of a Thiophene Carboxamide Derivative

This protocol outlines a general procedure for the purification of a solid thiophene carboxamide derivative by recrystallization.

Materials:

  • Crude solid thiophene carboxamide derivative

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.

    • If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For a more thorough drying, a vacuum oven can be used.

Mandatory Visualizations

G cluster_0 Troubleshooting Column Chromatography start Poor Separation or No Elution check_polarity Is the eluent polarity appropriate? start->check_polarity increase_polarity Increase eluent polarity check_polarity->increase_polarity No optimize_solvent Optimize solvent system via TLC check_polarity->optimize_solvent Yes check_stability Is the compound stable on silica? increase_polarity->check_stability use_alternative Use deactivated silica or alumina check_stability->use_alternative No check_stability->optimize_solvent Yes success Successful Purification use_alternative->success check_loading Is the column overloaded? optimize_solvent->check_loading reduce_loading Reduce sample load check_loading->reduce_loading Yes check_loading->success No reduce_loading->success

Caption: A workflow for troubleshooting common issues in column chromatography.

G cluster_1 Troubleshooting Recrystallization start Crystallization Issue oiling_out Compound oils out? start->oiling_out reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes no_crystals No crystals form? oiling_out->no_crystals No slow_cool Cool slowly reheat_add_solvent->slow_cool success Pure Crystals Obtained slow_cool->success concentrate Evaporate some solvent no_crystals->concentrate Yes low_yield Low yield? no_crystals->low_yield No scratch_seed Scratch flask or add seed crystal concentrate->scratch_seed scratch_seed->success min_solvent Use minimal hot solvent low_yield->min_solvent Yes low_yield->success No cold_wash Wash with ice-cold solvent min_solvent->cold_wash cold_wash->success

Caption: A decision-making guide for resolving common recrystallization problems.

References

addressing solubility issues of Thiophene-2-amidoxime in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Thiophene-2-amidoxime during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a solid compound that is slightly soluble in water and soluble in common organic solvents such as ethanol (B145695) and methanol.[1] It exhibits high solubility in Dimethyl Sulfoxide (DMSO), especially with the aid of sonication.

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial steps I should take?

A2: For ionizable compounds like this compound, the pH of the aqueous solution is a critical factor. The amidoxime (B1450833) group has both a basic amino group and an acidic oxime group, making its solubility pH-dependent. We recommend determining the pH-solubility profile of your compound to identify the pH at which it is most soluble.

Q3: What common formulation strategies can be employed to enhance the aqueous solubility of this compound?

A3: Several strategies can be effective, which can be broadly categorized into chemical and physical modifications.

  • Chemical Modifications: For ionizable compounds, salt formation can significantly increase aqueous solubility.

  • Physical Modifications: Techniques such as the preparation of amorphous solid dispersions, co-crystallization, and particle size reduction (nanonization) are powerful methods for improving the dissolution rate and apparent solubility.

Q4: My compound is intended for a biological assay, and high concentrations of organic solvents are not permissible. What are my best options?

A4: In such cases, formulation-based approaches are recommended. These include the use of co-solvents at low, non-toxic concentrations, complexation with cyclodextrins to form more soluble inclusion complexes, and nanotechnology approaches like creating nanosuspensions or encapsulating the compound in lipid-based or polymeric nanoparticles.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)100 mg/mLUltrasonic treatment is required.[2]
WaterSlightly solubleNo quantitative data available.
EthanolSolubleNo quantitative data available.
MethanolSolubleNo quantitative data available.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of the compound upon addition to aqueous buffer. The pH of the buffer is not optimal for solubility. The concentration of the compound exceeds its solubility limit in the final solution. The organic stock solution was added too quickly.Determine the pH-solubility profile to find the optimal pH. Reduce the final concentration of the compound. Add the stock solution dropwise while vortexing the buffer.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium over time.Prepare a fresh stock solution and filter it before use. Evaluate the stability of the compound in the assay medium over the course of the experiment. Consider using a solubility-enhancing formulation (e.g., cyclodextrin (B1172386) complexation).
Difficulty in preparing a concentrated stock solution in a desired solvent. The intrinsic solubility of the compound in that solvent is low.Test a range of pharmaceutically acceptable solvents and co-solvent systems. Use sonication or gentle heating to aid dissolution, ensuring the compound is stable under these conditions.

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques that can be adapted for this compound.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Amorphous solid dispersions can enhance solubility by preventing the crystalline packing of the drug molecules.

  • Dissolution: Accurately weigh this compound and a selected polymer (e.g., PVP K30, HPMC) in a suitable ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components completely in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and ethanol, in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Once a solid film forms on the flask wall, continue drying under a high vacuum for 24-48 hours to remove any residual solvent.

  • Collection and Milling: Carefully scrape the solid dispersion from the flask. Gently mill the collected solid to obtain a fine, uniform powder.

  • Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

Protocol 2: Co-crystallization Screening

Co-crystals are crystalline structures containing the API and a co-former in a specific stoichiometric ratio, which can have improved physicochemical properties.

  • Selection of Co-formers: Choose a set of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with this compound (e.g., carboxylic acids, amides).

  • Preparation of Slurries: In separate vials, add a molar excess of this compound and a co-former in a 1:1 stoichiometric ratio. Add a small amount of a solvent in which both compounds are sparingly soluble.

  • Equilibration: Agitate the slurries at a constant temperature (e.g., 25°C) for 3-7 days to allow for equilibration.

  • Isolation: After the equilibration period, centrifuge the vials and decant the supernatant. Dry the remaining solids under vacuum.

  • Analysis: Analyze the solid residues using PXRD to identify new crystalline phases, indicating co-crystal formation.

Protocol 3: Nanoparticle Formulation by Solvent Evaporation

Nanoparticles increase the surface area of the drug, which can lead to a higher dissolution rate.

  • Organic Phase Preparation: Dissolve this compound in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). A polymer such as polylactic-co-glycolic acid (PLGA) can be co-dissolved to form polymeric nanoparticles.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of the nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles several times with deionized water to remove the excess surfactant.

Visualizations

The following diagrams illustrate the logical workflows for addressing solubility issues and the mechanisms of different enhancement techniques.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound start Poor solubility of This compound observed check_ionizable Is the compound in an ionizable form? start->check_ionizable ph_optimization Optimize pH of the aqueous medium check_ionizable->ph_optimization Yes non_ionizable_strategies Non-ionizable strategies check_ionizable->non_ionizable_strategies No salt_formation Consider salt formation ph_optimization->salt_formation end Solubility Enhanced salt_formation->end solid_dispersion Amorphous Solid Dispersion non_ionizable_strategies->solid_dispersion cocrystals Co-crystallization non_ionizable_strategies->cocrystals nanotechnology Nanotechnology (e.g., Nanosuspension) non_ionizable_strategies->nanotechnology prodrug Prodrug approach non_ionizable_strategies->prodrug solid_dispersion->end cocrystals->end nanotechnology->end prodrug->end

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

experimental_workflow General Experimental Workflow for Solubility Enhancement cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation formulation Prepare formulation (e.g., ASD, Co-crystal, Nanoparticles) solid_state Solid-state analysis (PXRD, DSC) formulation->solid_state particle_size Particle size analysis (for nanoparticles) formulation->particle_size solubility_study Kinetic and equilibrium solubility studies solid_state->solubility_study particle_size->solubility_study dissolution_study In vitro dissolution testing solubility_study->dissolution_study

Caption: A generalized workflow for developing and evaluating a solubility-enhanced formulation.

signaling_pathway Conceptual Pathway of Solubility Enhancement Techniques cluster_physical Physical Modification cluster_chemical Chemical Modification start Poorly Soluble This compound (Crystalline) asd Amorphous Solid Dispersion (High energy state) start->asd Disrupts crystal lattice nano Nanosuspension (Increased surface area) start->nano Reduces particle size cocrystal Co-crystal (Altered crystal lattice) start->cocrystal Forms new crystalline structure complex Cyclodextrin Complex (Hydrophilic exterior) start->complex Encapsulation end Enhanced Aqueous Solubility & Dissolution Rate asd->end nano->end cocrystal->end complex->end

Caption: Mechanisms by which different techniques improve solubility.

References

Technical Support Center: Minimizing Byproduct Formation in Metal Complexation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing byproduct formation during metal complexation reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproduct formation in metal complexation reactions?

A1: Byproduct formation can arise from several sources, including:

  • Competing Reactions: The metal ion or ligand may participate in undesired side reactions, such as hydrolysis, oxidation, or coordination with solvent molecules.[1][2]

  • Ligand Decomposition: The ligand itself may be unstable under the reaction conditions (e.g., temperature, pH) and decompose into impurities.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of metal to ligand can lead to the formation of complexes with different stoichiometries or leave unreacted starting materials.[1]

  • Presence of Impurities: Impurities in the starting materials (metal salts, ligands, or solvents) can react to form byproducts.

  • Atmospheric Sensitivity: Reactants or products may be sensitive to air or moisture, leading to oxidation or hydrolysis.[3]

Q2: How does pH influence byproduct formation?

A2: The pH of the reaction medium is a critical parameter that can significantly impact byproduct formation.[1] It can:

  • Alter the Ligand's Protonation State: The coordinating ability of many ligands is pH-dependent. At an incorrect pH, the ligand may not be in the optimal protonation state for binding the desired metal ion, leading to incomplete reaction or the formation of undesired complexes.[1][4]

  • Promote Metal Hydroxide Precipitation: At higher pH values, many metal ions will precipitate as metal hydroxides, which can be a major byproduct and difficult to separate from the desired complex.[5][6]

  • Influence Complex Stability: The overall stability of the metal complex can be highly dependent on pH.

Q3: What role does the solvent play in minimizing byproducts?

A3: The choice of solvent is crucial in controlling byproduct formation.[7] Key factors to consider include:

  • Coordinating Ability: Strongly coordinating solvents can compete with the ligand for binding sites on the metal ion, leading to the formation of solvent-adducts as byproducts.[8][9][10] Whenever possible, non-coordinating or weakly coordinating solvents are preferred.[1]

  • Solubility of Reactants and Products: The solvent must adequately dissolve both the metal salt and the ligand to ensure a homogeneous reaction mixture.[3] If the desired complex has poor solubility, it may precipitate prematurely, trapping impurities.[3]

  • Dielectric Constant: The solvent's dielectric constant can influence the electrostatic interactions between the metal ion and the ligand.[7]

Q4: My desired metal complex is precipitating out of solution with impurities. What can I do?

A4: If your complex precipitates with trapped impurities, consider the following strategies:

  • Change the Solvent System: Employ a different solvent or a solvent mixture that increases the solubility of the desired complex, allowing for a more controlled crystallization or precipitation upon cooling or addition of an anti-solvent.[3]

  • Modify the Ligand: Introducing solubilizing groups (e.g., long alkyl chains) to the ligand can enhance the solubility of the resulting metal complex.[3]

  • Optimize Reaction Temperature: Running the reaction at a different temperature might alter the solubility profile of the complex and byproducts, potentially allowing for selective precipitation.

Q5: What are the best general practices to prevent byproduct formation from the start?

A5: Proactive measures can significantly reduce byproduct formation:

  • Use High-Purity Reagents: Always use metal salts, ligands, and solvents of the highest possible purity to avoid introducing reactive impurities.

  • Control the Atmosphere: If your reactants or products are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Optimize Stoichiometry: Carefully determine and use the correct metal-to-ligand ratio.[1]

  • Maintain Optimal pH and Temperature: Experimentally determine and maintain the optimal pH and temperature for your specific reaction.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during metal complexation reactions.

Problem 1: Low Yield of the Desired Metal Complex

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction Extend the reaction time or consider gentle heating if the complex is thermally stable.[1]
Incorrect Stoichiometry Experimentally determine the optimal metal-to-ligand ratio using methods like Job's plot.[1]
Poor Solubility of Reactants Choose a solvent that dissolves both the metal salt and the ligand effectively. Gentle heating may be necessary.[3]
Ligand or Metal Ion Degradation Verify the stability of your starting materials under the reaction conditions. Consider lowering the temperature or adjusting the pH.[1]
Unfavorable pH For reactions in protic solvents, adjust the pH to ensure the ligand is in the correct protonation state for coordination.[3]
Atmospheric Sensitivity Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are air or moisture-sensitive.[3]
Solvent Competition Use a less coordinating solvent to minimize competition with the ligand for the metal ion.[1][7]
Problem 2: Presence of Significant Byproducts in the Crude Product

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Side Reactions (e.g., Hydrolysis) Adjust the pH to a range where the desired complex is stable and hydrolysis is minimized.[6]
Oxidation of Metal or Ligand Conduct the reaction under an inert atmosphere and use degassed solvents.
Formation of Polymeric Species Adjust the concentration of reactants; higher dilutions can sometimes disfavor polymerization.
Ligand Decomposition If the ligand is thermally unstable, run the reaction at a lower temperature for a longer duration.[3]
Impure Starting Materials Purify the ligand and ensure the purity of the metal salt before the reaction.[11]
Problem 3: Difficulty in Purifying the Desired Metal Complex

Common Purification Challenges and Recommended Techniques

Challenge Recommended Purification Technique
Byproducts with Similar Solubility Column Chromatography: Use silica (B1680970) gel or alumina (B75360) for non-polar to moderately polar complexes.[3] Reverse-phase chromatography can be used for more polar complexes.
Recrystallization: This is a powerful technique for obtaining highly pure crystalline material. Experiment with different solvents or solvent mixtures.[3][12]
Insoluble Byproducts Washing/Trituration: Wash the crude product with a solvent in which the desired complex is soluble, but the byproduct is not (or vice-versa).[3][13]
Complex is Unstable on Silica/Alumina Consider alternative stationary phases like celite or use gel permeation chromatography (GPC) for size-based separation.[14]
Amorphous or Oily Product Attempt different recrystallization conditions, such as slow cooling, vapor diffusion, or using a different solvent system to induce crystallization.[12]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Metal Complex
  • Solvent Selection: Choose a solvent in which the metal complex is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude metal complex to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For slower crystal growth, insulate the flask. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Column Chromatography of a Metal Complex
  • Stationary Phase and Solvent System Selection: Choose an appropriate stationary phase (e.g., silica gel, alumina) and a solvent system (eluent) that provides good separation of the desired complex from byproducts on a Thin Layer Chromatography (TLC) plate. The desired compound should have an Rf value of approximately 0.3-0.5.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired complex.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified metal complex.

Visualizations

Troubleshooting_Workflow start Metal Complexation Reaction check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_yield->optimize_conditions Yes purify Select Purification Method (Recrystallization, Chromatography) check_purity->purify Yes end_success Pure Product, Good Yield check_purity->end_success No check_solubility Check Reactant Solubility optimize_conditions->check_solubility check_stability Verify Reactant Stability check_solubility->check_stability check_stability->start analyze_byproducts Identify Byproducts (NMR, MS, etc.) purify->analyze_byproducts analyze_byproducts->end_success end_failure Further Optimization Needed analyze_byproducts->end_failure

Caption: A troubleshooting workflow for optimizing metal complexation reactions.

Byproduct_Formation_Pathways cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts Metal Ion Metal Ion Desired Metal Complex Desired Metal Complex Metal Ion->Desired Metal Complex Correct Stoichiometry Metal Hydroxide Metal Hydroxide Metal Ion->Metal Hydroxide High pH Solvent Adduct Solvent Adduct Metal Ion->Solvent Adduct Coordinating Solvent Incorrect Stoichiometry Complex Incorrect Stoichiometry Complex Metal Ion->Incorrect Stoichiometry Complex Incorrect Ratio Ligand Ligand Ligand->Desired Metal Complex Decomposed Ligand Decomposed Ligand Ligand->Decomposed Ligand High Temp/ Incorrect pH Ligand->Incorrect Stoichiometry Complex

Caption: Common pathways leading to byproduct formation in metal complexation.

References

Validation & Comparative

Lack of Quantitative Binding Affinity Data for Thiophene-2-amidoxime with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a generalized overview of the expected binding characteristics of Thiophene-2-amidoxime, a hypothetical experimental protocol for determining its binding affinities, and a comparison with a structurally related compound for which data is available.

Comparison with Thiophene-2-carboxylic acid

To provide a comparative context, the stability constants for a structurally similar ligand, Thiophene-2-carboxylic acid, with various divalent and uranyl metal ions are presented in Table 1. It is important to note that the amidoxime (B1450833) group in this compound is expected to confer different, and likely stronger, chelating properties compared to the carboxylic acid group.

Metal Ionlog K₁log K₂
Be²⁺--
Mn²⁺1.60-
Zn²⁺1.75-
Cd²⁺1.85-
UO₂²⁺2.20-
Data for Thiophene-2-carboxylic acid in aqueous medium at 30°C and 0.2M ionic strength.

Expected Binding Properties of this compound

The this compound molecule contains both a thiophene (B33073) ring and an amidoxime functional group, both of which can participate in metal ion coordination. The amidoxime group is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions through its nitrogen and oxygen donor atoms. The sulfur atom in the thiophene ring could also potentially coordinate with certain "soft" metal ions.

Based on the general principles of coordination chemistry, this compound is expected to exhibit significant binding affinity for transition metal ions such as copper(II), iron(III), nickel(II), and cobalt(II). The formation of five-membered chelate rings involving the nitrogen and oxygen atoms of the amidoxime group would contribute to the stability of these complexes.

Experimental Protocol: Potentiometric Titration for Determination of Stability Constants

The following is a generalized experimental protocol for determining the stability constants of this compound with metal ions using potentiometric pH titration, a widely used and reliable method.

1. Materials and Reagents:

  • This compound (high purity)

  • Metal salts (e.g., nitrates or perchlorates) of the desired metal ions (analytical grade)

  • Standardized acid solution (e.g., HClO₄ or HNO₃)

  • Standardized carbonate-free base solution (e.g., NaOH or KOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity deionized water

2. Instrumentation:

  • A precise pH meter with a combination glass electrode

  • A thermostated titration vessel

  • A calibrated burette

3. Procedure:

  • Solution Preparation: Prepare stock solutions of the ligand, metal salts, acid, and base of known concentrations. Prepare a solution of the inert salt to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: In the thermostated titration vessel, place a known volume of a solution containing the ligand and the acid in the presence and absence of a known concentration of the metal ion. The total volume is adjusted with deionized water and the inert salt solution to maintain a constant ionic strength.

  • Titration: Titrate the solution with the standardized base solution. Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH readings against the volume of the base added for the ligand alone and for the ligand-metal mixture.

    • From the titration curves, calculate the proton-ligand and metal-ligand formation constants using appropriate software or graphical methods (e.g., the Bjerrum or Irving-Rossotti method).

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Ligand This compound Solution Titration_Vessel Titration Vessel (Ligand ± Metal Ion, Acid) Ligand->Titration_Vessel Metal Metal Ion Solution Metal->Titration_Vessel Acid Standard Acid Acid->Titration_Vessel Base Standard Base pH_Meter pH Meter Titration_Vessel->pH_Meter Measure pH Titration_Curves Plot Titration Curves (pH vs. Volume) pH_Meter->Titration_Curves Burette Burette (Base) Burette->Titration_Vessel Add titrant Calc Calculate Stability Constants (e.g., Bjerrum method) Titration_Curves->Calc

Caption: Experimental workflow for potentiometric determination of stability constants.

Prospective Structure-Activity Relationship (SAR) Analysis of Thiophene-2-Amidoxime Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thiophene-2-amidoxime derivatives represent a class of compounds with significant potential in medicinal chemistry. The thiophene (B33073) ring is a well-established pharmacophore present in numerous approved drugs, valued for its bioisosteric similarity to a phenyl ring and its versatile chemical reactivity. The amidoxime (B1450833) functional group is recognized for its ability to act as a nitric oxide donor, a bioisostere for carboxylic acids and amides, and as a prodrug moiety to enhance pharmacokinetic properties. Despite the individual promise of these structural motifs, comprehensive structure-activity relationship (SAR) studies specifically focused on this compound derivatives are not extensively available in the public domain.

This guide provides a prospective SAR analysis by comparing the known biological activities and SAR trends of structurally related thiophene derivatives, such as thiophene-2-carboxamides and 2-aminothiophenes. By examining the impact of various substituents on the thiophene ring in these related series, we can infer potential SAR trends for this compound derivatives and guide future research in this area.

Comparative SAR Data of Structurally Related Thiophene Derivatives

The following tables summarize the quantitative biological activity data for various classes of thiophene derivatives. This data can be used to hypothesize how modifications to the this compound scaffold might influence biological activity.

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives
Compound IDSubstitution on Thiophene RingCell LineIC50 (µM)Reference
2b 5-(4-chlorophenyl)Hep3B5.46[1]
2e 5-(4-methoxyphenyl)Hep3B12.58[1]
3b 4,5,6,7-tetrahydrobenzo[b]thienopyrimidine with 4-chlorophenyl at position 2HepG23.105
3b 4,5,6,7-tetrahydrobenzo[b]thienopyrimidine with 4-chlorophenyl at position 2PC-32.15
4c 4,5,6,7-tetrahydrobenzo[b]thienopyrrole with 4-chlorophenyl at position 5HepG23.023
4c 4,5,6,7-tetrahydrobenzo[b]thienopyrrole with 4-chlorophenyl at position 5PC-33.12

Inference for this compound SAR: The data suggests that substitution at the 5-position of the thiophene ring with substituted phenyl groups significantly influences anticancer activity. Electron-withdrawing groups (e.g., -Cl) appear to enhance potency compared to electron-donating groups (e.g., -OCH3). This trend could be explored in a series of 5-aryl-thiophene-2-amidoxime derivatives.

Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound IDGeneral StructureBacterial StrainMIC (µg/mL)Reference
4F 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateSalmonella Typhi (XDR)3.125[2]
19 bis-benzimidazole derivative of 3,4-ethylenedioxythiopheneStaphylococcus aureus4[3]
19 bis-benzimidazole derivative of 3,4-ethylenedioxythiopheneStreptococcus pneumoniae2[3]
19 bis-benzimidazole derivative of 3,4-ethylenedioxythiopheneStreptococcus pyogenes0.5[3]
19 bis-benzimidazole derivative of 3,4-ethylenedioxythiopheneMoraxella catarrhalis≤0.25[3]
7b 3-amino-N-(4-acetylphenyl)-4-(4-methoxyphenyl)-5-phenylthiophene-2-carboxamideStaphylococcus aureus-[4]
7b 3-amino-N-(4-acetylphenyl)-4-(4-methoxyphenyl)-5-phenylthiophene-2-carboxamideBacillus subtilis-[4]
7b 3-amino-N-(4-acetylphenyl)-4-(4-methoxyphenyl)-5-phenylthiophene-2-carboxamidePseudomonas aeruginosa-[4]

Inference for this compound SAR: A variety of substitution patterns on the thiophene ring can impart significant antibacterial activity. The presence of bulky, lipophilic groups and extended aromatic systems appears to be favorable. For this compound derivatives, exploring substitutions at the 3, 4, and 5-positions with diverse lipophilic and aromatic moieties could lead to potent antimicrobial agents. The amidoxime group itself may also contribute to or modulate this activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and extension of these findings.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, PC-3, Hep3B) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity Assay (Broth Microdilution for MIC Determination)
  • Bacterial Strains and Culture Conditions: Bacterial strains are grown in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well microtiter plates.

  • Inoculation: The bacterial suspension is diluted to a final concentration of approximately 5x10^5 CFU/mL and added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Key Concepts

The following diagrams illustrate fundamental concepts relevant to the SAR of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Thiophene Precursors step1 Chemical Synthesis of This compound Derivatives start->step1 step2 Purification & Structural Analysis (NMR, MS, etc.) step1->step2 screen1 Anticancer Assays (e.g., MTT) step2->screen1 Test Compounds screen2 Antimicrobial Assays (e.g., MIC) step2->screen2 screen3 Enzyme Inhibition Assays step2->screen3 analysis1 Determine IC50/MIC Values screen1->analysis1 screen2->analysis1 screen3->analysis1 analysis2 Establish Structure- Activity Relationship analysis1->analysis2 analysis3 Identify Lead Compounds analysis2->analysis3 amidoxime_prodrug_concept prodrug This compound Derivative (Prodrug) - C(=NOH)NH2 enzyme Cellular Reductases (e.g., Cytochrome P450) prodrug->enzyme Metabolic Reduction active_drug Active Amidine Metabolite - C(=NH)NH2 effect Biological Effect (e.g., Enzyme Inhibition) active_drug->effect Elicits enzyme->active_drug Generates

References

A Comparative Guide to the Efficacy of Thiophene Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The positional isomerism of substituents on the thiophene ring can significantly influence the biological activity of these compounds. This guide provides an objective comparison of the efficacy of different thiophene isomers in various biological assays, supported by experimental data, to aid in the rational design of novel therapeutics.

Comparative Efficacy of Thiophene Isomers: Quantitative Data

The following tables summarize the quantitative data from studies directly comparing the biological activities of positional isomers of thiophene-containing compounds.

Table 1: Anticancer Activity of Thiophene Acetyl Salicylic Acid Esters [1]

Compound IDIsomer PositionCancer Cell LineIC50 (µM)[1]
1 ortho-(2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid)Caco-2 (Colon Carcinoma)239.88[1]
2 para-(4-((2-(thiophen-2-yl)acetyl)thio)benzoic acid)Caco-2 (Colon Carcinoma)> 1000[1]
1 ortho-(2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid)A549 (Lung Carcinoma)> 1000[1]
2 para-(4-((2-(thiophen-2-yl)acetyl)thio)benzoic acid)A549 (Lung Carcinoma)> 1000[1]

Table 2: Inhibition of K_v_1.3 Potassium Channel by Substituted Thiophene Analogs

Compound IDThiophene SubstitutionIC50 (µM)
43 2-thiophene0.59 ± 0.15
44 3-thiophene0.47 ± 0.02

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., Caco-2, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Procedure:

  • Reaction Preparation: A reaction mixture is prepared containing the kinase, a fluorescein-labeled substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: The test compounds (thiophene isomers) are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow for phosphorylation of the substrate.

  • Detection: The level of substrate phosphorylation is quantified. In a common format, a stop solution containing a chelating agent is added, and the phosphorylated and unphosphorylated substrates are separated and detected.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Assay for K_v_1.3 Channel Inhibition

This electrophysiological technique is used to measure the effect of compounds on the ion currents flowing through K_v_1.3 channels in living cells.

Procedure:

  • Cell Preparation: Cells stably expressing the K_v_1.3 channel (e.g., CHO cells) are cultured on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external recording solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit K_v_1.3 currents.

  • Compound Application: The test compounds are applied to the cell via the perfusion system at various concentrations. The effect of the compound on the K_v_1.3 current amplitude is recorded.

  • Data Analysis: The percentage of current inhibition is plotted against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing anticancer activity and a key signaling pathway often targeted by thiophene derivatives.

G cluster_workflow Experimental Workflow: Anticancer Activity Screening A Cell Seeding (96-well plate) B Compound Treatment (Thiophene Isomers) A->B C MTT Assay (Cell Viability) B->C D Data Analysis (IC50 Determination) C->D GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Thiophene Thiophene Inhibitor Thiophene->RAF Inhibits

References

A Comparative Guide to Amidoxime-Based Polymers and Other Adsorbents for Metal Recovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of performance and experimental data for researchers and scientists in material science and drug development.

Amidoxime-based polymers have emerged as a highly promising class of adsorbents for the recovery of valuable and strategic metals from aqueous solutions. Their unique chemical structure, featuring the amidoxime (B1450833) functional group (-C(NH₂)=NOH), imparts a strong and often selective affinity for a range of metal ions, most notably uranyl (UO₂²⁺) ions from seawater. This guide provides a comprehensive comparison of amidoxime-based polymers with other commonly used adsorbents, such as ion-exchange resins and various novel materials. The information presented herein is supported by experimental data to assist researchers in selecting the most suitable adsorbent for their specific metal recovery applications.

Logical Flow of Adsorbent Comparison

The following diagram illustrates the key performance indicators and logical steps involved in comparing different adsorbents for metal recovery.

Adsorbent_Comparison Adsorbent_Selection Adsorbent Selection Amidoxime_Polymers Amidoxime-Based Polymers Adsorbent_Selection->Amidoxime_Polymers Ion_Exchange_Resins Ion-Exchange Resins Adsorbent_Selection->Ion_Exchange_Resins Other_Adsorbents Other Adsorbents (e.g., Activated Carbon, Biosorbents) Adsorbent_Selection->Other_Adsorbents Performance_Evaluation Performance Evaluation Amidoxime_Polymers->Performance_Evaluation Ion_Exchange_Resins->Performance_Evaluation Other_Adsorbents->Performance_Evaluation Adsorption_Capacity Adsorption Capacity Performance_Evaluation->Adsorption_Capacity Selectivity Selectivity Performance_Evaluation->Selectivity Kinetics Kinetics Performance_Evaluation->Kinetics Regeneration Regeneration & Reusability Performance_Evaluation->Regeneration Application Application & Cost-Effectiveness Adsorption_Capacity->Application Selectivity->Application Kinetics->Application Regeneration->Application

Caption: Logical workflow for comparing adsorbent performance.

Quantitative Performance Comparison

The following tables summarize the performance of amidoxime-based polymers in comparison to other adsorbents based on data from various studies.

Table 1: Uranium Adsorption from Seawater

Adsorbent TypeMaterialAdsorption Capacity (mg U/g)Contact TimeReference
Amidoxime-Based PolymerAmidoxime-acrylic acid copolymer grafted to PVC-co-CPVC fibers6.5656 days[1]
Amidoxime-Based PolymerJapanese amidoxime adsorbents1.856 days[2]
Amidoxime-Based PolymerAmidoxime-silica composite fiber0.21 day[1]
Amidoxime-Based PolymerPolyethylene (B3416737)/polypropylene (B1209903) nonwoven fabric grafted with amidoxime2.85240 days[1][2]
Amidoxime-Based PolymerAmidoxime chelating resins3.2180 days[1]
Amidoxime-Based PolymerPAO/rGO composites872 (at pH 4.0)Not specified[3]
Amidoxime-Based PolymerAmidoximated UHMWPE fiber0.19 (natural seawater)15 days[3]
Inorganic AdsorbentHydrous titanium oxideLower capacity compared to synthetic polymeric adsorbentsNot specified[4]

Table 2: Heavy and Precious Metal Adsorption

Adsorbent TypeMaterialTarget Metal(s)Adsorption Capacity (mg/g)Key FindingsReference
Amidoxime-Based PolymerAmidoxime-functionalized polypropylene fiberCu(II), Pb(II), Zn(II)Cu: 47.23, Pb: 45.64, Zn: 37.78Good reusability over 20 cycles.[5]
Amidoxime-Based PolymerAmidoxime-grafted (AN/AAc) LDPEPb(II)150High affinity for Pb(II).[6]
Amidoxime-Based PolymerWaste amidoxime chelating resinPb(II), Cu(II), Cd(II), Zn(II)Pb: 36.5, Cu: 21.8, Cd: ~12, Zn: ~12Effective for reutilization in heavy metal removal.[7]
Amidoxime-Based PolymerAmidoxime resin (MTS9100)Pd, PtSelective for Pd.[8]
Ion-Exchange ResinAmberlite 252 RFHNa(I)25.03Higher capacity than amidoxime fiber for Na(I).[9]
Amidoxime-Based PolymerPoly(amidoxime) fiberNa(I)16.40Faster kinetics than ion-exchange resin.[9]
Ion-Exchange ResinStrong and weak base resinsPGMsLoaded all PGMs.[8]
Ion-Exchange ResinS-containing groupsPtSelective for Pt.[8]

Detailed Experimental Protocols

A generalized experimental protocol for evaluating the adsorption performance of these materials is outlined below. Specific parameters will vary based on the adsorbent, target metal, and aqueous matrix.

Workflow for Batch Adsorption Experiments

Batch_Adsorption_Workflow Preparation Adsorbent & Solution Preparation Batch_Experiment Batch Adsorption Experiment Preparation->Batch_Experiment Parameter_Variation Vary Parameters: pH, Contact Time, Initial Concentration Batch_Experiment->Parameter_Variation Separation Separation of Adsorbent Parameter_Variation->Separation Analysis Analysis of Supernatant Separation->Analysis Data_Calculation Calculate Adsorption Capacity & Removal Efficiency Analysis->Data_Calculation

Caption: General workflow for batch adsorption studies.

1. Preparation of Adsorbent and Metal Ion Solutions:

  • Adsorbent: The adsorbent material (e.g., amidoxime polymer, ion-exchange resin) is washed with deionized water to remove impurities and dried at a specific temperature (e.g., 60°C) until a constant weight is achieved.

  • Metal Ion Solutions: Stock solutions of the target metal ions are prepared by dissolving their corresponding salts (e.g., nitrates, chlorides) in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

2. Batch Adsorption Studies:

  • A known amount of the adsorbent is added to a fixed volume of the metal ion solution of a known initial concentration in a series of flasks.

  • The pH of the solutions is adjusted to the desired value using dilute acids (e.g., HCl) or bases (e.g., NaOH).[6][10]

  • The flasks are then agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.

3. Determination of Adsorption Capacity:

  • After agitation, the adsorbent is separated from the solution by filtration or centrifugation.

  • The concentration of the metal ions remaining in the supernatant is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation:

    • qₑ = (C₀ - Cₑ) * V / m

    • Where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

4. Kinetic Studies:

  • To determine the adsorption rate, samples of the solution are withdrawn at different time intervals, and the concentration of the metal ions is measured. The adsorption capacity at time t (qₜ, in mg/g) is then calculated.

5. Regeneration Studies:

  • After adsorption, the metal-laden adsorbent is treated with an appropriate eluent (e.g., acidic solution, bicarbonate solution) to desorb the metal ions.[11][12]

  • The regenerated adsorbent is then washed, dried, and reused in subsequent adsorption cycles to evaluate its reusability.[11][12][13] The adsorption capacity is measured after each cycle to determine the loss in performance.[11][13]

Discussion and Comparison

Amidoxime-Based Polymers

  • Mechanism: The exceptional affinity of amidoxime-based polymers for metal ions, particularly uranyl ions, is attributed to the chelating ability of the amidoxime group.[14][15][16] The nitrogen and oxygen atoms in the amidoxime group act as electron donors, forming stable complexes with metal cations.[17]

  • Advantages:

    • High Selectivity: Amidoxime-based adsorbents exhibit remarkable selectivity for certain metal ions, such as uranium, even in complex matrices like seawater with high concentrations of competing ions.[14][18] They show little affinity for alkali and alkaline earth metals.[14]

    • High Adsorption Capacity: As demonstrated in the tables, these polymers can achieve very high adsorption capacities for various metals.[1][3][5][6]

    • Favorable Kinetics: Some studies have shown that amidoxime-based fibers can have faster adsorption kinetics compared to bead-type resins.[9]

  • Disadvantages:

    • Regeneration Challenges: The strong bond between the amidoxime group and the metal ion can make elution and regeneration difficult. Harsh chemical treatments, such as strong acids, may be required, which can lead to the degradation of the polymer and a decrease in adsorption capacity over multiple cycles.[11][12] However, methods using bicarbonate solutions have shown promise for uranium recovery.[12]

    • Biofouling: In applications like uranium recovery from seawater, biofouling can be a significant issue, potentially reducing the adsorbent's efficiency.

Ion-Exchange Resins

  • Mechanism: Ion-exchange resins are polymers with charged functional groups that can exchange their mobile ions with ions of similar charge from the surrounding solution. They are broadly classified as cation or anion exchangers.

  • Advantages:

    • Well-Established Technology: Ion exchange is a mature and widely used technology for water treatment and metal recovery.

    • High Capacity for Certain Ions: For some applications, such as the removal of alkali metals, ion-exchange resins can exhibit higher capacities than amidoxime-based polymers.[9]

    • Good Reusability: Many ion-exchange resins can be effectively regenerated for numerous cycles with relatively simple procedures.

  • Disadvantages:

    • Lower Selectivity: In complex solutions with multiple competing ions, traditional ion-exchange resins often lack the high selectivity seen in amidoxime-based polymers for specific target metals.[8]

    • Slower Kinetics: Resin beads can have slower adsorption kinetics compared to fibrous adsorbents due to diffusional limitations.[9]

Other Adsorbents

  • Activated Carbon: While effective for removing organic pollutants and some heavy metals, activated carbon generally has lower selectivity and capacity for many metal ions compared to chelating polymers like those with amidoxime groups.

  • Biosorbents: These are materials derived from biological sources (e.g., algae, chitosan) that can adsorb heavy metals. They are often low-cost and environmentally friendly, but their adsorption performance can be variable and they may have lower mechanical stability.

Conclusion

Amidoxime-based polymers represent a significant advancement in adsorbent technology for metal recovery, offering unparalleled selectivity and high capacity for target metals like uranium and various heavy metals. While challenges in regeneration and potential for biofouling exist, ongoing research is focused on addressing these limitations.

In comparison, ion-exchange resins remain a robust and reliable option, particularly in applications where high selectivity is not the primary concern. The choice between amidoxime-based polymers and other adsorbents will ultimately depend on the specific application, including the target metal, the composition of the aqueous solution, and the economic feasibility of the recovery process. For applications demanding high selectivity in complex solutions, amidoxime-based polymers present a clear advantage.

References

Assessing the Selectivity of Amidoxime-Based Adsorbents for Uranium Over Other Cations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amidoxime-based functional groups are pivotal in the selective extraction of uranyl ions (UO₂²⁺) from aqueous solutions, a process critical for both environmental remediation and the sustainable sourcing of nuclear fuel from seawater. While Thiophene-2-amidoxime is a compound of interest for such applications, a comprehensive review of currently available experimental literature reveals a lack of specific quantitative data on its selectivity for uranium over other competing cations.

This guide, therefore, provides a comparative assessment based on experimental data from various well-studied amidoxime-based adsorbents. These materials, featuring the core amidoxime (B1450833) functional group, offer valuable insights into the expected selectivity and performance. The primary competing ions for uranium adsorption in aqueous environments, particularly seawater, are Vanadium(V) and Iron(III).[1][2] This guide will focus on the comparative adsorption of these key elements.

Data Presentation: Comparative Adsorption Capacities

The following table summarizes the adsorption capacities for uranium, vanadium, and iron by various amidoxime-based adsorbent materials as reported in the literature. This data provides a quantitative basis for understanding the selectivity of the amidoxime functional group.

Adsorbent MaterialUranium (U) Adsorption Capacity (mg/g)Vanadium (V) Adsorption Capacity (mg/g)Iron (Fe) Adsorption Capacity (mg/g)Reference
Amidoxime-functionalized Covalent Organic Framework (COF-HHTF-AO)5.12 (in natural seawater)3.18 (in natural seawater)Not Reported[3]
Amidoxime-modified Metal-Organic Framework (UiO-66-AO)12.35.53.7[4]
Amidoxime-functionalized Magnetic Fe₃O₄@TiO₂ Particles217.0 (maximum capacity)Not ReportedNot Reported[5][6]
Poly(amidoxime) (PAO)/MXene Nanocomposite> 4-fold improvement in U/V selectivity compared to pure PAONot ReportedNot Reported[7]
Amidoxime-based Polymeric Adsorbent (AF1 formulation)3.9 (after 56 days in seawater)Adsorption observed, but specific capacity not isolatedAdsorption observed, but specific capacity not isolated[8]

Note: Adsorption conditions such as pH, temperature, contact time, and initial ion concentrations vary across studies, which can significantly influence adsorption capacities. Readers are encouraged to consult the primary literature for detailed experimental conditions.

Experimental Protocols: Assessing Adsorbent Selectivity

The following is a generalized protocol for determining the selectivity of an adsorbent material for uranium in the presence of competing cations, based on common methodologies reported in the literature.[1][9][10]

Objective: To determine the adsorption capacity and selectivity of an amidoxime-based adsorbent for uranyl ions from a multi-ion aqueous solution.

Materials and Equipment:

  • Amidoxime-based adsorbent material (e.g., this compound functionalized substrate)

  • Stock solutions of UO₂(NO₃)₂, V₂O₅, FeCl₃, CuSO₄, Ni(NO₃)₂, and Th(NO₃)₄

  • Deionized water

  • pH meter and buffer solutions

  • Orbital shaker or magnetic stirrer

  • Centrifuge and centrifuge tubes or filtration apparatus

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Acids (e.g., HNO₃, HCl) for pH adjustment and sample preservation

Procedure:

  • Preparation of Adsorbent:

    • Wash the adsorbent material with deionized water to remove any impurities and dry it at a specified temperature (e.g., 60°C) to a constant weight.

  • Preparation of Multi-Ion Solution:

    • Prepare a mixed-ion stock solution containing known concentrations of uranium and competing cations (e.g., V⁵⁺, Fe³⁺, Cu²⁺, Ni²⁺, Th⁴⁺) in deionized water. The concentrations should be relevant to the intended application (e.g., simulated seawater).

  • Batch Adsorption Experiments:

    • Accurately weigh a specific amount of the dried adsorbent (e.g., 10 mg) and place it into a series of flasks or tubes.

    • Add a known volume (e.g., 25 mL) of the multi-ion solution to each flask.

    • Adjust the initial pH of the solutions to a desired value (e.g., pH 6-8 for seawater applications) using dilute acid or base.

    • Seal the flasks and place them on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 24 hours). Kinetic studies should be performed beforehand to determine the equilibrium time.

  • Sample Analysis:

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Take an aliquot of the supernatant, acidify it (e.g., with 2% HNO₃) to preserve the metals, and dilute as necessary.

    • Analyze the concentration of each metal ion remaining in the solution using ICP-OES or ICP-MS.

  • Calculation of Adsorption Capacity and Selectivity:

    • Calculate the amount of each metal ion adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial concentration of the metal ion (mg/L)

      • Cₑ is the equilibrium concentration of the metal ion (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • The Distribution Coefficient (K_d) for each metal is calculated as: K_d = qₑ / Cₑ

    • The Selectivity Coefficient (α) of uranium over a competing cation (M) is calculated as the ratio of their distribution coefficients: α(U/M) = K_d(U) / K_d(M)

Mandatory Visualization: Logical Workflow for Selectivity Assessment

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Calculation Phase cluster_results Results Adsorbent Adsorbent Material (this compound) Batch_Setup Batch Adsorption Setup (Adsorbent + Solution) Adsorbent->Batch_Setup MultiIon Multi-ion Stock Solution (U, V, Fe, Cu, Ni, Th) MultiIon->Batch_Setup pH_Adjust pH Adjustment Batch_Setup->pH_Adjust Equilibration Equilibration (Shaking at constant T) pH_Adjust->Equilibration Separation Solid-Liquid Separation (Centrifugation/Filtration) Equilibration->Separation Analysis ICP-OES/MS Analysis of Supernatant Separation->Analysis Calc_qe Calculate Adsorption Capacity (qe) Analysis->Calc_qe Calc_Kd Calculate Distribution Coefficient (Kd) Calc_qe->Calc_Kd Calc_alpha Calculate Selectivity Coefficient (α) Calc_Kd->Calc_alpha Selectivity_Assessment Selectivity Assessment Calc_alpha->Selectivity_Assessment

Caption: Workflow for assessing the selectivity of an adsorbent for uranium over competing cations.

References

A Comparative Benchmark of Novel Thiophene-Based Ligands for Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of next-generation thiophene-based ligands against established pharmacological standards, supported by experimental data.

The thiophene (B33073) scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to mimic phenyl rings while offering unique electronic and metabolic properties. This has led to the development of numerous novel thiophene-based ligands targeting key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders, such as dopamine (B1211576) and serotonin (B10506) receptors. This guide provides a head-to-head performance benchmark of recently developed thiophene-containing compounds against well-established ligands for the Dopamine D2 and Serotonin 5-HT2A receptors, presenting key quantitative data from in vitro pharmacological assays.

Performance Benchmark: Dopamine D2 Receptor Antagonists

The Dopamine D2 receptor is a primary target for antipsychotic drugs. Here, we compare the binding affinity of novel thiophene-based antagonists to the established typical antipsychotic, Haloperidol.

CompoundStructure/ClassReceptorAssay TypeRadioligandKᵢ (nM)Reference
Established Ligand
HaloperidolButyrophenoneHuman D2Radioligand Binding[³H]Spiperone1.45BenchChem[1]
New Thiophene Ligand
ML321Thiophene DerivativeHuman D2Radioligand Binding[³H]Methylspiperone0.1NCBI[2]
Compound 17Thiophene DerivativeHuman D₂SRadioligand Binding[³H]Spiperone1.3MDPI[3]

Performance Benchmark: Serotonin 5-HT2A Receptor Ligands

The 5-HT2A receptor is a key target for atypical antipsychotics and psychedelics. This section benchmarks novel thiophene-based antagonists against the classical antagonist, Ketanserin.

CompoundStructure/ClassReceptorAssay TypeRadioligandKᵢ (nM)Reference
Established Ligand
KetanserinQuinazolinone derivativeHuman 5-HT2ARadioligand Binding[³H]Ketanserin1.3PMC[4]
New Thiophene Ligands
Compound 6a CyclopentathienopyrimidineRat 5-HT2ARadioligand BindingNot Specified10.5PubMed[5]
Compound 11d TetrahydrothienopyridineRat 5-HT2ARadioligand BindingNot Specified8.7PubMed[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are representative protocols for the key assays cited in this guide.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound.[5][6][7][8]

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human D2L dopamine receptor.[2]

  • Radioligand: [³H]Spiperone or [³H]Methylspiperone at a concentration near its Kd (e.g., 0.2 nM for [³H]methylspiperone).[2]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated with the radioligand and various concentrations of the competing test compound in a 96-well plate.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol or (+)-butaclamol).[5]

    • The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

Calcium Flux Functional Assay for 5-HT2A Receptors

This assay measures the functional activity of a ligand (agonist or antagonist) by detecting changes in intracellular calcium levels following receptor activation.[9][10][11][12][13] The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.

  • Cell Line: HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: A calcium-sensitive fluorescent dye such as Fluo-8 or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Procedure:

    • Cells are plated in a 96-well black-walled, clear-bottom plate and grown overnight.

    • The cells are loaded with the calcium indicator dye for 30-60 minutes at 37°C.[11]

    • The baseline fluorescence is measured using a fluorescence microplate reader.

    • For agonist testing, the test compound is added, and the change in fluorescence intensity is monitored in real-time.

    • For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known 5-HT2A agonist (e.g., serotonin). The inhibition of the agonist-induced calcium flux is measured.

  • Data Analysis: The data is typically analyzed by plotting the change in fluorescence intensity over time. For agonists, the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) are determined. For antagonists, the IC₅₀ (concentration causing 50% inhibition of the agonist response) is calculated.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams visualize a key signaling pathway, a typical experimental workflow, and the logical comparison between new and established ligands.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein (α, βγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds Thiophene_Antagonist Thiophene-Based Antagonist Thiophene_Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

G Ligand Characterization Workflow Start New Thiophene Ligand Synthesis Primary_Binding Primary Radioligand Binding Assay (e.g., D2 Receptor) Start->Primary_Binding Determine_Ki Determine Kᵢ Value Primary_Binding->Determine_Ki Selectivity_Screening Selectivity Screening (Panel of Receptors) Determine_Ki->Selectivity_Screening Functional_Assay Functional Assay (e.g., Calcium Flux, cAMP Assay) Selectivity_Screening->Functional_Assay Determine_Efficacy Determine EC₅₀/IC₅₀ and Eₘₐₓ Functional_Assay->Determine_Efficacy In_Vivo_Studies In Vivo Studies (Animal Models) Determine_Efficacy->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Ligand Characterization Workflow.

G Comparative Logic: New Thiophene vs. Established Ligand cluster_New New Thiophene Ligand cluster_Established Established Ligand (e.g., Haloperidol) Target Target Receptor (e.g., Dopamine D2) New_Potency High Potency (Low nM Kᵢ) Target->New_Potency Binds Est_Potency High Potency (Low nM Kᵢ) Target->Est_Potency Binds New_Selectivity Improved Selectivity Profile New_Potency->New_Selectivity New_PK Favorable PK/PD Properties New_Selectivity->New_PK Est_Selectivity Known Off-Target Effects Est_Potency->Est_Selectivity Est_Side_Effects Well-Characterized Side Effects Est_Selectivity->Est_Side_Effects

Caption: Comparative Logic Diagram.

References

Validating Computational Docking of Thiophene-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The convergence of computational modeling and experimental validation is a cornerstone of modern drug discovery. For researchers investigating thiophene-based inhibitors, particularly those with a Thiophene-2-amidoxime scaffold, computational docking serves as a powerful tool for predicting binding affinities and poses. However, the in silico predictions must be rigorously validated through experimental assays to confirm their biological relevance. This guide provides a comparative overview of computational docking results and their experimental validation for a series of thiophene (B33073) derivatives, along with detailed experimental protocols and a visual workflow.

While the focus is on thiophene-based compounds, the principles and methodologies described are broadly applicable to the validation of computational studies for various small molecule inhibitors.

Data Presentation: Docking Scores vs. Experimental Activity

The ultimate test for a docking protocol is its ability to correlate with experimental data. A strong correlation between the predicted binding energy (docking score) and the measured inhibitory activity (e.g., IC50) provides confidence in the computational model's predictive power for screening and lead optimization. The following table summarizes representative data from studies on thiophene derivatives targeting Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), two key targets in inflammation and other diseases.

Compound Class/IDTarget ProteinComputational MetricPredicted Value (kcal/mol)Experimental AssayMeasured Value (IC50 in µM)Reference
Thiazole-Thiophene Scaffold (4b)Breast Cancer Protein (2W3L)Docking Score-6.011Cytotoxicity Assay (MCF-7)12.1 ± 0.9[1]
Thiazole-Thiophene Scaffold (8a)Breast Cancer Protein (2W3L)Docking Score-6.161Cytotoxicity Assay (MCF-7)11.9 ± 0.5[1]
Thiophene-pyrazole derivative (7f)COX-2Binding AffinityNot specified in abstractIn vitro COX inhibitionPotent (exact value not in abstract)[2]
Thiophene-pyrazole derivative (7g)COX-2Binding AffinityNot specified in abstractIn vitro COX inhibitionPotent (exact value not in abstract)[2]
Thiophen-2-ylmethylene (6)TNF-αDocking Study PerformedNot specified in abstractIn vivo anti-inflammatoryMore potent than celecoxib[3]
Thiophen-2-ylmethylene (11a)TNF-αDocking Study PerformedNot specified in abstractIn vivo anti-inflammatoryMore potent than celecoxib[3]
2-(Trimethoxyphenyl)-Thiazole (A2)COX-2Docking Study PerformedNot specified in abstractIn vitro COX inhibition23.26[4]
2-(Trimethoxyphenyl)-Thiazole (A3)COX-2Docking Study PerformedNot specified in abstractIn vitro COX inhibition25.88[4]

Note: Direct one-to-one correlation of docking scores and IC50 values from a single study on this compound was not available in the initial search. The table presents data from various studies on thiophene derivatives to illustrate the comparison process.

Experimental Protocols

Accurate experimental validation relies on well-defined and standardized protocols. Below are methodologies for two common assays used to validate inhibitors of COX-2 and TNF-α.

1. In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric Method)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[5][6]

  • Reagent Preparation :

    • Recombinant human COX-2 enzyme is reconstituted in a suitable buffer.[7]

    • A stock solution of the thiophene inhibitor is prepared in DMSO and serially diluted to the desired concentrations in the assay buffer.

    • Other reagents include a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, a fluorometric probe, and the substrate, arachidonic acid.[8]

  • Assay Procedure :

    • In a 96-well opaque microplate, the reaction buffer, Heme, and COX-2 enzyme are added to the appropriate wells.

    • The thiophene inhibitor at various concentrations is added to the wells. A vehicle control (DMSO) and a known COX-2 inhibitor (e.g., Celecoxib) are also included.[5]

    • The plate is pre-incubated for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[9]

    • The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).[5][8]

  • Data Analysis :

    • The rate of reaction is calculated from the linear phase of the kinetic plot.

    • The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

2. TNF-α Inhibition Assay (Cell-Based ELISA)

This assay measures the production of TNF-α from cultured cells, often macrophages or monocytic cell lines like THP-1, stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Treatment :

    • Cells (e.g., THP-1 or RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[9]

    • The cells are pre-treated with various concentrations of the thiophene inhibitor for a specified period (e.g., 1 hour).

    • TNF-α production is induced by stimulating the cells with LPS (e.g., 1 µg/mL).[9]

    • The plates are incubated for a sufficient duration (e.g., 17-24 hours) to allow for TNF-α secretion.[9][10]

  • TNF-α Quantification (ELISA) :

    • The cell culture supernatant is collected.

    • A standard sandwich ELISA protocol is followed. A capture antibody specific for TNF-α is coated onto a 96-well plate.

    • The collected supernatants and a standard curve of known TNF-α concentrations are added to the wells.

    • A detection antibody, often biotinylated, is added, followed by a streptavidin-enzyme conjugate (e.g., HRP).

    • A substrate is added to produce a colorimetric or chemiluminescent signal, which is read by a plate reader.

  • Data Analysis :

    • The concentration of TNF-α in each sample is determined from the standard curve.

    • The percentage of TNF-α inhibition is calculated for each inhibitor concentration compared to the LPS-stimulated control without inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of computational docking studies and a simplified representation of the COX-2 signaling pathway.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_val Validation prep_target Target Protein Preparation define_site Define Binding Site prep_target->define_site prep_ligand Ligand (Thiophene Inhibitor) Preparation docking Molecular Docking Simulation prep_ligand->docking define_site->docking scoring Scoring & Ranking (Binding Energy) docking->scoring correlation Correlate Docking Score with IC50 scoring->correlation synthesis Compound Synthesis in_vitro In Vitro Assay (e.g., COX-2, TNF-α) synthesis->in_vitro ic50 Determine IC50 in_vitro->ic50 ic50->correlation sar Structure-Activity Relationship (SAR) correlation->sar optimization Lead Optimization sar->optimization

Caption: Workflow for computational docking and experimental validation.

G cluster_pathway COX-2 Signaling Pathway membrane Cell Membrane phospholipids Membrane Phospholipids arachidonic Arachidonic Acid phospholipids->arachidonic cPLA2 cox2 COX-2 Enzyme arachidonic->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins PGES inflammation Inflammation & Pain prostaglandins->inflammation inhibitor Thiophene Inhibitor inhibitor->cox2

Caption: Simplified COX-2 signaling pathway and point of inhibition.

References

Safety Operating Guide

Safe Disposal of Thiophene-2-amidoxime: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Thiophene-2-amidoxime is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[1][2] Adherence to strict disposal protocols is therefore mandatory.

I. Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound.

Hazard Classification:

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity (Oral)3H301Toxic if swallowed[1]
Skin Corrosion/Irritation2H315Causes skin irritation[2]
Serious Eye Damage/Irritation1H318Causes serious eye damage[1]
Specific Target Organ Toxicity3H335May cause respiratory irritation[2]

Personal Protective Equipment (PPE):

All personnel handling this compound for disposal must wear the following PPE to minimize exposure:

  • Eye Protection: Chemical safety goggles and a face shield are required.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[3]

II. Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated materials like absorbent pads, weighing paper, and disposable labware, in a designated, compatible, and clearly labeled hazardous waste container.[4] Avoid creating dust during collection.[2]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and clearly identify the contents as "this compound" and its approximate concentration.[4]

Step 2: Container Management

  • Container Integrity: Use containers that are in good condition and compatible with the chemical waste.[4]

  • Secure Closure: Keep waste containers tightly closed at all times, except when adding waste.[4]

  • Storage Location: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Collection: Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container.[2] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Step 4: Final Disposal

  • Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Documentation: Maintain a record of the waste generated, including the amount and date of disposal.

III. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container (Avoid Dust) solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store spill Spill Occurs? store->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company spill->disposal No spill_procedure->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

IV. Chemical Incompatibilities

While specific incompatibility data for this compound is limited, general precautions for thiophene (B33073) derivatives should be observed. Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[5]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.

References

Essential Safety and Operational Guide for Thiophene-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Thiophene-2-amidoxime in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation[1]. The related compound, thiophene, is a flammable liquid and can form explosive vapor/air mixtures[2][3][4][5]. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety goggles and face shieldMust be worn at all times to protect against splashes. In situations with a high risk of splashing, a face shield should be used in conjunction with goggles[1][6][7].
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated[5][7][8].
Body Protection Laboratory coat or disposable gownA disposable gown is preferred to prevent contamination of personal clothing. Ensure the material is appropriate for the chemicals being handled[7][9].
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area. If ventilation is insufficient or if aerosols are generated, a fit-tested N95 or higher-level respirator is required[5][7][10].

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Table 2: Handling and Storage Guidelines

ProcedureGuideline
Handling - Work in a well-ventilated area, preferably a chemical fume hood[5].- Avoid direct contact with skin and eyes[1].- Prevent the formation of dust and aerosols[1].- Use non-sparking tools to minimize ignition risk[11].- Ground all equipment containing the material to prevent static discharge[8][10].
Storage - Store in a tightly closed container in a dry, well-ventilated place[8].- Keep away from heat, sparks, open flames, and other sources of ignition[8].- Store separately from oxidizing agents[5].

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Table 3: Emergency Response Plan

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1].
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, consult a physician[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][10].
Spills Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, dry earth) and collect it in a suitable, closed container for disposal. Do not let the product enter drains[1][5].
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray can be used to cool containers[4][10]. Vapors may travel to an ignition source and flash back[3].

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

Table 4: Chemical Waste Disposal

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system[5].
Contaminated Materials (e.g., gloves, absorbent paper) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Pre-work Hazard Assessment B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Retrieve this compound from Storage C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Complete Experiment G Segregate and Label Waste F->G H Dispose of Waste in Accordance with Protocols G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene-2-amidoxime
Reactant of Route 2
Thiophene-2-amidoxime

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。